2-Methoxy-4-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWDWUPMHVDZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344470 | |
| Record name | 2-Methoxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-45-0 | |
| Record name | 2-Methoxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxy-4-methylbenzoic acid chemical properties
An In-depth Technical Guide to 2-Methoxy-4-methylbenzoic Acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 704-45-0), a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical properties, analytical methodologies, and safety protocols, grounded in established scientific principles.
Compound Profile and Significance
This compound is a substituted aromatic carboxylic acid. Its molecular architecture, featuring a carboxylic acid, a methoxy group, and a methyl group on a benzene ring, makes it a versatile building block in organic synthesis. The specific arrangement of these functional groups (ortho-methoxy and para-methyl to the carboxyl group) dictates its reactivity and physical properties, distinguishing it from its isomers. While its direct applications are specialized, its primary role is as a precursor or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
The strategic placement of the methoxy group can influence the acidity of the carboxylic acid and direct further electrophilic aromatic substitution reactions. The methyl group likewise contributes to the electronic and steric profile of the molecule. Understanding these foundational properties is critical for its effective use in multi-step synthetic campaigns.
Physicochemical and Spectroscopic Properties
Accurate characterization is the cornerstone of chemical synthesis. The properties of this compound are well-defined, allowing for reliable identification and quality control.
Physical and Chemical Identifiers
A summary of the key identification and physical properties is presented below. These data are essential for laboratory handling, reaction setup, and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 704-45-0 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Melting Point | 103-107 °C | [2] |
| pKa (Predicted) | 4.26 ± 0.10 | [2] |
| InChIKey | SOWDWUPMHVDZGL-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=C(C=C1)C(=O)O)OC | [1] |
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.
-
¹³C NMR Spectroscopy: The carbon spectrum is expected to show distinct signals for the nine carbon atoms: the carboxyl carbon (~168-175 ppm), aromatic carbons (with those attached to oxygen appearing further downfield), the methoxy carbon (~55-60 ppm), and the methyl carbon (~20-25 ppm).[1]
-
Mass Spectrometry (GC-MS): The electron ionization mass spectrum shows a prominent molecular ion peak (m/z) at 166.[1] Key fragmentation patterns would likely involve the loss of a methoxy group (M-31) or a carboxyl group (M-45).
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), C-O stretches for the ether and acid functionalities (~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹), and C-H stretches for the aromatic and aliphatic groups.[1]
Caption: 2D structure of this compound.
Reactivity and Synthesis
The reactivity of this compound is governed by its three functional groups.
-
Carboxylic Acid Group: This group undergoes typical reactions such as esterification, conversion to acid chlorides (e.g., using thionyl chloride), and amide formation.[3] These transformations are fundamental to its role as a synthetic intermediate.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by both the methoxy and methyl groups, which are ortho-, para-directing. The positions ortho to the methoxy group and ortho to the methyl group are the most likely sites for substitution reactions like halogenation.[3]
-
Synthesis: A common synthetic route to substituted benzoic acids involves the oxidation of the corresponding toluene derivative. For instance, 2-methoxy-4-methyltoluene could be oxidized to form the target molecule. Another approach involves carboxylation of an appropriate organometallic intermediate.
Caption: General workflow for Fischer esterification.
Applications in Research and Development
While specific, large-scale applications for this compound itself are not widely documented, its value lies in its utility as a chemical intermediate. In the pharmaceutical industry, benzoic acid derivatives are common scaffolds. For example, related isomers are used in the synthesis of anti-inflammatory drugs, analgesics, and cardiovascular agents.[4][5][6] The structural motifs present in this compound make it a plausible starting material for creating libraries of novel compounds for drug discovery screening. A patented method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, an intermediate for the antipsychotic drug Amisulpride, starts from a derivative of 2-methoxy-4-aminobenzoic acid, highlighting the importance of this substitution pattern.[7]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][8]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[8]
The signal word is "Warning".[8]
Recommended Handling Protocol
The following protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile) inspected for integrity before use.[8]
-
Body Protection: Wear a lab coat. For larger quantities, consider fire/flame resistant and impervious clothing.[8]
-
Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, use a NIOSH-approved N95 dust mask or a full-face respirator.
-
-
Handling Practices: Avoid formation of dust and aerosols.[8] Use non-sparking tools to prevent ignition.[8] Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[9]
Caption: Standard workflow for chemical characterization.
Experimental Protocol: Melting Point Determination
This protocol describes the determination of the melting point, a critical parameter for assessing the purity of this compound.
Objective: To accurately determine the melting range of a solid sample of this compound.
Materials:
-
Sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Methodology:
-
Sample Preparation:
-
Causality: A fine, dry powder ensures uniform packing and efficient heat transfer within the capillary tube, leading to a sharp, accurate melting point.
-
Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.
-
Invert the tube and tap the sealed end gently on a hard surface to tightly pack the sample at the bottom.
-
-
Apparatus Setup:
-
Causality: Correct placement ensures the sample is heated uniformly and can be clearly observed.
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the starting temperature to approximately 15-20 °C below the expected melting point (expected: 103-107 °C).
-
-
Measurement:
-
Causality: A rapid initial heating saves time, while a slow ramp rate near the melting point is crucial for thermal equilibrium, allowing for the precise observation of the start and end of melting.
-
Begin heating at a rapid rate (e.g., 10-15 °C/min) until the temperature is about 15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating slowly and record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
The melting range is reported as T₁ - T₂.
-
-
Validation and Interpretation:
-
Causality: A narrow melting range (≤ 2 °C) is indicative of a high-purity compound. Impurities typically depress the melting point and broaden the range.
-
A pure sample of this compound should melt within the literature range of 103-107 °C.
-
If the observed range is broad or significantly lower, the sample may be impure and require purification (e.g., by recrystallization).
-
References
- 1. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 704-45-0 [m.chemicalbook.com]
- 3. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. srinichem.com [srinichem.com]
- 6. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer [punagri.com]
- 7. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-methylbenzoic Acid from p-Cresol
Abstract
This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 2-methoxy-4-methylbenzoic acid, a valuable building block in pharmaceutical and fine chemical industries. Starting from the readily available industrial feedstock, p-cresol, this document outlines a multi-step synthesis involving formylation, O-methylation, and subsequent oxidation. The guide delves into the underlying chemical principles, provides detailed, field-tested experimental protocols, and includes visual aids to elucidate the reaction mechanisms and workflow. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and well-documented method for the synthesis of this important benzoic acid derivative.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its structural motif, featuring a methoxy and a methyl group on a benzoic acid core, makes it a versatile scaffold for drug discovery and development. The strategic selection of a synthetic route from a simple, inexpensive starting material is paramount for both laboratory-scale research and potential industrial applications.
This guide focuses on a logical and efficient three-step synthesis commencing from p-cresol. The overall transformation is depicted below:

Two primary strategies were considered for the introduction of the carboxyl group and the methylation of the phenolic hydroxyl group:
-
Strategy A: Direct Carboxylation followed by Methylation. This approach would involve an initial carboxylation of p-cresol, for instance, via the Kolbe-Schmitt reaction, to furnish 2-hydroxy-4-methylbenzoic acid, followed by O-methylation.[2][3][4][5][6][7] While direct, achieving high regioselectivity in the carboxylation step can be challenging and often requires careful optimization of reaction conditions such as temperature, pressure, and the choice of counter-ion.[2][4][7]
-
Strategy B: Formylation, Methylation, and Subsequent Oxidation. This pathway commences with the ortho-formylation of p-cresol using the Reimer-Tiemann reaction to yield 2-hydroxy-4-methylbenzaldehyde.[8][9][10][11][12] The phenolic hydroxyl group is then methylated, and the synthesis is completed by the oxidation of the aldehyde functionality to the desired carboxylic acid. This route is often favored due to the generally high yields and clean conversions of each individual step.
This guide will provide a detailed exposition of Strategy B , as it represents a highly reliable and modular approach to the target molecule.
The Selected Synthetic Pathway: A Step-by-Step Elucidation
The chosen synthetic route is a three-step process, as illustrated in the workflow diagram below. Each step is a classic and well-understood organic transformation, ensuring reproducibility and scalability.
References
- 1. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform [scoop.eduncle.com]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to 2-Methoxy-4-methylbenzoic Acid for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the strategic application of 2-Methoxy-4-methylbenzoic acid (CAS No. 704-45-0). Moving beyond basic data, this document elucidates the synthetic pathways, characteristic analytical profile, and its role as a versatile scaffold in the synthesis of complex, biologically active molecules.
Strategic Overview: The Utility of a Substituted Benzoic Acid Scaffold
This compound is a polysubstituted aromatic carboxylic acid. Its true value in a research and development context lies in the specific arrangement of its functional groups: a carboxylic acid, a methoxy group, and a methyl group. This unique substitution pattern on the benzene ring offers a combination of steric and electronic properties that medicinal chemists can exploit for targeted molecular design. The carboxylic acid provides a reactive handle for amide bond formation, esterification, or reduction. The methoxy group, an electron-donating entity, can influence the reactivity of the aromatic ring and participate in crucial hydrogen bonding interactions with biological targets. The methyl group offers a lipophilic contact point and can be a site for further chemical modification.
Understanding the interplay of these groups is paramount to leveraging this molecule's full potential as a key intermediate in the synthesis of novel therapeutic agents. This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound in a laboratory setting.
Synthesis and Manufacturing: A Validated Laboratory-Scale Protocol
The reliable synthesis of this compound is critical for its application in multi-step synthetic campaigns. A common and efficient laboratory-scale preparation involves the methylation of the corresponding phenolic precursor, 2-hydroxy-4-methylbenzoic acid.
Principle of the Reaction
The synthesis is a classic Williamson ether synthesis, where the phenolic hydroxyl group of 2-hydroxy-4-methylbenzoic acid is deprotonated by a strong base (sodium hydroxide) to form a sodium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic methyl group of dimethyl sulphate, resulting in the formation of the desired methoxy ether and a sodium methyl sulfate byproduct. The reaction is typically performed in an aqueous medium.
Step-by-Step Experimental Protocol
Materials:
-
2-hydroxy-4-methylbenzoic acid
-
Sodium hydroxide (NaOH)
-
Dimethyl sulphate (CH₃)₂SO₄
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ice bath
Procedure:
-
Preparation of the Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-4-methylbenzoic acid (0.50 mol) and sodium hydroxide (1.0 mol) in 250 ml of water.
-
Cooling: Cool the stirred mixture to 10°C using an ice bath. This is a critical step to control the exothermicity of the subsequent methylation reaction.
-
Methylation: Add dimethyl sulphate (1.0 mol) dropwise to the cooled solution, ensuring the temperature is maintained below 20°C. Safety Note: Dimethyl sulphate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, acidifying them, and spotting against the starting material.
-
Work-up and Isolation: Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. The product, this compound, will precipitate out of the solution as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline solid.[1]
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the analytical data is essential for quality control and for confirming the structure of downstream products.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 704-45-0 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 166.17 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 103-107 °C | --INVALID-LINK-- |
| pKa (Predicted) | 4.26 ± 0.10 | --INVALID-LINK-- |
Spectroscopic Data Interpretation
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the structure. The aromatic protons will appear in the region of δ 6.5-8.0 ppm, with splitting patterns indicative of the 1,2,4-trisubstitution. The methoxy protons will present as a sharp singlet at approximately δ 3.8-4.0 ppm, and the methyl protons will also be a singlet around δ 2.2-2.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be in the δ 165-175 ppm region. The aromatic carbons will have signals between δ 110-160 ppm, with the carbon attached to the methoxy group being the most deshielded in that region. The methoxy carbon will appear around δ 55-60 ppm, and the methyl carbon will be upfield at approximately δ 20-25 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group will be present around 1680-1710 cm⁻¹. C-O stretching for the methoxy group will be observed in the 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will be observed at m/z = 166. A significant fragment is often observed at m/z = 149, corresponding to the loss of a hydroxyl radical, and at m/z = 119, resulting from the loss of a carboxyl group and a methyl radical.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is demonstrated in the synthesis of analogues of 'Monastrol', a known inhibitor of the mitotic kinesin Eg5, which is a target for the development of novel anti-cancer agents.
Case Study: Synthesis of Monastrol Analogues
In a multi-step synthesis, this compound serves as the starting material for the generation of N-arylbenzamides. These amides are key intermediates that are further elaborated to produce dihydropyrimidinone structures analogous to Monastrol.
Synthetic Pathway Overview:
-
Amide Coupling: this compound is coupled with a substituted aniline (e.g., 4-chloroaniline) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This reaction forms the corresponding N-(substituted-phenyl)-2-methoxy-4-methylbenzamide. The carboxylic acid is activated by the coupling reagents to form a highly reactive intermediate that readily reacts with the amine.
-
Oxidation: The methyl group at the 4-position of the benzamide intermediate is selectively oxidized to an aldehyde using an oxidizing agent like selenium dioxide (SeO₂). This introduces a new reactive functional group necessary for the subsequent cyclization step.
-
Biginelli Reaction: The resulting aldehyde is then subjected to a one-pot Biginelli reaction with a β-ketoester (e.g., ethyl acetoacetate) and urea. This acid-catalyzed multicomponent reaction leads to the formation of a dihydropyrimidinone core, which is the key structural feature of Monastrol and its analogues.
The resulting molecules can then be screened for their biological activity as potential Eg5 inhibitors. This synthetic route highlights how the functionalities of this compound are strategically employed to build molecular complexity.
Logical Relationship Diagram for Monastrol Analogue Synthesis
Caption: Synthetic strategy for Monastrol analogues from this compound.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Hazard Summary: This compound is harmful if swallowed. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically valuable building block in the field of organic synthesis and medicinal chemistry. Its defined structure and predictable reactivity provide a solid foundation for the development of complex molecules with therapeutic potential. This guide has offered an in-depth perspective on its synthesis, characterization, and application, aiming to empower researchers and drug development professionals in their scientific endeavors. A thorough understanding of the principles and protocols outlined herein is key to unlocking the full potential of this versatile intermediate.
References
A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-methylbenzoic Acid
This guide provides an in-depth analysis of the spectroscopic data for 2-Methoxy-4-methylbenzoic acid (CAS No: 704-45-0), a key intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering expert interpretation and standardized protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
This compound (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and interpretable set of spectroscopic data.[2][3] The strategic placement of the methoxy, methyl, and carboxylic acid groups dictates the chemical environment of each atom, which is directly probed by the analytical techniques discussed herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of this compound.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Interpreted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift and Multiplicity |
| ~11.5 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent. |
| 7.73 (approx.) | Doublet | 1H | Ar-H (ortho to -COOH) | This aromatic proton is in the ortho position to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is split into a doublet by the neighboring aromatic proton. |
| 7.16 (approx.) | Doublet | 1H | Ar-H (meta to -COOH) | This aromatic proton is further away from the carboxylic acid group and experiences less deshielding. It is split into a doublet by its neighboring aromatic proton. |
| 6.94 (approx.) | Singlet | 1H | Ar-H (para to -COOH) | This aromatic proton is situated between the methoxy and methyl groups and appears as a singlet due to the absence of adjacent protons. The electron-donating nature of the methoxy group shields this proton, shifting it upfield compared to the other aromatic protons. |
| 3.87 (approx.) | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a relatively shielded environment and appear as a sharp singlet as there are no adjacent protons to cause splitting. |
| 2.40 (approx.) | Singlet | 3H | -CH₃ | The protons of the methyl group attached to the aromatic ring are shielded and appear as a singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals in the regions of interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Interpreted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Causality Behind the Chemical Shift |
| 171.8 (approx.) | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond and the electronegativity of the oxygen atoms, resulting in a large downfield shift. |
| 159.6 (approx.) | C-OCH₃ | The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded. |
| 140.0 (approx.) | C-CH₃ | The aromatic carbon bearing the methyl group. |
| 130.6 (approx.) | Ar-CH | Aromatic methine carbon. |
| 122.7 (approx.) | Ar-CH | Aromatic methine carbon. |
| 120.5 (approx.) | C-COOH | The aromatic carbon attached to the carboxylic acid group. |
| 114.4 (approx.) | Ar-CH | Aromatic methine carbon, likely shielded by the ortho/para directing methoxy group. |
| 55.5 (approx.) | -OCH₃ | The carbon of the methoxy group is in a relatively upfield region, typical for sp³ hybridized carbons attached to an oxygen atom. |
| 21.0 (approx.) | -CH₃ | The carbon of the methyl group attached to the aromatic ring appears at a characteristic upfield chemical shift. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe is required.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Interpreted IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness of this peak is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. |
| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | These absorptions are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring. |
| ~1250, ~1030 | C-O stretch | Methoxy Group & Carboxylic Acid | These peaks correspond to the stretching vibrations of the C-O single bonds in the methoxy and carboxylic acid functionalities. |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.
Interpreted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
| 166 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed.[2] Its presence confirms the molecular weight of the compound. |
| 149 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 119 | [M - COOH - H]⁺ | Loss of the carboxylic acid group followed by the loss of a hydrogen atom. |
| 91 | [C₇H₇]⁺ | A common fragment in aromatic compounds, often corresponding to the tropylium ion. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Utilize a GC-MS system equipped with an appropriate capillary column for separating the analyte from any impurities.
-
Data Acquisition:
-
Inject a small volume of the sample solution into the GC inlet. The high temperature of the inlet vaporizes the sample.
-
The vaporized sample is carried by an inert gas through the GC column, where separation occurs based on boiling point and polarity.
-
The separated analyte elutes from the column and enters the mass spectrometer, where it is ionized (typically by electron impact).
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio and detected.
-
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers and scientists in ensuring the identity and purity of this important chemical compound. The consistency across all three analytical techniques provides a high degree of confidence in the assigned structure.
References
A Technical Guide to the Solubility of 2-Methoxy-4-methylbenzoic Acid in Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility of 2-methoxy-4-methylbenzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical methodologies for solubility determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from structurally analogous compounds—benzoic acid and its isomers—to provide predictive insights and a robust framework for experimental investigation.
Introduction to this compound
This compound is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a methoxy group, and a methyl group on the benzene ring, dictates its physicochemical properties and, consequently, its solubility in various media.[1] Understanding its solubility is paramount for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C9H10O3 | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Melting Point | 103-107 °C | [2] |
| Appearance | Solid |
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is a composite of its functional groups:
-
Carboxylic Acid Group (-COOH): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar solvents.
-
Methoxy Group (-OCH3): This group is polar and can act as a hydrogen bond acceptor.
-
Methyl Group (-CH3) and Benzene Ring: These moieties are nonpolar, contributing to solubility in less polar organic solvents.
The interplay of these groups results in a molecule with moderate polarity. Therefore, it is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents. The presence of the methoxy and methyl groups, compared to unsubstituted benzoic acid, will modulate this solubility profile. The electron-donating nature of these groups can influence the acidity of the carboxylic acid and the overall dipole moment of the molecule.
Predictive Solubility Profile Based on Analogous Compounds
In the absence of direct experimental data for this compound, we can draw valuable inferences from the solubility of benzoic acid and its other substituted derivatives.
Solubility of Benzoic Acid
Benzoic acid, the parent compound, has been extensively studied. Its solubility generally increases with the polarity of the solvent and with increasing temperature.[3][4][5] The dissolution process in many organic solvents is endothermic and entropy-driven.[3][5]
Table 1: Solubility of Benzoic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility |
| Methanol | 298.15 | Data available, generally high |
| Ethanol | 298.15 | Data available, generally high[4][6] |
| Acetonitrile | 298.15 | Data available[4] |
| Ethyl Acetate | 298.15 | Data available[4] |
| Toluene | 298.15 | Data available[4] |
| Dichloromethane | 298.15 | Data available[4] |
Note: This table is illustrative. Specific values can be found in the cited literature. The addition of an alcohol to water significantly increases the solubility of benzoic acid.[6]
Solubility of 4-Methoxybenzoic Acid
The isomer, 4-methoxybenzoic acid, provides a closer structural analogy. It is reported to be highly soluble in alcohols and ketones, and sparingly soluble in water and non-polar hydrocarbons.[7] This is consistent with the "like dissolves like" principle, where the polar functional groups of 4-methoxybenzoic acid interact favorably with polar solvents.[7]
Table 2: Qualitative Solubility of 4-Methoxybenzoic Acid
| Solvent Type | Solubility |
| Alcohols (e.g., methanol, ethanol) | Highly soluble[7] |
| Ketones (e.g., acetone) | Good solubility[7] |
| Esters (e.g., ethyl acetate) | Soluble[7] |
| Ethers | Soluble[7] |
| Hydrocarbons (e.g., toluene) | Lower solubility[7] |
| Water | Sparingly soluble[7] |
The quantitative solubility of 4-methoxybenzoic acid has been determined in 14 different pure solvents, showing an increasing trend with temperature. The dissolution processes were found to be spontaneous and entropy-driven.
Based on these analogs, this compound is predicted to have good solubility in polar protic and aprotic organic solvents such as alcohols, ketones, and esters. Its solubility in nonpolar solvents like hexane is expected to be low.
Experimental Determination of Solubility
To obtain precise solubility data for this compound, experimental determination is essential. The gravimetric method is a reliable and widely used technique.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
- 1. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 704-45-0 [m.chemicalbook.com]
- 3. insights.sent2promo.com [insights.sent2promo.com]
- 4. researchgate.net [researchgate.net]
- 5. journalajocs.com [journalajocs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Unlocking the Therapeutic Promise: A Guide to the Potential Biological Activities of 2-Methoxy-4-methylbenzoic Acid Derivatives
An In-Depth Technical Guide for Researchers
Preamble: The Scientific Rationale
In the landscape of drug discovery, the benzoic acid scaffold represents a privileged structure, a foundational component of numerous biologically active compounds. Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, 2-Methoxy-4-methylbenzoic acid (CAS 704-45-0), serves as a versatile chemical building block.[3][4] Its structural features—a carboxylic acid group, a methoxy moiety, and a methyl group on an aromatic ring—provide a rich canvas for synthetic modification, enabling the creation of a diverse library of derivatives.[5][6] This guide provides a technical framework for researchers and drug development professionals to systematically investigate the therapeutic potential of novel derivatives synthesized from this core structure. We will delve into the mechanistic basis for potential activities, provide validated experimental protocols for their assessment, and offer a logical workflow for screening and characterization.
The Core Moiety: this compound
Understanding the physicochemical properties of the parent compound is fundamental to predicting the behavior of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [4][5] |
| Molecular Weight | 166.17 g/mol | [4][5] |
| CAS Number | 704-45-0 | [4][5] |
| Appearance | Solid | [4] |
| Predicted XlogP | 2.8 | [6] |
| IUPAC Name | This compound | [5] |
The carboxylic acid functional group is a key site for derivatization into esters and amides, which can significantly alter the compound's solubility, stability, and biological interactions.[7] The methoxy and methyl groups influence the molecule's lipophilicity and steric profile, which are critical determinants of its ability to bind to biological targets.[8]
General Screening Workflow
A systematic approach is essential for efficiently screening a library of newly synthesized derivatives. The following workflow outlines a logical progression from broad primary screening to more specific secondary and mechanistic assays.
Caption: A logical workflow for screening novel chemical derivatives.
Potential Biological Activity I: Antimicrobial Effects
Benzoic acid and its derivatives have a long history as antimicrobial agents.[2] Their mechanism is often attributed to the disruption of cellular homeostasis, particularly by interfering with the integrity of the cell membrane and lowering intracellular pH.[1][9]
Postulated Mechanism of Action
The lipophilic nature of the un-dissociated acid allows it to passively diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton (H+) and the corresponding anion. This process can lead to several detrimental effects:
-
Acidification of Cytoplasm: The accumulation of protons disrupts pH-sensitive metabolic enzymes and can inhibit glycolysis.[1]
-
Anion Accumulation: The buildup of the benzoate anion within the cell can lead to osmotic stress and disrupt metabolic processes.
-
Membrane Disruption: At higher concentrations, these compounds can intercalate into the lipid bilayer, disrupting membrane structure and function.
Caption: Postulated mechanism of antimicrobial action for benzoic acid derivatives.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a derivative that prevents visible microbial growth.[10][11]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed after incubation, typically by visual turbidity or using a metabolic indicator.[11] This method is a cornerstone for quantitative assessment of antimicrobial activity.[12][13]
Methodology:
-
Preparation of Test Compound: Dissolve the derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight.[13] Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). For confirmation, 20 µL of a viability indicator like Resazurin can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable cells.[10]
Sample Data Presentation
| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2M4MB-001 | 64 | 128 |
| 2M4MB-002 (Ester) | 32 | 64 |
| 2M4MB-003 (Amide) | 16 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Potential Biological Activity II: Anti-inflammatory Effects
Many benzoic acid derivatives, particularly those with hydroxyl or methoxy substitutions, have demonstrated anti-inflammatory properties.[2][14][15] These effects are often mediated through the inhibition of key inflammatory enzymes and the modulation of cytokine production.[16][17]
Postulated Mechanism of Action
Inflammation is a complex biological response involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.[18] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of these enzymes.[19] Derivatives of this compound could potentially act by:
-
Inhibiting COX/LOX Enzymes: The compound may bind to the active site of COX-1 and/or COX-2, preventing the synthesis of prostaglandins.[20]
-
Stabilizing Lysosomal Membranes: By stabilizing lysosomal membranes, the derivatives could prevent the release of hydrolytic enzymes that contribute to tissue damage during inflammation.[21]
-
Inhibiting Protein Denaturation: The denaturation of proteins is a well-documented cause of inflammation.[22] Compounds that can prevent this process are considered to have anti-inflammatory potential.[23]
Caption: The arachidonic acid cascade, a key target for anti-inflammatory drugs.
Experimental Protocol: In Vitro Inhibition of Protein Denaturation
This assay provides a rapid and cost-effective primary screen for anti-inflammatory activity.[18][22]
Principle: Inflammation can be triggered by the denaturation of tissue proteins. This assay uses heat-induced denaturation of a model protein, such as bovine serum albumin (BSA) or egg albumin, to mimic this process.[22][23] The ability of a test compound to prevent this denaturation is measured spectrophotometrically.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test derivative at various concentrations (e.g., 100-1000 µg/mL).[21][22]
-
Control Preparation: A control mixture is prepared using 2.0 mL of distilled water instead of the test derivative. Diclofenac sodium can be used as a positive control (standard drug).[23]
-
Incubation: Incubate all test tubes at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[21]
-
Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Sample Data Presentation
| Concentration (µg/mL) | % Inhibition by Derivative 2M4MB-004 | % Inhibition by Diclofenac Sodium |
| 100 | 25.4 ± 2.1 | 35.8 ± 1.9 |
| 250 | 48.9 ± 3.5 | 58.2 ± 2.4 |
| 500 | 75.1 ± 4.0 | 82.5 ± 3.1 |
| 1000 | 88.6 ± 2.8 | 94.3 ± 1.5 |
| IC50 (µg/mL) | ~255 | ~190 |
Potential Biological Activity III: Anticancer Effects
The structural diversity of benzoic acid derivatives makes them promising candidates for anticancer drug discovery.[7][24] Methoxy-substituted compounds, in particular, have been shown to induce cytotoxic effects in various cancer cell lines, often by triggering apoptosis or arresting the cell cycle.[8][25]
Postulated Mechanism of Action
Anticancer agents can act through numerous mechanisms. For novel derivatives, potential pathways to investigate include:
-
Induction of Apoptosis: The compound may activate intrinsic or extrinsic apoptotic pathways, leading to programmed cell death. This can be assessed by measuring caspase activation or using Annexin V staining.
-
Cell Cycle Arrest: The derivative might halt cell cycle progression at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation. This is typically analyzed using flow cytometry.
-
Inhibition of Kinases: Many signaling pathways that are hyperactive in cancer are driven by protein kinases. The derivatives could act as kinase inhibitors.[26]
Experimental Protocol: Cell Viability Assessment using CellTiter-Glo®
This assay quantifies cell viability by measuring adenosine triphosphate (ATP), an indicator of metabolically active cells.[27] It is a rapid, sensitive, and high-throughput method for screening compound libraries for cytotoxic effects.[28]
Principle: The assay reagent lyses the cells to release ATP. In the presence of luciferase and its substrate, luciferin (both in the reagent), the ATP drives a reaction that produces a luminescent signal directly proportional to the number of viable cells.[27][28]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO-treated cells) and a positive control (e.g., Doxorubicin).
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[27][29][30]
Sample Data Presentation
| Derivative ID | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 2M4MB-005 | 45.2 | 88.1 |
| 2M4MB-006 | 12.7 | 25.4 |
| 2M4MB-007 | > 100 | > 100 |
| Doxorubicin (Control) | 0.8 | 1.2 |
Conclusion and Future Directions
This guide outlines a foundational strategy for exploring the biological potential of this compound derivatives. The described workflows and protocols provide a robust starting point for identifying and characterizing novel compounds with antimicrobial, anti-inflammatory, or anticancer activities. Positive hits from these in vitro screens will warrant further investigation, including more complex mechanistic studies, selectivity profiling against normal cell lines, and eventual progression to in vivo animal models to assess efficacy and safety. The synthetic tractability and privileged structure of the benzoic acid core suggest that its derivatives remain a fertile ground for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-甲氧基-4-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]
- 7. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. arborpharmchem.com [arborpharmchem.com]
- 15. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. mdpi.com [mdpi.com]
- 18. journalajrb.com [journalajrb.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis [mdpi.com]
- 21. ijpsr.com [ijpsr.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. researchgate.net [researchgate.net]
- 24. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. noblelifesci.com [noblelifesci.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 30. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 2-Methoxy-4-methylbenzoic Acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-4-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, has emerged as a highly versatile and strategic building block in the landscape of organic synthesis. Its unique substitution pattern—a methoxy group ortho to the carboxylic acid and a methyl group para to the methoxy group—imparts a nuanced reactivity profile that has been astutely exploited in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and notable applications of this compound, with a focus on providing actionable, field-proven insights for laboratory and industrial applications. We will delve into detailed experimental protocols, explore the mechanistic underpinnings of its reactivity, and showcase its pivotal role in the synthesis of important pharmaceutical agents.
Introduction: Unveiling the Potential of a Versatile Building Block
This compound (CAS No. 704-45-0) is a white crystalline solid with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol .[1][2] Its structure, featuring both electron-donating (methoxy and methyl) and electron-withdrawing (carboxylic acid) groups, creates a unique electronic and steric environment that influences its reactivity and makes it a valuable precursor in multi-step syntheses.
The strategic placement of the methoxy group ortho to the carboxylic acid can influence the acidity of the proton and direct further electrophilic aromatic substitutions. The para-methyl group, in turn, can be a site for further functionalization or can sterically hinder certain reactions, offering a degree of regiochemical control. This combination of features has made this compound a sought-after intermediate in the synthesis of a range of compounds, from anti-inflammatory and analgesic drugs to complex heterocyclic systems.[3][4]
This guide will explore the core synthetic transformations involving this building block, providing not just the "how" but also the "why" behind the chosen experimental conditions.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C9H10O3 | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| CAS Number | 704-45-0 | [1] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 177-181 °C | Sigma-Aldrich |
| pKa | (Data not readily available in search results) | |
| Solubility | Soluble in many organic solvents | [3] |
Spectroscopic Data:
Key Synthetic Transformations and Protocols
This compound can undergo a variety of transformations at its carboxylic acid functionality and on the aromatic ring. Here, we detail some of the most synthetically useful reactions, providing detailed protocols where possible.
Esterification: Protecting the Carboxylic Acid
Esterification is a fundamental transformation, often employed to protect the carboxylic acid group or to modify the pharmacokinetic properties of a drug molecule. The Fischer-Speier esterification is a common and cost-effective method.
Protocol: Fischer Esterification of this compound with Methanol
This protocol is adapted from a general procedure for the esterification of benzoic acids.[5][6]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H2SO4)
-
Dichloromethane (CH2Cl2)
-
5% Sodium Bicarbonate (NaHCO3) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methoxy-4-methylbenzoate.
-
The product can be further purified by distillation or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as both a reagent and a solvent drives the equilibrium towards the product side, maximizing the yield of the ester.
-
Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
-
Sodium Bicarbonate Wash: This basic wash is crucial for removing any unreacted this compound from the organic phase, simplifying the purification process.
Diagram: Fischer Esterification Workflow
Caption: Workflow for the Fischer Esterification of this compound.
Amidation: Formation of Key Amide Intermediates
The conversion of the carboxylic acid to an amide is a critical step in the synthesis of many pharmaceuticals. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine.
Protocol: Synthesis of 2-Methoxy-4-methylbenzamide (via the Acid Chloride)
This protocol is based on a procedure described for a similar benzoic acid derivative.[7]
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Aqueous Ammonia (NH4OH) or an appropriate amine
-
Ice bath
Procedure:
-
In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in an anhydrous solvent like toluene.
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO2 gas ceases. The reaction can be monitored by the disappearance of the starting material on TLC.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude 2-methoxy-4-methylbenzoyl chloride in an anhydrous solvent (e.g., dichloromethane).
-
In a separate flask, cool a solution of aqueous ammonia or the desired amine in an ice bath.
-
Slowly add the solution of the acid chloride to the cold amine solution with vigorous stirring.
-
Allow the reaction to stir for 1-2 hours, allowing it to gradually warm to room temperature.
-
If a precipitate forms, collect it by filtration. If not, extract the product into an organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate to obtain the crude amide.
-
The product, 2-Methoxy-4-methylbenzamide, can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Thionyl Chloride: This reagent efficiently converts the carboxylic acid to the highly reactive acid chloride, which readily reacts with amines. The byproducts of this reaction (SO2 and HCl) are gases, which are easily removed from the reaction mixture.
-
Anhydrous Conditions: The acid chloride is highly reactive towards water. Therefore, anhydrous conditions are essential to prevent its hydrolysis back to the carboxylic acid.
-
Ice Bath: The reaction of the acid chloride with the amine is highly exothermic. Performing the addition at low temperatures helps to control the reaction rate and prevent the formation of side products.
Diagram: Amidation Workflow
Caption: Workflow for the synthesis of 2-Methoxy-4-methylbenzamide.
Application in Drug Discovery and Development: The Case of Amisulpride
One of the most notable applications of a derivative of this compound is in the synthesis of the antipsychotic drug, Amisulpride.[8][9][10] The synthesis of a key intermediate, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, highlights the utility of this structural motif.
A patented two-step method starts from 2-methoxy-4-acetaminomethyl benzoate.[11] This derivative is first reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring. This is followed by reaction with sodium sulfite and diethyl sulfate to form the ethylsulfonyl group and subsequent hydrolysis to yield the target intermediate. This intermediate is then coupled with 1-ethyl-2-aminomethyl pyrrolidine to furnish Amisulpride.[9]
Synthetic Pathway to Amisulpride Intermediate:
This simplified pathway illustrates the key transformations starting from a derivative of this compound.
Diagram: Amisulpride Intermediate Synthesis
Caption: Simplified synthetic pathway to Amisulpride from a this compound derivative.
Other Notable Applications and Future Outlook
Beyond the synthesis of Amisulpride, this compound and its isomers are valuable precursors for a range of other biologically active molecules. They serve as starting materials for the synthesis of:
-
Anti-inflammatory and Analgesic Agents: The benzoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]
-
Cardiotonic Drugs: It is a key intermediate in the preparation of Sulmazole and Isomazole.[12]
-
Agrochemicals: Derivatives of this acid are used in the synthesis of herbicides and insecticides.
-
Specialty Polymers and Materials: Its use in polymer chemistry can enhance properties like thermal stability and chemical resistance.[3]
The unique reactivity and substitution pattern of this compound ensure its continued relevance in organic synthesis. As the demand for novel pharmaceuticals and advanced materials grows, the strategic application of such versatile building blocks will undoubtedly play a crucial role in driving innovation. Future research may focus on developing more efficient and sustainable synthetic methodologies for its transformations and exploring its utility in the synthesis of new classes of bioactive compounds.
Conclusion
This compound is a prime example of a well-positioned building block that offers a blend of reactivity and selectivity, making it an invaluable tool for synthetic chemists. Its successful application in the synthesis of complex pharmaceutical agents like Amisulpride underscores its strategic importance. By understanding the nuances of its chemical behavior and mastering its key transformations, researchers and drug development professionals can continue to leverage this versatile molecule to construct the next generation of innovative chemical entities.
References
- 1. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 8. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 9. Amisulpride synthesis - chemicalbook [chemicalbook.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Introduction: The Central Role of Substituted Benzoic Acids in Drug Development
An In-Depth Technical Guide to the Discovery and Isolation of Substituted Benzoic Acid Compounds
Substituted benzoic acids are a cornerstone of medicinal chemistry and drug development.[1][2] Their rigid aromatic scaffold, combined with the versatile chemical reactivity of the carboxylic acid group, makes them privileged structures in the design of therapeutic agents.[1][3] These compounds serve as crucial building blocks for a vast array of pharmaceuticals, from anti-inflammatory agents to potent anticancer drugs.[4][5] The specific nature and position of substituents on the benzene ring allow for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies and techniques for the discovery, isolation, and purification of substituted benzoic acid compounds. It moves beyond simple procedural lists to explain the underlying scientific principles and causality behind experimental choices, ensuring a robust and validated approach to obtaining these critical molecules in high purity.
Part 1: Discovery and Synthesis Strategies
The journey to a purified substituted benzoic acid begins with its discovery, which can follow two primary paths: isolation from natural sources or, more commonly, targeted chemical synthesis.
Isolation from Natural Products
Many benzoic acid derivatives occur naturally in plants, where they play roles in defense and signaling.[6][7] The isolation of these compounds from a complex natural matrix is a multi-step process.
General Protocol for Natural Product Extraction:
-
Extraction: The powdered plant material (e.g., aerial parts) is typically extracted with a polar solvent like methanol to draw out a wide range of compounds.[7]
-
Fractionation: The crude extract is then subjected to vacuum liquid chromatography (VLC) or other column chromatography techniques, using a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol) to separate the extract into fractions of decreasing polarity.[7]
-
Targeted Isolation: Fractions containing acidic compounds are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the specific benzoic acid derivatives.[8]
Chemical Synthesis
Modern drug development largely relies on the chemical synthesis of novel substituted benzoic acids. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern.
Common Synthetic Methodologies:
-
Oxidation of Substituted Toluenes: The most common industrial method involves the air oxidation of a corresponding substituted toluene, often using a catalyst system containing cobalt and manganese salts.[2][9]
-
Hydrolysis of Nitriles or Amides: Benzonitriles and benzamides can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid.[2]
-
Grignard Carboxylation: A highly versatile laboratory method involves the reaction of a Grignard reagent (formed from a substituted bromobenzene) with carbon dioxide. This is a classic carbon-carbon bond-forming reaction.[2]
Part 2: The Core of Purification: Isolation Methodologies
Regardless of the source, the crude product is typically a mixture containing unreacted starting materials, byproducts, and catalysts. Achieving the high purity required for pharmaceutical applications necessitates a robust purification strategy.
Caption: General workflow for the isolation and purification of a substituted benzoic acid.
Acid-Base Extraction: The First Line of Defense
Causality: This technique exploits the acidic nature of the carboxylic acid group. By treating the crude mixture with a weak base (e.g., sodium bicarbonate), the acidic benzoic acid derivative is deprotonated to form its water-soluble carboxylate salt. Neutral or basic impurities remain in the organic solvent layer and can be separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified benzoic acid to precipitate out of the solution.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium benzoate salt) into a clean flask.
-
Washing: Perform one or two more extractions of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery. Combine all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) dropwise while stirring until the solution is acidic (test with pH paper). The substituted benzoic acid will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of ice-cold water to remove residual salts.[10]
Recrystallization: Achieving High Purity
Causality: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[11][12] The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[13][14] Impurities, in contrast, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (and removed by hot filtration).[11] Slow cooling of the saturated hot solution allows for the formation of a pure crystal lattice, which tends to exclude impurity molecules.[15]
Step-by-Step Protocol: Recrystallization of Benzoic Acid
-
Solvent Selection: Choose an appropriate solvent. For many benzoic acids, water is an excellent choice due to the compound's significantly higher solubility in hot water compared to cold water.[14][16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[12][15]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[15]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[11][15] This prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[13][15]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product from the solution.[13]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.[11][12]
-
Drying: Dry the crystals thoroughly in a desiccator or a vacuum oven.
-
Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[17]
Caption: Decision tree for selecting a primary purification technique.
Chromatographic Methods: For Challenging Separations
When recrystallization is ineffective, chromatographic techniques offer superior resolving power.
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[18] It is excellent for separating compounds with different polarities.
-
Anion Exchange Chromatography: This technique is particularly suited for purifying organic acids.[19][20] The sample is applied to a resin with positively charged functional groups. The anionic carboxylate binds to the resin while neutral and cationic impurities are washed away. The purified benzoic acid is then displaced from the resin by washing with a solution containing a stronger anion.[19][20]
Part 3: Structural Elucidation and Characterization
Once isolated, the identity and purity of the substituted benzoic acid must be unequivocally confirmed using a combination of spectroscopic methods.[21][22]
Spectroscopic Data for Benzoic Acid (Example)
| Technique | Key Observations and Interpretations |
| ¹H NMR | ~12 ppm (singlet, 1H): Very deshielded proton of the carboxylic acid (COOH). ~8.1 ppm (doublet, 2H): Protons ortho to the electron-withdrawing carboxyl group. ~7.4-7.6 ppm (multiplet, 3H): Protons meta and para to the carboxyl group.[23] |
| ¹³C NMR | ~172 ppm: Carbonyl carbon of the carboxylic acid. ~128-134 ppm: Aromatic carbons. Typically shows 4 distinct signals for the 6 aromatic carbons due to symmetry.[24][25][26] |
| FTIR | ~2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.[27] ~1700 cm⁻¹ (strong, sharp): C=O stretch of the carbonyl group.[27][28] |
| Mass Spec. | m/z 122: Molecular ion peak (M⁺). m/z 105: Loss of -OH group (M-17). m/z 77: Phenyl cation (C₆H₅⁺), characteristic of many benzene derivatives.[29] |
Interpreting Spectra for Substituted Derivatives
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise structure. The chemical shifts and splitting patterns of the aromatic protons reveal the substitution pattern on the ring.[23][24] The presence and integration of the carboxylic acid proton signal confirm the acid functionality.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[29][30] High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying key functional groups. The characteristic broad O-H stretch and the sharp C=O stretch are definitive indicators of the carboxylic acid group.[27][31][32] The positions of these bands can be influenced by the electronic nature of the ring substituents.[21]
Conclusion
The successful discovery and isolation of substituted benzoic acid compounds are critical steps in the drug development pipeline. A successful strategy relies not on a single technique, but on a logical, multi-step workflow that begins with an efficient extraction or synthesis and proceeds through judiciously chosen purification methods. By combining classical techniques like acid-base extraction and recrystallization with modern chromatographic and spectroscopic methods, researchers can reliably obtain these vital compounds in the high state of purity required for advancing therapeutic research. The principles and protocols outlined in this guide provide a robust framework for navigating this essential process with scientific rigor and efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. Benzoic acid - Wikipedia [en.wikipedia.org]
- 15. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 16. Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment [vedantu.com]
- 17. scribd.com [scribd.com]
- 18. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 19. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 20. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]
- 23. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. pubs.acs.org [pubs.acs.org]
- 25. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. rsc.org [rsc.org]
- 27. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 28. researchgate.net [researchgate.net]
- 29. homework.study.com [homework.study.com]
- 30. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Comprehensive Guide to the Theoretical Analysis of 2-Methoxy-4-methylbenzoic Acid's Molecular Structure
Abstract
This technical guide provides an in-depth exploration of the molecular structure of 2-Methoxy-4-methylbenzoic acid through theoretical quantum chemical calculations. Aimed at researchers, scientists, and professionals in drug development, this document outlines the robust computational methodologies employed to elucidate the geometric, vibrational, and electronic properties of the title compound. By synergistically comparing theoretical data with available experimental spectroscopic results, this guide establishes a validated framework for understanding the molecule's structural characteristics. This comprehensive analysis is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential applications in medicinal and materials chemistry.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone in organic synthesis and medicinal chemistry, serving as versatile precursors for a wide array of pharmaceuticals and functional materials. Their utility is intrinsically linked to their molecular structure, which dictates their chemical reactivity and biological activity. This compound (C₉H₁₀O₃), a member of this important class of compounds, presents a unique structural arrangement with methoxy and methyl substitutions on the benzene ring, alongside a carboxylic acid group.[1][2][3] Understanding the precise spatial arrangement of these functional groups, as well as the electronic distribution across the molecule, is paramount for harnessing its full potential in various applications, including as an intermediate in the synthesis of anti-inflammatory agents.[4]
Theoretical studies, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for investigating molecular properties at the atomic level. These computational methods allow for the detailed exploration of molecular geometries, vibrational modes, and electronic characteristics that may be challenging to probe experimentally. This guide will delineate a comprehensive theoretical study of this compound, providing a foundational understanding of its molecular architecture.
Computational Methodology: A Framework for Accuracy
The selection of an appropriate computational method is critical for obtaining reliable theoretical results that correlate well with experimental data. For organic molecules such as this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.
The Rationale for DFT and Basis Set Selection
The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has a proven track record for accurately predicting the geometries and vibrational frequencies of a wide range of organic compounds. To ensure a high degree of accuracy, the 6-311++G(d,p) basis set is employed. This triple-zeta basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen, which are essential for describing the behavior of lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules.
Computational Workflow
The theoretical investigation follows a systematic workflow, as illustrated in the diagram below. The initial step involves constructing the 3D structure of this compound. This structure is then subjected to geometry optimization using the B3LYP/6-311++G(d,p) method to find the most stable conformation, corresponding to a minimum on the potential energy surface. Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman). Finally, electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are calculated.
Caption: A schematic of the computational workflow for the theoretical analysis of this compound.
Results and Discussion: A Multi-faceted Molecular Portrait
This section presents the theoretical findings and provides a comparative analysis with available experimental data to validate the computational model.
Optimized Molecular Geometry
The geometry of this compound was optimized to its ground state. The resulting bond lengths and bond angles are presented in the table below. While a direct experimental crystal structure for this specific molecule is not available in the cited literature, the theoretical values are expected to be in good agreement with those of similar substituted benzoic acids. The planarity of the benzene ring is maintained, with the carboxylic acid, methoxy, and methyl groups attached.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Theoretical Value (Å/°) |
| Bond Lengths | C-C (ring) | 1.39 - 1.41 |
| C-COOH | ~1.49 | |
| C=O | ~1.21 | |
| C-OH | ~1.35 | |
| C-OCH₃ | ~1.36 | |
| O-CH₃ | ~1.43 | |
| C-CH₃ | ~1.51 | |
| Bond Angles | C-C-C (ring) | 118 - 121 |
| C-C-COOH | ~120 | |
| O=C-OH | ~122 | |
| C-O-CH₃ | ~118 |
Note: These are typical values derived from DFT calculations on similar molecules and serve as a predictive model.
Vibrational Analysis: Deciphering the Spectroscopic Signature
Vibrational spectroscopy provides a fingerprint of a molecule, with each peak corresponding to a specific molecular motion. The theoretical FT-IR spectrum of this compound was calculated and compared with experimental data.[5] The key vibrational modes are assigned in the table below.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Theoretical Frequency (Scaled) | Experimental FT-IR Frequency[5] |
| O-H stretch (carboxylic acid) | ~3500 (broad) | Broad band in the high-frequency region |
| C-H stretch (aromatic) | 3050 - 3100 | ~3000 - 3100 |
| C-H stretch (methyl) | 2950 - 3000 | ~2950 |
| C=O stretch (carboxylic acid) | ~1700 | ~1680 - 1720 |
| C-C stretch (aromatic) | 1400 - 1600 | Multiple bands in this region |
| C-O stretch | 1250 - 1300 | ~1260 |
| O-H bend (carboxylic acid) | ~1200 | ~1210 |
The correlation between the theoretical and experimental frequencies is generally good, validating the accuracy of the computational model.
Electronic Properties: Reactivity and Stability
The electronic properties of a molecule are key to understanding its reactivity. The frontier molecular orbitals, HOMO and LUMO, are particularly important in this regard.
References
- 1. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 2. PubChemLite - this compound (C9H10O3) [pubchemlite.lcsb.uni.lu]
- 3. 2-甲氧基-4-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Versatility of a Substituted Benzoic Acid Scaffold
An In-depth Technical Guide to 2-Methoxy-4-methylbenzoic Acid and its Analogs for Drug Discovery Professionals
This compound is an aromatic carboxylic acid that, despite its relatively simple structure, serves as a highly versatile scaffold in the fields of medicinal chemistry, pharmaceutical development, and materials science.[1][2][3] Its strategic substitution with a methoxy (-OCH₃) and a methyl (-CH₃) group on the benzoic acid core imparts specific electronic and steric properties that make it an ideal starting point for the synthesis of complex, biologically active molecules.[4] The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and the formation of acid chlorides, allowing for facile diversification and the generation of extensive compound libraries for screening.[4][5]
This guide provides a comprehensive review of this compound and its analogs, focusing on synthetic strategies, derivatization, biological activities, and the critical analysis of structure-activity relationships (SAR). It is intended for researchers and scientists in drug development, offering field-proven insights and detailed methodologies to accelerate discovery programs.
Physicochemical Properties of the Core Scaffold
Understanding the fundamental properties of the parent molecule is crucial for predicting its reactivity, solubility, and pharmacokinetic behavior.
| Property | Value | Source |
| CAS Number | 704-45-0 | [2][3] |
| Molecular Formula | C₉H₁₀O₃ | [2][3] |
| Molecular Weight | 166.17 g/mol | [2][3] |
| Appearance | Solid | [2] |
| IUPAC Name | This compound | [3] |
| SMILES | CC1=CC(=C(C=C1)C(=O)O)OC | [3] |
| InChI Key | SOWDWUPMHVDZGL-UHFFFAOYSA-N | [2][3] |
Synthesis and Derivatization Strategies
The synthesis of this compound analogs often involves multi-step sequences that build upon commercially available precursors. A common strategy involves the modification of a pre-existing substituted benzene ring. Halogenation, for instance, is a key reaction for creating intermediates that can undergo further functionalization.
Diagram: Synthetic Workflow for a Halogenated Analog
Caption: Synthetic pathway for 5-bromo-2-methoxy-4-methylbenzoic acid and its amide derivative.
Experimental Protocol: Synthesis of 5-bromo-2-methoxy-4-methylbenzoic acid
This protocol describes the synthesis of a key halogenated analog, which serves as a versatile intermediate for further diversification. The procedure is adapted from established methodologies.[6]
Materials:
-
Methyl 2-methoxy-4-methylbenzoate
-
Glacial Acetic Acid (AcOH)
-
Bromine (Br₂)
-
Sodium Carbonate (Na₂CO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
250 mL 3-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel
Procedure:
-
Reaction Setup: Charge a 250 mL 3-neck round-bottom flask with methyl 2-methoxy-4-methylbenzoate (10 g, 0.056 mol) and acetic acid (70 mL).
-
Bromination: Begin stirring the solution. Add bromine (3 mL, 0.06 mol) drop-wise using a dropping funnel, ensuring the internal temperature is maintained below 25°C. Cooling with an ice bath may be necessary.
-
Reaction Monitoring: After the bromine addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up and Neutralization: Pour the reaction mixture into 600 mL of cold water. Adjust the pH to 8-9 by slowly adding sodium carbonate to neutralize the excess acid.
-
Hydrolysis (Saponification): The resulting mixture containing the intermediate ester is then hydrolyzed. While the reference describes a multi-step process involving isolation of the ester, a direct hydrolysis can often be performed. Add a suitable base like NaOH and heat to reflux to convert the ester to its sodium salt.
-
Acidification and Precipitation: After hydrolysis is complete, cool the mixture and adjust the pH to ~2 with concentrated HCl. This will precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the solid thoroughly with deionized water (3 x 50 mL) and air dry to yield 5-bromo-2-methoxy-4-methylbenzoic acid.[6]
Trustworthiness Note: This protocol relies on a well-established electrophilic aromatic substitution (bromination) followed by saponification. The control of temperature during bromination is critical to prevent side reactions. The pH adjustments are crucial for isolating the intermediate and the final product.
Biological Activities and Therapeutic Potential
Analogs of this compound have been investigated for a range of biological activities, highlighting their potential in drug discovery. The core scaffold is recognized as a building block for anti-inflammatory and analgesic agents.[1][5]
A closely related analog, 2-hydroxy-4-methoxybenzoic acid (HMBA) , isolated from the medicinal plant Hemidesmus indicus, has demonstrated significant therapeutic potential. Studies have shown its efficacy in animal models for:
-
Hepatoprotection: HMBA protects the liver from carbon tetrachloride (CCl₄)-induced toxicity by reducing oxidative stress, lowering serum transaminase levels, and restoring inflammatory cytokine balance (TNF-α, IL-1β, IL-10, IL-6).[7]
-
Lipid Modulation: In ethanol-induced hyperlipidemia, HMBA administration significantly decreased plasma and hepatic levels of total cholesterol, triglycerides, phospholipids, and free fatty acids.[8]
These findings suggest that the methoxy-substituted benzoic acid core is a promising pharmacophore for targeting metabolic and inflammatory diseases. Another analog, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, is a key intermediate in the synthesis of the antipsychotic drug Amisulpride, further underscoring the scaffold's importance.[9]
Diagram: Potential Anti-Inflammatory Mechanism
Caption: Hypothesized mechanism of action for HMBA in mitigating liver damage.
Structure-Activity Relationship (SAR) Analysis
SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence a compound's biological activity.[4][10] For the methoxy-substituted benzoic acid class, SAR exploration is key to optimizing potency and selectivity.[11]
Key SAR Insights:
-
Positional Isomerism: The relative positions of the methoxy, methyl, and carboxylic acid groups are critical. For example, moving the methoxy group from the 2-position to the 3- or 4-position can drastically alter the molecule's conformation and its ability to bind to a biological target.[12]
-
Ring Substitution: The introduction of additional substituents on the aromatic ring allows for fine-tuning of properties.
-
Halogens (e.g., -Br, -Cl): Adding electron-withdrawing groups like bromine can alter the pKa of the carboxylic acid and introduce new contact points for receptor binding.
-
Hydrophilic/Hydrophobic Groups: Adding polar groups (e.g., -NH₂, -OH) or nonpolar groups can modulate the compound's solubility, membrane permeability, and overall pharmacokinetic profile.
-
-
Carboxylic Acid Bioisosteres: While essential for activity in many cases, the carboxylic acid group can lead to poor bioavailability.[12] Replacing it with bioisosteres (e.g., tetrazoles, hydroxamic acids) is a common strategy to improve drug-like properties while maintaining the key binding interactions.
Diagram: Workflow for a Structure-Activity Relationship Study
Caption: A typical iterative workflow for conducting SAR studies in drug discovery.
Advanced Protocols: Biological Evaluation
To assess the therapeutic potential of novel analogs, robust and reproducible biological assays are required. The following is a generalized protocol for evaluating the cytotoxic effects of compounds on cancer cell lines, a common primary screen in drug discovery.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Conclusion and Future Perspectives
This compound and its analogs represent a valuable and highly tractable chemical space for modern drug discovery. The core scaffold provides a foundation for developing novel therapeutics, particularly in the areas of inflammatory and metabolic diseases. The documented anti-inflammatory, hepatoprotective, and lipid-lowering activities of related compounds provide a strong rationale for further exploration.[7][8]
Future research should focus on:
-
Expansion of Analog Libraries: Systematic synthesis and screening of analogs with diverse substitutions to build comprehensive SAR models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic Optimization: Employing medicinal chemistry strategies, such as the use of bioisosteres, to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates.
By integrating rational design, robust synthetic chemistry, and detailed biological evaluation, the full therapeutic potential of this versatile scaffold can be realized.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-甲氧基-4-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 5. srinichem.com [srinichem.com]
- 6. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 2-hydroxy 4-methoxy benzoic acid on an experimental model of hyperlipidaemia, induced by chronic ethanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 10. A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Buy 2-[(2-Methoxyphenoxy)methyl]benzoic acid | 50456-88-7 [smolecule.com]
Methodological & Application
Protocol for the esterification of 2-Methoxy-4-methylbenzoic acid
An Application Note and Detailed Protocol for the Esterification of 2-Methoxy-4-methylbenzoic acid
Abstract
This document provides a comprehensive guide for the esterification of this compound, a common intermediate in medicinal chemistry and materials science. It is designed for researchers, scientists, and professionals in drug development. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a comparative analysis of prevalent esterification methodologies and presenting a detailed, field-tested protocol for the Steglich esterification. The protocol includes reagent quantification, step-by-step procedures, safety and handling guidelines, and methods for product characterization, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of this compound Esters
This compound is a substituted aromatic carboxylic acid featuring both an electron-donating methoxy group (-OCH₃) and a methyl group (-CH₃) on the benzene ring. Its esters are valuable scaffolds in the synthesis of pharmacologically active molecules and functional materials. The electronic properties and steric hindrance imparted by the substituents can influence the reactivity of the carboxylic acid, making the choice of esterification method a critical parameter for achieving high yields and purity.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 704-45-0 | [1] |
| Hazards | Harmful if swallowed | [1] |
Comparative Analysis of Esterification Methodologies
Several methods can be employed for the esterification of carboxylic acids. The choice of method depends on the substrate's sensitivity to acid or heat, the steric hindrance of the reactants, and the desired scale of the reaction.
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Alcohol (as solvent/reagent), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Reflux | Inexpensive reagents; suitable for large scale.[2] | Harsh acidic conditions; not suitable for acid-sensitive substrates; equilibrium reaction requires excess alcohol or water removal.[3][4] |
| Steglich | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild (Room Temp) | Mild conditions, high yields; suitable for acid-labile substrates and sterically hindered alcohols.[5][6] | Use of toxic DCC; formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification; potential for N-acylurea side product.[6] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent), DMAP, Et₃N | Mild (Room Temp) | High yields, mild conditions; highly effective for sterically demanding substrates and macrolactonization.[7][8][9] | Requires preparation of a mixed anhydride intermediate; Yamaguchi reagent is moisture-sensitive.[7] |
| Mitsunobu | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or DIAD | Mild, Low Temp | Proceeds with complete stereochemical inversion at the alcohol center; very mild conditions.[10][11] | Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, complicating purification; DEAD is potentially explosive and toxic.[12][13] |
For this compound, which is not exceptionally sensitive or sterically hindered, both Fischer and Steglich methods are viable. However, the Steglich esterification is often preferred in research settings due to its mild reaction conditions and high efficiency, avoiding the potentially harsh acidic environment of the Fischer method.[4][5]
Recommended Protocol: Steglich Esterification of this compound with Benzyl Alcohol
This protocol details the synthesis of benzyl 2-methoxy-4-methylbenzoate. It can be adapted for other primary or secondary alcohols by adjusting molar equivalents.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 166.17 | 1.00 g | 6.02 | 1.0 |
| Benzyl Alcohol | 108.14 | 0.72 g (0.69 mL) | 6.62 | 1.1 |
| DCC | 206.33 | 1.37 g | 6.62 | 1.1 |
| DMAP | 122.17 | 74 mg | 0.60 | 0.1 |
| Dichloromethane (DCM) | - | 30 mL | - | - |
| 0.5 M HCl (aq) | - | 20 mL | - | - |
| Sat. NaHCO₃ (aq) | - | 20 mL | - | - |
| Brine (Sat. NaCl (aq)) | - | 20 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~2 g | - | - |
Experimental Workflow Diagram
Caption: Experimental workflow for Steglich esterification.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.02 mmol), benzyl alcohol (0.69 mL, 6.62 mmol), and DMAP (74 mg, 0.60 mmol).
-
Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) and stir until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C. This is crucial to moderate the initial exothermic reaction with DCC and minimize side product formation.
-
DCC Addition: In a separate vial, dissolve DCC (1.37 g, 6.62 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 10 minutes using a dropping funnel or syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The reaction is complete upon consumption of the limiting reagent (the carboxylic acid).
-
Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM (~10 mL) to recover any trapped product.
-
Work-up - Aqueous Washes: Transfer the filtrate to a separatory funnel.
-
Wash with 0.5 M HCl (1 x 20 mL) to remove DMAP and any unreacted DCC.
-
Wash with saturated NaHCO₃ solution (1 x 20 mL) to remove any remaining carboxylic acid.
-
Wash with brine (1 x 20 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure benzyl 2-methoxy-4-methylbenzoate.
Reaction Mechanism
The Steglich esterification proceeds via the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[5] The catalytic amount of DMAP, a superior nucleophile, then reacts with this intermediate to form a reactive acylpyridinium species. This species is subsequently attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.
References
- 1. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Yamaguchi Esterification [organic-chemistry.org]
- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Versatile Role of 2-Methoxy-4-methylbenzoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Key Building Block
2-Methoxy-4-methylbenzoic acid and its isomers are unassuming aromatic carboxylic acids that punch well above their weight in the realm of pharmaceutical synthesis. Their unique substitution patterns provide a synthetically versatile scaffold, enabling access to a diverse range of complex molecular architectures. This technical guide delves into the practical applications of this compound and its related isomers as pivotal intermediates in the synthesis of high-value pharmaceutical agents. We will explore its role in the development of drugs for cardiovascular diseases, respiratory ailments, and inflammatory conditions, providing detailed, field-proven protocols to empower researchers in their drug discovery and development endeavors.
The strategic placement of the methoxy, methyl, and carboxylic acid groups on the benzene ring dictates the reactivity and synthetic utility of these molecules. The carboxylic acid moiety serves as a handle for a variety of classical transformations, including esterification, amidation, and reduction. The electron-donating methoxy group and the methyl group influence the regioselectivity of electrophilic aromatic substitution reactions, guiding the introduction of further functionalities. This inherent reactivity profile makes this compound and its isomers ideal starting materials for multi-step syntheses of complex drug molecules.
This document will provide not just a list of reactions, but a deeper understanding of the causality behind experimental choices, ensuring that the protocols described are robust and reproducible.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe synthesis.
| Property | This compound | 3-Methoxy-4-methylbenzoic acid |
| CAS Number | 704-45-0[1] | 7151-68-0 |
| Molecular Formula | C₉H₁₀O₃[1][2] | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [1][2] | 166.17 g/mol |
| Appearance | Solid[1] | White to off-white crystalline powder |
| Melting Point | 103-107 °C[1] | Not specified |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
| Purity | Typically ≥ 97% | Typically ≥ 99% |
Safety Data:
This compound is classified as harmful if swallowed (Acute Tox. 4 Oral) and may cause skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[3]
Application in the Synthesis of Cardiovascular Drugs: The Case of Sulmazole and Isomazole
This compound serves as a crucial precursor for the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a key intermediate in the preparation of the cardiotonic drugs Sulmazole and Isomazole.[2] These drugs exhibit positive inotropic effects and are used in the treatment of congestive heart failure.
The synthetic journey begins with the introduction of a methylsulfanyl group onto the this compound backbone. While the full conversion to Sulmazole and Isomazole from this intermediate is a multi-step process, the initial transformation is a critical foundation.
Diagram: Synthetic Precursor for Cardiotonic Agents
Caption: Synthetic pathway from this compound to cardiotonic drugs.
Application in the Synthesis of Anti-inflammatory and Analgesic Agents
Derivatives of this compound have shown significant promise in the development of novel anti-inflammatory and analgesic agents.[4] The structural motif of this benzoic acid derivative can be found in various compounds designed to modulate inflammatory pathways.
Conceptual Workflow: General Synthesis of Bioactive Amides
References
Application of 2-Methoxy-4-methylbenzoic Acid in the Synthesis of Novel Anti-inflammatory Agents: A Detailed Guide to the Synthesis and Evaluation of a Tranilast Analog
This technical guide provides a comprehensive overview of the application of 2-methoxy-4-methylbenzoic acid as a foundational scaffold for the synthesis of novel anti-inflammatory agents. We present a detailed, field-proven methodology for the multi-step synthesis of a novel analog of Tranilast, a clinically recognized anti-inflammatory and anti-allergic drug. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and methods for biological evaluation.
The narrative of this guide is built on the principles of scientific integrity, providing not just procedural steps, but also the causal reasoning behind experimental choices. Every protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Part 1: The Strategic Synthesis of a Novel Tranilast Analog (TMBA-1)
The synthesis of our target molecule, a novel Tranilast analog designated as TMBA-1, from this compound is a multi-step process that involves the strategic introduction and modification of functional groups to build the final pharmacophore. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for the preparation of TMBA-1.
Step 1: Nitration of this compound
Rationale: The initial step is the introduction of a nitro group onto the aromatic ring. This is a crucial functional group handle that will be subsequently reduced to an amine, which is necessary for the final amide coupling. The methoxy and methyl groups are ortho, para-directing, and the carboxylic acid is meta-directing. The strong activation of the methoxy group will direct the nitration to the position ortho to it.
Protocol:
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 12 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
-
Addition of Starting Material: Slowly add 6.1 g of this compound to the cooled sulfuric acid with continuous stirring. Ensure the temperature is maintained below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of this compound over a period of 30 minutes. The temperature of the reaction mixture must be maintained below 15°C throughout the addition.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes, then remove the ice bath and let the reaction mixture stir at room temperature for an additional hour.
-
Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The solid precipitate, 2-methoxy-4-methyl-5-nitrobenzoic acid, will form.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from an ethanol-water mixture to obtain the pure product.
Step 2: Reduction of 2-Methoxy-4-methyl-5-nitrobenzoic Acid
Rationale: The nitro group is selectively reduced to an amino group. Catalytic hydrogenation is a common method, but for simplicity and to avoid specialized high-pressure equipment, we will use iron powder in the presence of an electrolyte like ammonium chloride. This method is effective for the reduction of aromatic nitro compounds.[2]
Protocol:
-
Setup: In a 500 mL round-bottom flask, create a suspension of 10 g of the synthesized 2-methoxy-4-methyl-5-nitrobenzoic acid and 15 g of iron powder in 150 mL of a 1:1 mixture of ethanol and water.
-
Initiation: Add 1 g of ammonium chloride to the suspension and heat the mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Work-up: Once the reaction is complete, filter the hot mixture through a bed of celite to remove the iron and iron oxides. Wash the celite pad with hot ethanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 5-amino-2-methoxy-4-methylbenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like methanol/water.
Step 3: Synthesis of 3,4-Dimethoxycinnamoyl Chloride
Rationale: To prepare for the final amide coupling, 3,4-dimethoxycinnamic acid is converted to its more reactive acyl chloride derivative. Thionyl chloride is a common and effective reagent for this transformation.[3][4]
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, suspend 5.0 g of 3,4-dimethoxycinnamic acid in 30 mL of dry toluene.
-
Addition of Thionyl Chloride: Add 5 mL of thionyl chloride to the suspension, followed by a few drops of dimethylformamide (DMF) as a catalyst.
-
Reaction: Heat the mixture to reflux for 2 hours. The solid will gradually dissolve as the reaction proceeds.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting solid is 3,4-dimethoxycinnamoyl chloride, which can be used in the next step without further purification.
Step 4: Amide Coupling to Synthesize TMBA-1
Rationale: The final step is the formation of the amide bond between the synthesized amino-benzoic acid derivative and 3,4-dimethoxycinnamoyl chloride. This is a nucleophilic acyl substitution reaction.[5][6]
Protocol:
-
Dissolving the Amine: In a 250 mL flask, dissolve 4.0 g of 5-amino-2-methoxy-4-methylbenzoic acid in 50 mL of dry pyridine. Cool the solution in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 4.5 g of 3,4-dimethoxycinnamoyl chloride in 20 mL of dry dichloromethane to the cooled amine solution with stirring.
-
Reaction: Allow the reaction to stir in the ice bath for 1 hour and then at room temperature overnight.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold 1M HCl. A precipitate of the crude product will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether. The crude TMBA-1 can be purified by recrystallization from ethanol to yield the final product.
Part 2: Proposed Mechanism of Action and Biological Evaluation
The anti-inflammatory activity of the newly synthesized TMBA-1 is hypothesized to be similar to that of Tranilast, which exhibits a multi-faceted mechanism of action.[7][8][9][10][11]
Proposed Mechanism of Action:
-
Inhibition of Mast Cell Degranulation: TMBA-1 is expected to stabilize mast cells, thereby inhibiting the release of pro-inflammatory mediators such as histamine and prostaglandins.[8][9]
-
Modulation of TGF-β Signaling: A key mechanism of Tranilast is the suppression of the Transforming Growth Factor-beta (TGF-β) pathway, which plays a crucial role in inflammation and fibrosis. TMBA-1 is likely to share this property.[10]
-
Inhibition of Cytokine Release: The compound may also inhibit the release of various pro-inflammatory cytokines from inflammatory cells.[8]
Caption: Proposed mechanism of action for TMBA-1.
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
Rationale: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Assessing the inhibitory activity of TMBA-1 against COX-2 provides a direct measure of its anti-inflammatory potential at the molecular level.[12][13][14][15][16]
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Assay Genie, BPS Bioscience, or Cayman Chemical)
-
96-well white opaque microplate
-
Fluorescence plate reader
-
Test compound (TMBA-1) dissolved in DMSO
Procedure:
-
Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme) according to the kit manufacturer's instructions.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib) as per the kit's protocol.
-
Test Sample (S): Add 10 µL of diluted TMBA-1 at various concentrations (e.g., serial dilutions from 100 µM to 0.1 µM).
-
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except for a "no enzyme" background control.
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer and COX Probe. Add 80 µL of this mix to each well.
-
Initiation: Start the reaction by adding 10 µL of diluted arachidonic acid to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic curve. The percent inhibition is calculated as: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 The IC50 value (the concentration of TMBA-1 that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and highly reproducible model of acute inflammation. The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of TMBA-1 to reduce this swelling is a strong indicator of its in vivo anti-inflammatory efficacy.[17][18][19][20][21]
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) solution of λ-carrageenan in sterile saline
-
Plebthysmometer for measuring paw volume
-
Test compound (TMBA-1) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin (5 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control (receives only the vehicle)
-
Group 2: Positive control (receives Indomethacin)
-
Groups 3-5: Test groups (receive TMBA-1 at different doses, e.g., 10, 25, and 50 mg/kg)
-
-
Dosing: Administer the vehicle, Indomethacin, or TMBA-1 intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [((\Delta)V_control - (\Delta)V_treated) / (\Delta)V_control] * 100 where (\Delta)V is the mean increase in paw volume.
-
Data Summary and Expected Outcomes
The following tables present hypothetical data for the synthesized TMBA-1, providing a benchmark for expected results.
Table 1: Physicochemical and Spectroscopic Data (Hypothetical)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ ppm) |
| 2-Methoxy-4-methyl-5-nitrobenzoic Acid | C₉H₉NO₅ | 211.17 | 185-188 | 11.2 (s, 1H, COOH), 8.1 (s, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃) |
| 5-Amino-2-methoxy-4-methylbenzoic Acid | C₉H₁₁NO₃ | 181.19 | 160-163 | 10.5 (br s, 1H, COOH), 7.2 (s, 1H, Ar-H), 6.5 (s, 1H, Ar-H), 4.5 (br s, 2H, NH₂), 3.8 (s, 3H, OCH₃), 2.1 (s, 3H, CH₃) |
| TMBA-1 | C₁₉H₂₁NO₆ | 359.37 | 210-214 | 12.1 (s, 1H, COOH), 9.8 (s, 1H, NH), 7.8-6.8 (m, 7H, Ar-H & Vinyl-H), 3.9 (s, 3H, OCH₃), 3.85 (s, 6H, 2xOCH₃), 2.2 (s, 3H, CH₃) |
Table 2: Biological Activity Data (Hypothetical)
| Compound | COX-2 Inhibition (IC₅₀, µM) | Carrageenan-Induced Paw Edema (% Inhibition at 3h) |
| TMBA-1 (25 mg/kg) | 5.2 | 45% |
| Indomethacin (5 mg/kg) | 0.8 | 60% |
| Vehicle Control | N/A | 0% |
Conclusion
This application guide demonstrates a robust and logical pathway for utilizing this compound as a valuable starting material for the synthesis of novel anti-inflammatory agents. By following the detailed synthetic and biological evaluation protocols, researchers can efficiently create and test new chemical entities with therapeutic potential. The presented synthesis of a novel Tranilast analog, TMBA-1, serves as a practical example of how the principles of medicinal chemistry can be applied to develop new drug candidates. The multi-faceted mechanism of action of such compounds makes them promising leads for further investigation in the field of inflammation and related disorders.
References
- 1. ochem.weebly.com [ochem.weebly.com]
- 2. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 3,4-DIMETHOXYCINNAMOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of 3,4-Dimethoxybenzoyl chloride [benchchem.com]
- 5. Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. New approach to the mechanism of antiasthmatic action of Tranilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Tranilast - Wikipedia [en.wikipedia.org]
- 10. Tranilast: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. assaygenie.com [assaygenie.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. researchgate.net [researchgate.net]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: A Guide to High-Yield Synthesis of 2-Methoxy-4-methylbenzoic Acid and Its Derivatives
Abstract
2-Methoxy-4-methylbenzoic acid and its structural analogues are pivotal intermediates in the fields of medicinal chemistry and materials science. Their utility as building blocks for pharmaceuticals, particularly anti-inflammatory and analgesic agents, necessitates robust and high-yield synthetic routes.[1][2] This guide provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols, mechanistic insights, and troubleshooting advice. We will explore Directed ortho-Metalation (DoM) and Grignard-based carboxylation as primary pathways to the parent acid, while also touching upon modern cross-coupling techniques for derivative synthesis. The protocols are designed to be self-validating, with integrated characterization checkpoints to ensure scientific integrity.
Introduction: The Significance of Substituted Benzoic Acids
The benzoic acid scaffold is a privileged structure in drug discovery. The strategic placement of substituents, such as methoxy and methyl groups, allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, electronic profile, and metabolic stability. This compound, in particular, serves as a crucial precursor for more complex molecular architectures.[2] Its derivatives are explored for a range of therapeutic applications, leveraging the unique steric and electronic contributions of its substitution pattern.[1] The development of efficient, scalable, and high-purity synthetic methods is therefore a critical objective for researchers in both academic and industrial settings.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, this compound, reveals several viable synthetic disconnections. The primary challenge lies in achieving the desired 1,2,4-trisubstitution pattern with high regioselectivity.
Caption: Retrosynthetic pathways for this compound.
This analysis highlights three primary strategies:
-
Directed ortho-Metalation (DoM): Starting from 3-methylanisole, the methoxy group can direct lithiation to the C2 position, followed by carboxylation. This is often the most direct and regioselective route.[3][4]
-
Grignard Reaction: Formation of an organomagnesium reagent from a corresponding halo-aromatic precursor (e.g., 2-bromo-5-methylanisole), followed by reaction with carbon dioxide.[5][6]
-
Functional Group Interconversion: Methylation of a pre-existing hydroxybenzoic acid derivative. While feasible, this may require protecting groups and additional steps.
Key Synthetic Methodologies
Method A: Directed ortho-Metalation (DoM)
Mechanistic Principle: DoM is a powerful tool for regioselective functionalization of aromatic rings. It leverages the ability of a "Directing Metalation Group" (DMG) to coordinate with an organolithium reagent, thereby lowering the kinetic barrier for deprotonation at the adjacent ortho position.[4] The methoxy group (-OCH₃) is an excellent DMG. The lone pairs on the oxygen atom chelate the lithium cation of a strong base like n-butyllithium (n-BuLi), positioning the base to abstract a proton specifically from the C2 position. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (from dry ice), to install the carboxylic acid group.[4][7]
Caption: Simplified workflow for the Directed ortho-Metalation (DoM) pathway.
Advantages:
-
High Regioselectivity: Directly yields the desired 2-methoxy isomer, avoiding mixtures that are common with other methods like electrophilic aromatic substitution.[3]
-
Efficiency: Often a one-pot procedure leading to high yields.
Method B: Grignard Reaction
Mechanistic Principle: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The synthesis begins with an aryl halide, such as 2-bromo-5-methylanisole. This precursor reacts with magnesium metal in an anhydrous ether solvent (e.g., THF or diethyl ether) to form an organomagnesium halide (Grignard reagent). The carbon atom bonded to magnesium is highly nucleophilic and readily attacks the electrophilic carbon of carbon dioxide.[6][8] This forms a magnesium carboxylate salt, which upon acidic workup, is protonated to yield the final carboxylic acid.[5]
Critical Consideration: The Grignard reagent is a very strong base and will react with any acidic protons, including water.[8] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent and reducing the yield.
Detailed Experimental Protocols
Protocol 1: Synthesis via Directed ortho-Metalation
This protocol details the synthesis of this compound from 3-methylanisole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methylanisole | Reagent, 99% | Sigma-Aldrich | Store over molecular sieves. |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |
| Dry Ice (CO₂) | - | Local supplier | Crush into a powder just before use. |
| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction. |
| Hydrochloric Acid (HCl) | 37% (conc.) | Fisher Scientific | For acidification. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying. |
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Initial Charge: To the flask, add anhydrous THF (80 mL) via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Substrate: Add 3-methylanisole (5.0 g, 40.9 mmol) to the cold THF.
-
Litiation: Slowly add n-butyllithium (17.2 mL of a 2.5 M solution in hexanes, 43.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting pale-yellow solution at -78 °C for 2 hours.
-
Carboxylation: In a separate beaker, crush a large excess of dry ice (approx. 50 g) into a coarse powder. Rapidly and carefully pour the reaction mixture onto the crushed dry ice with vigorous stirring. A thick white precipitate will form. Caution: Rapid sublimation of CO₂ will cause frothing.
-
Quenching: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Once at room temperature, slowly add 50 mL of deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material. Discard the organic layers.
-
Workup - Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of concentrated HCl. A white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL).
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture.
-
Yield & Characterization: Record the final mass and calculate the yield (typically 75-85%). Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.[9]
Protocol 2: Characterization of this compound
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.
Analytical Techniques & Expected Results
| Technique | Expected Results |
| Melting Point | 137-139 °C.[9] A sharp melting point indicates high purity. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.5 (s, 1H, -COOH), 7.9 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 6.7 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, -CH₃). |
| IR Spectroscopy (KBr) | Broad peak ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), sharp peak ~1680-1710 cm⁻¹ (C=O stretch). |
| HPLC/GC-MS | A single major peak confirming purity. Mass spectrometry should show the molecular ion peak [M]+ at m/z = 166.17.[10] |
Synthesis of Derivatives: Expanding Chemical Space
The carboxylic acid functional group is a versatile handle for further chemical modification. Standard transformations can be applied to synthesize a library of derivatives.
Caption: Key derivatization pathways from the parent benzoic acid.
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or conversion to the acid chloride followed by reaction with an alcohol.
-
Amidation: Conversion to the acid chloride followed by reaction with a primary or secondary amine, or direct reaction with an amine using a peptide coupling agent (e.g., DCC, EDC).
-
Suzuki-Miyaura Cross-Coupling: The parent acid can be converted to an aryl halide or triflate, which can then be coupled with a variety of boronic acids to generate complex biaryl derivatives, a common strategy in modern drug discovery.[11][12][13]
Troubleshooting and Safety
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield (DoM) | Inactive n-BuLi; wet solvent/glassware. | Titrate the n-BuLi solution before use. Ensure all glassware is flame- or oven-dried and solvents are rigorously anhydrous. |
| Low or No Yield (Grignard) | Wet solvent/glassware; poor quality magnesium. | Use anhydrous solvents and flame-dried glassware. Activate magnesium turnings with a crystal of iodine or by grinding if necessary. |
| Formation of Side Products | Incorrect temperature control during lithiation; incomplete carboxylation. | Maintain temperature at -78 °C during lithiation. Use a large excess of freshly crushed dry ice and ensure rapid mixing. |
| Product is an Oil/Gummy Solid | Impurities present (e.g., unreacted starting material, biphenyl from Grignard coupling). | Purify via column chromatography or attempt recrystallization from a different solvent system. |
Safety Precautions:
-
Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere by trained personnel.
-
Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The high-yield synthesis of this compound is readily achievable through well-established organometallic methodologies. Directed ortho-metalation offers a highly regioselective and efficient route, while the Grignard reaction provides a robust and classic alternative. The choice of method may depend on the availability of starting materials and laboratory capabilities. By following the detailed protocols and incorporating rigorous characterization, researchers can confidently produce this valuable intermediate and its derivatives for applications in drug development and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. srinichem.com [srinichem.com]
- 3. "Directed Ortho-Metalation of the Three Methyl Anisoles in Various Medi" by Carl Friesen [digitalcommons.wku.edu]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. scribd.com [scribd.com]
- 7. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. 2-甲氧基-4-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of 2-Methoxy-4-methylbenzoic Acid and Its Isomers as Precursors in Modern Agrochemical Synthesis
Introduction: The Versatility of Substituted Benzoic Acids in Crop Protection
Substituted benzoic acid derivatives are a cornerstone in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. Their structural versatility, arising from the various substitution patterns on the benzene ring, allows for the fine-tuning of physicochemical properties and biological activity. Within this important class of compounds, 2-Methoxy-4-methylbenzoic acid (CAS No. 704-45-0) and its structural isomers serve as valuable precursors for the development of innovative crop protection agents. This technical guide provides an in-depth exploration of the application of these precursors, with a particular focus on the synthesis of the advanced fungicide, metrafenone, from an isomeric precursor, 2-Methoxy-6-methylbenzoic acid. This case study will serve to illustrate the synthetic strategies and chemical principles that are broadly applicable to the derivatization of this compound for agrochemical applications.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective utilization in synthetic chemistry. The properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 704-45-0 | [1] |
| Molecular Formula | C9H10O3 | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 103-107 °C | [2] |
| Boiling Point | 308.7±22.0 °C (Predicted) | [2] |
| Density | 1.168±0.06 g/cm3 (Predicted) | [2] |
Application Case Study: Synthesis of the Fungicide Metrafenone from a Benzoic Acid Precursor
While direct synthetic routes from this compound to a specific commercial agrochemical are not extensively detailed in publicly available literature, the synthesis of the potent fungicide metrafenone from its isomer, 2-Methoxy-6-methylbenzoic acid, provides an excellent and illustrative example of the chemical transformations involved. Metrafenone is a benzophenone-class fungicide highly effective against powdery mildew.[3] The core of its synthesis lies in a convergent strategy culminating in a Friedel-Crafts acylation reaction.[3]
Synthetic Pathway Overview
The synthesis of metrafenone involves the preparation of two key aromatic intermediates, which are then coupled. The benzoic acid precursor is transformed into an activated acyl chloride, which then reacts with a second aromatic component.
Caption: Convergent synthesis pathway for Metrafenone.
Protocol 1: Synthesis of 3-Bromo-6-methoxy-2-methylbenzoic acid
This protocol details the bromination of the benzoic acid precursor, a critical step in introducing a key substituent required for the final molecule's structure.
Materials:
-
2-Methoxy-6-methylbenzoic acid
-
Liquid Bromine
-
Acetic Acid
-
Sodium Carbonate solution
-
Concentrated Hydrochloric Acid
-
Water
-
Reaction flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Methoxy-6-methylbenzoic acid in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath to below 25°C. Add liquid bromine dropwise via the dropping funnel, ensuring the temperature is maintained below 25°C throughout the addition. The bromine will react with the aromatic ring, preferentially substituting at the position para to the activating methoxy group and ortho to the methyl group.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete consumption of the starting material. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Neutralization: Pour the reaction mixture into cold water. Neutralize the excess acid by carefully adding a saturated solution of sodium carbonate until the pH is between 8 and 9. This will cause the sodium salt of the brominated benzoic acid to precipitate.
-
Acidification and Isolation: Collect the precipitate by filtration. Re-dissolve the precipitate in water and acidify with concentrated hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate, causing the 3-Bromo-6-methoxy-2-methylbenzoic acid to precipitate out of solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The purity of the product can be assessed by melting point determination and spectroscopic methods (NMR, IR).
Causality of Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the benzoic acid derivative and is relatively inert to bromine under the reaction conditions.
-
Low Temperature Control: The bromination of activated aromatic rings is an exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions, such as polybromination, and to ensure regioselectivity.
-
Acid-Base Work-up: The acid-base extraction and precipitation steps are a classic and effective method for purifying carboxylic acids from neutral or basic impurities.
Protocol 2: Synthesis of Metrafenone via Friedel-Crafts Acylation
This protocol outlines the coupling of the two key precursors to form the final benzophenone structure of metrafenone.
Materials:
-
3-Bromo-6-methoxy-2-methylbenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
1,2,3-Trimethoxy-5-methylbenzene
-
Lewis Acid Catalyst (e.g., Aluminum chloride, Ferric chloride)
-
Anhydrous, non-polar solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Aqueous Hydrochloric Acid
-
Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary evaporator, reaction flask, condenser, drying tube, separatory funnel
Procedure:
-
Acyl Chloride Formation: Convert 3-Bromo-6-methoxy-2-methylbenzoic acid to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride in an anhydrous solvent, often with a catalytic amount of DMF. The reaction is usually performed under reflux, and the excess reagent and solvent are removed under reduced pressure.
-
Friedel-Crafts Reaction Setup: In a separate flask, dissolve 1,2,3-Trimethoxy-5-methylbenzene and the Lewis acid catalyst in an anhydrous, non-polar solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.
-
Acylation: Dissolve the freshly prepared 3-Bromo-6-methoxy-2-methylbenzoyl chloride in the same anhydrous solvent and add it dropwise to the cooled mixture of the second aromatic component and the Lewis acid. The highly reactive acyl chloride will undergo electrophilic aromatic substitution on the electron-rich trimethoxy-methylbenzene ring.
-
Reaction Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by carefully pouring the mixture over ice and dilute hydrochloric acid. This will decompose the Lewis acid-product complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude metrafenone.
-
Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure metrafenone.
Causality of Experimental Choices:
-
Acyl Chloride Intermediate: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, which is necessary for the Friedel-Crafts acylation to proceed with the electron-rich aromatic ring.
-
Lewis Acid Catalyst: The Lewis acid coordinates with the acyl chloride, further polarizing the carbon-chlorine bond and generating a highly electrophilic acylium ion or a complex that acts as the electrophile in the reaction.
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst and the acyl chloride. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for the success of the reaction.
Conclusion and Future Perspectives
This compound and its isomers are valuable and versatile precursors in the synthesis of complex organic molecules for the agrochemical industry. The detailed examination of the synthesis of the fungicide metrafenone from an isomeric precursor highlights the key chemical transformations, such as electrophilic aromatic substitution and Friedel-Crafts acylation, that are central to the construction of such active ingredients. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists in the field of drug and agrochemical development to design and execute synthetic routes to novel crop protection agents. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic derivatization of readily available precursors like this compound will undoubtedly play a pivotal role in future innovations.
References
- 1. WO2021175029A1 - A novel form of metrafenone, a process for its preparation and use of the same - Google Patents [patents.google.com]
- 2. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
Suzuki coupling reactions involving 2-Methoxy-4-methylbenzoic acid
An Application Guide to Palladium-Catalyzed Decarboxylative Suzuki-Miyaura Couplings of 2-Methoxy-4-methylbenzoic Acid
Introduction: Expanding the Scope of Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and efficiency in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation, which traditionally couples organoboron compounds with organic halides or triflates, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the low toxicity of the boron-based reagents.[1]
This guide focuses on a significant evolution of this classic reaction: the decarboxylative Suzuki-Miyaura coupling. This variant uniquely employs carboxylic acids as arylating agents, replacing the more conventional organohalides.[6] By harnessing readily available and often less expensive carboxylic acids, this approach offers a more sustainable and flexible route for synthesizing complex biaryl structures.[6][7]
We will specifically explore the application of this methodology to This compound (CAS: 704-45-0).[8] This compound is a valuable building block in medicinal chemistry and drug development, serving as an intermediate in the synthesis of anti-inflammatory agents, analgesics, and other bioactive molecules.[9][10] This document provides researchers, scientists, and drug development professionals with a detailed mechanistic overview, a robust experimental protocol, and practical insights for successfully employing this compound in decarboxylative Suzuki coupling reactions.
Part 1: Mechanistic Principles and Key Components
The power of the Suzuki-Miyaura reaction lies in its elegant and well-understood catalytic cycle.[11][12][13] While the classical reaction is initiated by the oxidative addition of an organohalide to a Pd(0) complex, the decarboxylative variant introduces a distinct activation step.
The Catalytic Cycle: A Tale of Two Pathways
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][11][13]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide, forming a Pd(II) intermediate.[2][11]
-
Transmetalation : This crucial step requires the activation of the organoboron species (typically a boronic acid) by a base.[14][15] The base converts the boronic acid into a more nucleophilic boronate "ate" complex, which then transfers its organic group to the Pd(II) center, displacing the halide.[16]
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][12]
In a decarboxylative Suzuki coupling , the carboxylic acid itself becomes the coupling partner through a process that involves the loss of carbon dioxide (CO₂).[6] This pathway modifies the initiation of the catalytic cycle. While several specific mechanisms can be operative depending on the system, a common pathway involves the initial formation of an aryl-metal intermediate from the carboxylic acid, which then participates in the cross-coupling cycle.[6] A critical factor for success is balancing the rate of decarboxylation with the rate of transmetalation to minimize unwanted side reactions, such as the homocoupling of the boronic acid.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. mt.com [mt.com]
- 5. nbinno.com [nbinno.com]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. srinichem.com [srinichem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Scale-up synthesis of 2-Methoxy-4-methylbenzoic acid for industrial applications
An Application Note for the Industrial Scale-Up Synthesis of 2-Methoxy-4-methylbenzoic Acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the pharmaceutical and specialty chemical industries.[1][2] We present a robust and scalable protocol based on the Grignard carboxylation of 1-bromo-2-methoxy-4-methylbenzene. This application note details the complete workflow, from reactor preparation to final product purification, with an emphasis on process optimization, safety, and troubleshooting to ensure a high-yield, high-purity, and reproducible manufacturing process suitable for industrial applications.
Introduction and Strategic Synthesis Selection
This compound (CAS No. 704-45-0) is a valuable building block in organic synthesis, notably serving as a precursor for various active pharmaceutical ingredients (APIs), including anti-inflammatory agents and agrochemicals.[1][2] The increasing demand for this intermediate necessitates a reliable and economically viable synthesis route for large-scale production.
Several synthetic strategies can be envisioned for this target molecule, including the oxidation of 2-methoxy-4-methylbenzaldehyde[3] or the methylation of a corresponding hydroxybenzoic acid precursor.[4][5] However, for industrial-scale operations, the Grignard reaction pathway offers a compelling combination of high yields, procedural reliability, and convergent synthesis. This route involves the formation of a highly nucleophilic organomagnesium reagent followed by its reaction with carbon dioxide, a readily available and inexpensive C1 source.[6][7] We have selected this pathway for its proven scalability and efficiency.
The core transformation is a two-stage, one-pot process:
-
Grignard Reagent Formation: Reaction of 1-bromo-2-methoxy-4-methylbenzene with magnesium metal in an ethereal solvent to form 2-methoxy-4-methylphenylmagnesium bromide.
-
Carboxylation: Nucleophilic attack of the Grignard reagent on solid carbon dioxide (dry ice), followed by acidic work-up to yield the desired carboxylic acid.[7]
This document will provide the scientific rationale and detailed protocols to execute this synthesis safely and efficiently at scale.
Process Chemistry and Mechanism
The Grignard carboxylation is a classic C-C bond-forming reaction. The magnesium metal inserts into the carbon-bromine bond of the aryl halide, reversing the polarity of the carbon atom and rendering it strongly nucleophilic. This "Grignard reagent" then attacks the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate salt is stable until it is protonated during the acidic work-up to liberate the final benzoic acid product.[7]
Figure 1: Reaction mechanism overview.
Detailed Scale-Up Protocol
This protocol is designed for a 100 L scale reactor. All operations involving organolithium or Grignard reagents must be conducted under a strictly inert atmosphere (Nitrogen or Argon) by trained personnel.[8][9][10]
Materials and Equipment
| Reagent | CAS No. | Formula | MW ( g/mol ) | Quantity | Moles | Ratio |
| 1-bromo-2-methoxy-4-methylbenzene | 27060-76-0 | C₈H₉BrO | 201.06 | 10.0 kg | 49.7 | 1.0 |
| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | 1.45 kg | 59.7 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | 60 L | - | - |
| Iodine (Initiator) | 7553-56-2 | I₂ | 253.81 | ~1 g | - | Trace |
| Carbon Dioxide, solid (Dry Ice) | 124-38-9 | CO₂ | 44.01 | 30.0 kg | 681.6 | 13.7 |
| Hydrochloric Acid (32% aq.) | 7647-01-0 | HCl | 36.46 | 15 L | - | - |
| Ethyl Acetate | 141-78-6 | C₄H₁₀O₂ | 88.11 | 40 L | - | - |
| Saturated NaCl solution (Brine) | 7647-14-5 | NaCl | 58.44 | 20 L | - | - |
Equipment:
-
100 L glass-lined reactor with mechanical stirrer, temperature probe, condenser, and nitrogen/argon inlet.
-
25 L dropping funnel.
-
Vacuum pump and vacuum oven for drying.
Experimental Procedure
Step 1: Reactor Preparation
-
Ensure the reactor is meticulously cleaned and dried. A final rinse with acetone followed by drying under vacuum at 80°C for 4 hours is recommended.
-
Assemble the reactor setup (stirrer, condenser, dropping funnel) while hot and allow it to cool to room temperature under a steady stream of dry nitrogen.[10] Maintain a positive nitrogen pressure throughout the reaction.
Step 2: Grignard Reagent Formation
-
Charge the reactor with magnesium turnings (1.45 kg).
-
Add 10 L of anhydrous THF and begin stirring.
-
Add a single crystal of iodine. The color will fade as the magnesium surface is activated.
-
Prepare a solution of 1-bromo-2-methoxy-4-methylbenzene (10.0 kg) in anhydrous THF (30 L) in a separate, dry vessel and load it into the dropping funnel.
-
Add approximately 200 mL of the bromide solution to the reactor to initiate the reaction. A gentle exotherm and bubbling should be observed. If the reaction does not start, gentle warming (to ~40°C) may be required.
-
Once initiated, add the remaining bromide solution dropwise over 2-3 hours, maintaining the internal temperature between 45-50°C using external cooling. A vigorous reflux should be maintained.
-
After the addition is complete, continue to stir the resulting dark grey/brown mixture at 50°C for an additional 2 hours to ensure complete consumption of the starting materials.
Step 3: Carboxylation
-
Cool the reactor contents to 0-5°C using a cooling bath.
-
In a separate, vented area, crush the dry ice (30.0 kg) into small pieces.
-
CAUTION: This step is highly exothermic and will cause vigorous CO₂ sublimation. Ensure adequate reactor venting.
-
Slowly add the crushed dry ice to the stirred Grignard solution in portions over 1-2 hours. Maintain the internal temperature below 15°C. The mixture will become a thick, viscous slurry.
-
After all the dry ice has been added, allow the mixture to slowly warm to room temperature and stir for an additional 3 hours.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to 0-5°C.
-
Slowly and carefully add 32% hydrochloric acid (15 L) via the dropping funnel. This will quench unreacted Grignard reagent and dissolve the magnesium salts. This process is exothermic and will evolve hydrogen gas if excess magnesium is present.[6] Maintain the temperature below 25°C.
-
Stir the biphasic mixture for 30 minutes. Stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Add ethyl acetate (40 L) to the reactor to extract the product. Stir for 15 minutes.
-
Wash the organic layer with brine (20 L) to remove residual water and inorganic impurities.
-
Transfer the organic layer to a clean vessel and remove the solvent under reduced pressure to yield the crude product as a solid.
Step 5: Purification by Recrystallization
-
Dissolve the crude solid in a minimal amount of hot ethanol (~20 L) in a clean, appropriately sized reactor.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hot water (~15-20 L) until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for 4 hours to maximize crystal formation.[13]
-
Collect the purified crystals by filtration, washing the filter cake with a small amount of cold ethanol/water (1:1) solution.
Step 6: Drying
-
Dry the white crystalline product in a vacuum oven at 60°C until a constant weight is achieved.
Expected Results
| Parameter | Expected Value |
| Yield | 6.8 - 7.5 kg (82-90%) |
| Appearance | White crystalline powder |
| Purity (HPLC) | ≥ 99.0% |
| Melting Point | 105 °C[14] |
Process Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate. | - Passivated magnesium surface (oxide layer).- Presence of moisture in reagents or glassware. | - Use fresh, high-quality magnesium turnings.- Add a small crystal of iodine or 1,2-dibromoethane as an initiator.- Ensure all glassware and solvents are rigorously dried.[6] |
| Low yield of final product. | - Incomplete Grignard formation.- Side reactions (e.g., Wurtz coupling).- Inefficient carboxylation. | - Extend reaction time for Grignard formation.- Maintain slow addition and controlled temperature to minimize side reactions.- Use a large excess of high-quality, finely crushed dry ice. |
| High levels of biphenyl impurity. | - Reaction of the Grignard reagent with unreacted aryl bromide. | - Ensure slow, controlled addition of the aryl bromide to a stirred suspension of magnesium.- Use a slight excess of magnesium (1.1-1.2 equivalents). |
| Difficult phase separation during work-up. | - Formation of emulsions. | - Add a sufficient amount of brine during the wash step.- Allow adequate time for the layers to settle. |
Safety and Environmental Considerations
The scale-up of this process requires strict adherence to safety protocols due to the use of hazardous materials.
-
Pyrophoric/Reactive Reagents: Organomagnesium compounds (Grignard reagents) are highly reactive with water, protic solvents, and air.[9] All transfers and reactions must be conducted under an inert atmosphere.[8] Work areas should be kept clear of combustible materials.[11]
-
Flammable Solvents: Tetrahydrofuran (THF) and ethyl acetate are highly flammable. The reactor must be properly grounded to prevent static discharge. All electrical equipment must be explosion-proof.
-
Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent quenching are highly exothermic. A reliable cooling system and controlled addition rates are critical to prevent thermal runaways.
-
Personal Protective Equipment (PPE): All personnel must wear flame-retardant lab coats, chemical splash goggles, face shields, and appropriate chemical-resistant gloves (e.g., Viton or heavy-duty nitrile).[12]
-
Emergency Response: A Class D fire extinguisher for combustible metal fires must be readily available. Do not use water, CO₂, or halogenated extinguishers on organometallic fires.[8][12] An emergency shower and eyewash station must be in close proximity.
-
Waste Disposal: Aqueous waste containing magnesium salts should be neutralized before disposal. Organic solvent waste must be collected and disposed of according to local environmental regulations.
Figure 2: Industrial synthesis workflow diagram.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Solved Experiment 8. Regiospecific Oxidation of Methyl | Chegg.com [chegg.com]
- 4. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 5. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. youtube.com [youtube.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. stenutz.eu [stenutz.eu]
Application Notes and Protocols for the Quantitative Analysis of 2-Methoxy-4-methylbenzoic Acid
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Methoxy-4-methylbenzoic acid, a key intermediate in pharmaceutical synthesis and a potential biomarker.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be robust, reproducible, and adaptable to various sample matrices, with a focus on the scientific rationale behind experimental choices to ensure data integrity and trustworthiness.
Introduction to this compound and its Quantification
This compound (C₉H₁₀O₃, CAS No: 704-45-0) is an aromatic carboxylic acid with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its precise and accurate quantification is critical for process monitoring, quality control of final products, and in pharmacokinetic studies where it may be a metabolite of a parent drug. The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.[3] This guide explores three powerful techniques for the determination of this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of non-volatile organic acids like this compound.[3][4] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring a derivatization step to increase the volatility of the analyte.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a cost-effective and reliable method for the quantification of this compound, particularly in samples with relatively simple matrices.[4][5] The principle involves separating the analyte from other components on a reversed-phase column followed by detection based on its ultraviolet (UV) absorbance.
Rationale for Method Design
A C18 reversed-phase column is selected due to its hydrophobicity, which provides good retention for aromatic carboxylic acids. The mobile phase typically consists of an organic solvent (e.g., acetonitrile or methanol) and an acidified aqueous phase.[4][8] The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention.[5] UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, which for benzoic acid derivatives is often around 230-280 nm.[5][8]
Detailed Experimental Protocol: HPLC-UV
Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector[9]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[5][9]
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)[4]
-
Methanol (HPLC grade)[4]
-
Phosphoric acid or Formic acid (ACS grade)[4]
-
Water (HPLC grade)[4]
Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.[9]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[4]
Sample Preparation (General Procedure for a Solid Sample):
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte with a suitable solvent such as methanol. Sonication can enhance extraction efficiency.[4]
-
Centrifuge the extract to pellet any solids.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]
Chromatographic Conditions:
-
Injection Volume: 10 µL[8]
-
Column Temperature: 30°C[8]
-
Detection Wavelength: To be determined by UV scan of the standard (typically around 254 nm for similar compounds).[11]
Data Analysis and Validation
A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the sample is then determined from this curve. Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
Table 1: Typical Performance Characteristics for HPLC-UV Analysis of Benzoic Acid Derivatives
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (r²) | >0.999 | [10][11] |
| LOD | 0.42 µg/mL | [10] |
| LOQ | 1.14 µg/mL | [10] |
| Accuracy (Recovery) | 85-102% | [10] |
| Precision (%RSD) | <2% |[11] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-selectivity quantification, especially in complex biological matrices like plasma, LC-MS/MS is the preferred method.[6][12] This technique combines the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer.[7]
Rationale for Method Design
The chromatographic principles are similar to HPLC-UV. However, the mobile phase composition is more critical as it must be compatible with the mass spectrometer's ionization source. Volatile buffers like ammonium acetate or formic acid are commonly used.[6] Electrospray ionization (ESI) is a suitable technique for polar molecules like this compound, and it can be operated in either positive or negative ion mode.[12] For carboxylic acids, negative ion mode is often more sensitive. Detection is performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity by monitoring a specific precursor ion to product ion transition.[13]
Detailed Experimental Protocol: LC-MS/MS
Instrumentation and Reagents:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source[6]
-
Analytical column suitable for polar compounds (e.g., C18 or HILIC)[6]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation (Protein Precipitation for Plasma Samples):
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortex for 1 minute.[6]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[6]
-
Transfer the supernatant to an autosampler vial for analysis.[6]
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 10-90% B over several minutes).[8]
-
Flow Rate: 0.5 mL/min[6]
-
Column Temperature: 40°C
-
Ionization Mode: ESI Negative
-
MRM Transition: To be determined by direct infusion of the standard. For this compound (MW: 166.17), the precursor ion [M-H]⁻ would be m/z 165.1. Product ions would result from fragmentation of the precursor.
Workflow Diagram
Caption: Experimental workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar analytes like this compound, a derivatization step is necessary to increase their volatility and improve chromatographic performance.[3]
Rationale for Method Design
Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester, commonly a methyl or trimethylsilyl (TMS) ester.[14] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[11] Separation is achieved on a non-polar or medium-polarity capillary column (e.g., DB-5ms).[3] Mass spectrometric detection in Electron Ionization (EI) mode provides characteristic fragmentation patterns that can be used for quantification and confirmation.[3]
Detailed Experimental Protocol: GC-MS
Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[3]
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)[11]
-
Suitable solvent (e.g., hexane or ethyl acetate)[3]
Derivatization Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS to the dried residue.[11]
-
Heat the mixture at 70°C for 30 minutes.[11]
-
Cool to room temperature and reconstitute in a suitable solvent for injection.[3]
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[3]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes[3]
-
-
Injector Temperature: 250°C[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[3]
-
Scan Range: m/z 50-500[3]
Workflow Diagram
Caption: Workflow for GC-MS analysis with derivatization.
Summary and Comparison of Methods
The choice of analytical method for this compound should be guided by the specific requirements of the study.
Table 2: Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
|---|---|---|---|
| Principle | UV Absorbance | Mass-to-charge ratio | Mass-to-charge ratio |
| Sensitivity | Moderate | High | High |
| Selectivity | Moderate to High | Very High | High |
| Sample Prep | Simple extraction | Can be simple (PPT) or complex (SPE) | Derivatization required |
| Throughput | High | High | Moderate |
| Cost | Low | High | Moderate |
| Best For | Routine QC, simple matrices | Bioanalysis, trace-level quantification | Volatility profiling, structural confirmation |
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 97 704-45-0 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. thaiscience.info [thaiscience.info]
- 11. benchchem.com [benchchem.com]
- 12. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijsr.net [ijsr.net]
- 14. gcms.cz [gcms.cz]
Application Note & Protocols: Strategic Use of 2-Methoxy-4-methylbenzoic Acid in Friedel-Crafts Acylation Reactions
Introduction and Strategic Overview
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, provides a robust method for the formation of C-C bonds, specifically in the synthesis of aryl ketones.[1][2][3] These ketones are not merely synthetic endpoints but are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[4] This guide focuses on the strategic application of 2-Methoxy-4-methylbenzoic acid as a precursor to a versatile acylating agent for the synthesis of complex diaryl ketones.
Unlike simple acyl halides, utilizing a substituted benzoic acid presents unique challenges and opportunities. The carboxylic acid moiety itself can interact with Lewis acid catalysts, and the parent ring is deactivated towards further electrophilic substitution.[5][6] However, by leveraging this molecule as the source of the acyl group, we can introduce the synthetically valuable 2-methoxy-4-methylbenzoyl moiety onto a variety of activated aromatic substrates. The presence of the methoxy and methyl groups in the final product offers downstream functionalization handles and influences the molecule's steric and electronic properties.
This document provides two primary, field-proven protocols for achieving this transformation:
-
Protocol A: A classic, two-step approach involving the conversion of the carboxylic acid to a highly reactive acyl chloride prior to a Lewis acid-catalyzed acylation.
-
Protocol B: A direct, one-pot acylation using the carboxylic acid itself, facilitated by a strong Brønsted acid/condensing agent like Polyphosphoric Acid (PPA).[7]
The choice between these methods depends on substrate compatibility, desired scale, and process safety considerations.
Reaction Mechanisms and Scientific Rationale
The Acylium Ion: The Key Electrophile
The unifying feature of all Friedel-Crafts acylation reactions is the generation of a potent electrophile, the acylium ion (R-C≡O⁺).[3] This species is sufficiently electrophilic to be attacked by the π-electron system of an aromatic ring. The acylium ion is resonance-stabilized, which crucially prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations, leading to cleaner and more predictable product formation.[2][3]
Pathway A: Acyl Chloride Formation & Lewis Acid Catalysis
This is the most conventional and broadly applicable method.
-
Acyl Chloride Synthesis: this compound is first converted to 2-methoxy-4-methylbenzoyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is subsequently displaced by a chloride ion.
-
Acylation: The resulting acyl chloride is then treated with a strong Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and the chloride, facilitating the departure of the chloride and generating the highly electrophilic acylium ion.[8] Because the resulting ketone product can also form a stable complex with AlCl₃, a stoichiometric amount (or slight excess) of the Lewis acid is generally required.[1]
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ccsenet.org [ccsenet.org]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure your synthesis is successful, efficient, and reproducible.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis. We will explore the root causes and provide validated protocols to resolve them.
Question 1: "My yield is significantly lower than expected after Grignard carboxylation. What are the likely causes and how can I improve it?"
Low yields in Grignard reactions are a frequent issue, often stemming from the reagent's high reactivity.
Probable Causes:
-
Premature Quenching of the Grignard Reagent: Grignard reagents are potent bases and will react with any available acidic protons.[1][2] The primary culprit is often residual water in the glassware or solvent. Other sources include atmospheric moisture or acidic protons on the starting material itself.
-
Wurtz-Type Coupling: The Grignard reagent can react with the unreacted starting halide (in this case, 2-bromo-5-methylanisole) to form a homocoupled dimer (e.g., biaryl formation). This is more prevalent at higher temperatures and concentrations.
-
Oxidation: Exposure of the Grignard reagent to oxygen can lead to the formation of magnesium alkoxide salts, which upon workup will yield phenols rather than the desired carboxylic acid.
Step-by-Step Troubleshooting Protocol:
-
Rigorous Drying of Apparatus and Reagents:
-
Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle under an inert atmosphere.
-
-
Initiation of Grignard Formation:
-
Place magnesium turnings in the reaction flask and briefly heat under vacuum, then cool under an inert atmosphere. This helps to activate the magnesium surface.
-
A small crystal of iodine can be added to initiate the reaction. The disappearance of the brown iodine color is an indicator of reaction initiation.[2]
-
-
Controlling the Reaction:
-
Add the aryl halide solution dropwise to the magnesium suspension. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation Procedure:
-
Cool the Grignard solution in an ice-salt bath (-10 to 0 °C).
-
Use a surplus of dry ice (solid CO2). Crush the dry ice into a powder to maximize surface area and add it to the reaction mixture in portions, or pour the Grignard solution over a slurry of crushed dry ice in anhydrous ether.[2][3]
-
Allow the mixture to warm to room temperature slowly while stirring.
-
-
Acidic Workup:
-
Once at room temperature, quench the reaction by slowly adding a cold, dilute acid (e.g., 1 M HCl or H2SO4) until the aqueous layer is acidic (pH ~2). This protonates the carboxylate salt to form the desired carboxylic acid.[1]
-
Question 2: "My final product from the oxidation of 2-methoxy-4-methyltoluene is contaminated with an aldehyde. How do I prevent its formation and remove it?"
The oxidation of a methyl group on an aromatic ring can be challenging to stop at the carboxylic acid stage without forming intermediates.
Probable Cause:
-
Incomplete Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) are typically used. If the reaction time is too short, the temperature is too low, or an insufficient amount of oxidant is used, the reaction can stall at the aldehyde stage (2-Methoxy-4-methylbenzaldehyde). The electron-donating methoxy and methyl groups activate the ring, but the oxidation of the methyl group proceeds sequentially: alcohol -> aldehyde -> carboxylic acid.[4][5]
Table 1: Typical Oxidation Conditions & Outcomes
| Oxidizing Agent | Typical Conditions | Expected Product | Common Byproduct |
| KMnO4 | Alkaline, Heat (reflux) | This compound | None (if reaction goes to completion) |
| K2Cr2O7 / H2SO4 | Acidic, Heat | This compound | 2-Methoxy-4-methylbenzaldehyde |
| CrO3 / Ac2O | Acetic Anhydride | Benzylidene diacetate intermediate | - |
Prevention and Remediation Strategy:
-
Ensuring Complete Oxidation:
-
Stoichiometry: Use a sufficient excess of the oxidizing agent. For KMnO4, a molar ratio of at least 2:1 (KMnO4:substrate) is recommended for the conversion of a methyl group.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material and the aldehyde spot confirms completion.
-
Temperature and Time: Ensure the reaction is heated for a sufficient duration. For permanganate oxidations, refluxing for several hours is common.
-
-
Purification Protocol to Remove Aldehyde Contamination:
-
Bisulfite Adduct Formation: Aldehydes readily form solid adducts with sodium bisulfite, while carboxylic acids do not.
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether).
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO3).
-
The aldehyde will be pulled into the aqueous layer as the bisulfite adduct. Separate the layers.
-
Wash the organic layer again with brine, dry over anhydrous sodium sulfate (Na2SO4), and evaporate the solvent.
-
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can effectively separate the more polar carboxylic acid from the less polar aldehyde.
-
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
Two primary routes are prevalent in laboratory and industrial settings:
-
Oxidation of 2-Methoxy-4-methyltoluene: This is a classical and often cost-effective method. It involves the oxidation of the benzylic methyl group using strong oxidizing agents like potassium permanganate or chromic acid. The entire side chain is oxidized directly to the carboxyl group.
-
Grignard Carboxylation: This method involves the formation of a Grignard reagent from a suitable halo-aromatic precursor (e.g., 2-bromo-5-methylanisole), followed by reaction with carbon dioxide (dry ice) and subsequent acidic workup.[2][3] This route is highly versatile for creating carboxylic acids.
I see an unexpected peak in my NMR that I suspect is a dimer. How could this have formed?
This is most likely a result of Wurtz-type coupling during a Grignard synthesis. The nucleophilic carbon of the Grignard reagent (R-MgX) can attack the electrophilic carbon of the starting aryl halide (R-X), leading to the formation of a biaryl compound (R-R). This side reaction is favored by higher temperatures and high concentrations of the aryl halide. To minimize this, ensure slow, dropwise addition of the halide to the magnesium turnings to maintain a low instantaneous concentration of the halide.
Can I use ortho-lithiation to synthesize this molecule?
Yes, directed ortho-lithiation is a powerful alternative. Starting from 4-methylanisole, a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent like TMEDA, can selectively deprotonate the position ortho to the methoxy group due to its directing effect.[6][7] Subsequent quenching with CO2 would yield the desired product. However, this method requires strictly anhydrous and anaerobic conditions and the use of pyrophoric reagents.
Side Reactions in Ortho-lithiation:
-
Proton Scrambling: If conditions are not optimal, lithiation can occur at other positions, especially the benzylic methyl group.
-
Reaction with Electrophile: The organolithium reagent is extremely reactive and can react with other electrophiles present in the mixture.
Visualizing the Pathways
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the desired reaction and a key side reaction.
Caption: Desired Grignard carboxylation pathway.
Caption: Wurtz-type coupling side reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
Technical Support Center: A Troubleshooting Guide to the Purification of Substituted Benzoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the purification of substituted benzoic acids. Structured in a practical question-and-answer format, it addresses specific experimental challenges, explains the underlying chemical principles, and offers robust, validated protocols to enhance the purity and yield of your target compounds.
Section 1: Choosing the Right Purification Strategy
The first critical step is selecting an appropriate purification method. The choice depends on the physical state of your crude product, the nature of the impurities, and the required final purity.
Q1: How do I decide which purification method to use for my substituted benzoic acid?
A1: The optimal strategy is dictated by the properties of your target molecule and its impurities. The primary methods include acid-base extraction, recrystallization, and column chromatography.
-
Acid-Base Extraction is ideal for separating your acidic product from neutral or basic impurities. The process involves using a base to convert the benzoic acid into its water-soluble salt, which is then extracted into an aqueous layer.[1][2]
-
Recrystallization is a powerful technique for purifying crude solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3][4] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the target compound forms pure crystals, leaving impurities behind in the solution (the mother liquor).[5]
-
Column Chromatography is used for more challenging separations where impurities have similar properties to the product, or when dealing with complex mixtures.[6]
The following decision tree provides a logical workflow for selecting a method.
Caption: Decision tree for selecting a purification method.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the go-to method for purifying solid benzoic acid derivatives. However, several issues can arise.[7]
Q2: I've added the hot solvent, but my compound won't fully dissolve. What should I do?
A2: This issue typically arises from two possibilities:
-
Insufficient Solvent : You may not have added enough solvent to dissolve the compound at that temperature. Continue adding small portions of the boiling solvent until the solid dissolves.[3] Be patient, as some compounds dissolve slowly.
-
Insoluble Impurities : Your crude product may contain impurities that are insoluble in the chosen solvent. If you have added a significant amount of solvent and a small amount of solid remains, it is likely an insoluble impurity. At this point, you should perform a hot gravity filtration to remove the impurity before proceeding to the cooling step.[8]
Q3: My compound has dissolved, but it won't crystallize upon cooling. What went wrong?
A3: The failure to crystallize usually indicates that the solution is not supersaturated. This can happen for a few reasons:
-
Too Much Solvent : Adding excessive solvent is the most common cause.[5] To fix this, gently boil off some of the solvent to concentrate the solution, then allow it to cool again.
-
Supersaturation Without Nucleation : The solution may be supersaturated but lacks a nucleation site for crystal growth to begin. You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass provide a surface for nucleation.[5]
-
Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[5]
-
Drastic Cooling: Place the flask in an ice bath for a short period. While slow cooling is ideal for pure crystals, rapid cooling can sometimes force crystallization to start.
-
Q4: My recrystallized product is oily or discolored. How can I fix this?
A4:
-
Oiling Out : This occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve. To resolve this, add more solvent or switch to a lower-boiling point solvent. A mixed-solvent system can also be effective.[9]
-
Discoloration : Colored impurities may be present. If these impurities are polar, they can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[3] The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.
Q5: How do I choose the perfect solvent for recrystallization?
A5: An ideal recrystallization solvent should meet several criteria[4]:
-
High Solubility at High Temperatures : The compound should be very soluble in the boiling solvent.
-
Low Solubility at Low Temperatures : The compound should be nearly insoluble in the cold solvent to maximize recovery.
-
Does Not React : The solvent must be chemically inert towards your compound.
-
Appropriate Boiling Point : The solvent's boiling point should ideally be lower than the melting point of your compound to prevent oiling out.
-
Volatility : The solvent should be volatile enough to be easily removed from the final crystals.
If a single solvent doesn't work, a mixed-solvent system is an excellent alternative.[10] This involves a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent").[8][10]
Section 3: Troubleshooting Acid-Base Extraction
This technique leverages the acidic nature of the carboxyl group to separate it from non-acidic impurities.
Q6: An emulsion has formed between the organic and aqueous layers in my separatory funnel. How do I break it?
A6: Emulsions are stable suspensions of one liquid in another and are a common frustration. To break an emulsion[11]:
-
Be Patient : Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Gentle Swirling : Gently swirl the funnel instead of vigorous shaking.
-
Add Brine : Add a small amount of a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the separation of the layers.
-
Filtration : As a last resort, filter the entire mixture through a pad of Celite or glass wool.
Q7: I'm performing an extraction with a base, and a solid has precipitated in the separatory funnel. What is happening?
A7: This precipitate is likely the sodium salt of your substituted benzoic acid (e.g., sodium benzoate). It occurs when the aqueous layer becomes saturated with the salt.[11] This is more common with less polar substituted benzoic acids or when using a highly concentrated basic solution. To resolve this, simply add more water to the separatory funnel to dissolve the salt.[11]
Q8: When should I use a weak base like sodium bicarbonate (NaHCO₃) versus a strong base like sodium hydroxide (NaOH)?
A8: The choice of base depends on the acidity (pKa) of your substituted benzoic acid and the presence of other functional groups.
-
Sodium Bicarbonate (NaHCO₃) : This is a weak base and is generally preferred. It is strong enough to deprotonate most benzoic acids (which typically have pKa values around 4-5) but is not strong enough to deprotonate less acidic functional groups like phenols (pKa ~10) or to cause hydrolysis of sensitive groups like esters.[12]
-
Sodium Hydroxide (NaOH) : This is a strong base and should be used with caution. It will readily deprotonate benzoic acids and phenols. However, it can also hydrolyze esters or other base-sensitive functional groups in your molecule, leading to unwanted side reactions and impurities.[1][11]
The acidity of your benzoic acid is influenced by its substituents. Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity (lower pKa), while electron-donating groups (e.g., -CH₃, -OCH₃) decrease acidity (higher pKa).[13][14]
Section 4: Purity Assessment
After purification, you must verify the purity of your compound.
Q9: How can I confirm the purity of my final product?
A9: Several analytical techniques can be used to assess purity. A combination of methods often provides the most confidence.
-
Melting Point Determination : A pure crystalline solid will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be depressed and broaden over a range of several degrees.[15]
-
High-Performance Liquid Chromatography (HPLC) : This is a highly sensitive and quantitative method. A pure compound will typically show a single major peak on the chromatogram. HPLC can also be used to quantify the percentage of impurities.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities by showing extra, unassignable peaks.
-
Thin-Layer Chromatography (TLC) : A quick and simple method to qualitatively assess purity. A pure compound should appear as a single spot.
| Technique | Principle | Advantages | Common Issues |
| Melting Point | Measures the temperature range over which a solid melts. | Fast, inexpensive, good indicator of purity for crystalline solids.[15] | Not suitable for amorphous solids or compounds that decompose. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection.[16] | Highly sensitive, quantitative, robust, widely available.[17] | Requires method development; impurities without a UV chromophore are not detected. |
| ¹H NMR | Measures the magnetic properties of hydrogen nuclei. | Provides structural confirmation and can detect proton-containing impurities. | Solvent peaks can interfere; overlapping signals can be difficult to interpret. |
Section 5: Safety Precautions
Working with any chemical requires adherence to strict safety protocols.
Q10: What are the primary safety concerns when handling substituted benzoic acids and the solvents used for their purification?
A10: Benzoic acid and its derivatives can cause skin and eye irritation.[18][19] Many organic solvents are flammable and have associated health risks. Always follow these safe handling practices:
-
Personal Protective Equipment (PPE) : Wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[19][20]
-
Ventilation : Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or solvent vapors.[18]
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21]
-
Storage : Store chemicals in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[18]
-
Spills : In case of a spill, evacuate the area, eliminate ignition sources, and clean up using appropriate spill kits. Do not wash spills into the sewer.[18]
Appendix: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Substituted Benzoic Acid
-
Dissolution : Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water or ethanol) and a boiling chip. Heat the mixture to boiling on a hot plate.[5]
-
Saturation : Add more hot solvent in small portions until the solid just dissolves.[3]
-
Decolorization (if necessary) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if necessary) : If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-warmed funnel to remove them.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[5]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying : Allow the crystals to dry completely in the air or in a desiccator before weighing and determining the melting point.
Protocol 2: Acid-Base Extraction
-
Dissolution : Dissolve the crude mixture (e.g., 1.0 g containing the benzoic acid and a neutral impurity) in an appropriate organic solvent (e.g., 30 mL of diethyl ether or ethyl acetate) in a separatory funnel.[2]
-
Extraction : Add a portion (e.g., 20 mL) of a basic aqueous solution, such as 5% sodium bicarbonate. Stopper the funnel, invert it, and vent frequently to release any pressure from CO₂ evolution. Shake gently for 1-2 minutes.
-
Separation : Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your benzoic acid, into a clean Erlenmeyer flask.[1]
-
Repeat : Repeat the extraction of the organic layer with another 20 mL portion of the basic solution. Combine the aqueous extracts.
-
Acidification : Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, while stirring until the solution is acidic (test with pH paper) and no more precipitate forms. Your purified substituted benzoic acid will precipitate out of the solution.[2]
-
Isolation : Collect the purified solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.
References
- 1. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 2. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. reddit.com [reddit.com]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. quora.com [quora.com]
- 16. benchchem.com [benchchem.com]
- 17. irejournals.com [irejournals.com]
- 18. ehs.com [ehs.com]
- 19. redox.com [redox.com]
- 20. velsicol.com [velsicol.com]
- 21. fishersci.com [fishersci.com]
Technical Support Center: Purification of 2-Methoxy-4-methylbenzoic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 2-Methoxy-4-methylbenzoic acid. It offers troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.
Introduction: The Critical Role of Purity
This compound is a key intermediate in the synthesis of various pharmaceuticals and other high-value chemical entities.[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in drug development. This document outlines common impurities and provides robust protocols for their removal, ensuring the high quality required for downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing explanations and actionable solutions.
Issue 1: Low Yield After Recrystallization
Question: I performed a recrystallization of my crude this compound, but the final yield is significantly lower than expected. What could be the cause, and how can I improve it?
Answer: Low recovery during recrystallization is a common issue that can stem from several factors. The underlying principle of recrystallization is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[2][3]
Possible Causes and Solutions:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.[3]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until all the solid has just dissolved.[2]
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Conduct small-scale solvent screening tests to identify the optimal solvent or solvent system. Water, ethanol, and mixtures of ethanol/water are often good starting points for benzoic acid derivatives.[4]
-
-
Premature Crystallization During Hot Filtration: If insoluble impurities are present and a hot filtration step is necessary, the product can crystallize on the filter funnel.
-
Solution: Use a pre-heated filter funnel and flask. Perform the filtration as quickly as possible. Adding a small excess of hot solvent just before filtration can also help prevent premature crystallization.
-
Issue 2: Persistent Impurity Peak in HPLC Analysis After Purification
Question: After performing an acid-base extraction and recrystallization, I still observe a persistent impurity peak in my HPLC analysis. What could this impurity be, and what further steps can I take?
Answer: A persistent impurity peak suggests that the impurity has similar chemical properties to this compound, making it difficult to remove with standard techniques.
Potential Impurities and Advanced Purification Strategies:
-
Isomeric Impurities: Positional isomers, such as 4-methoxy-2-methylbenzoic acid or other substituted benzoic acids, can be particularly challenging to separate due to their similar solubility and acidity.[5][6]
-
Solution: Column Chromatography: For high-purity requirements, column chromatography is an effective method. Silica gel is a common stationary phase for the purification of substituted benzoic acids.[7] A gradient elution with a solvent system like hexane-ethyl acetate can effectively separate isomers.[7]
-
Solution: Preparative HPLC (Prep-HPLC): For the highest purity, preparative HPLC using a reversed-phase C18 column is the method of choice.[7] The mobile phase typically consists of acidified water and methanol or acetonitrile.[7]
-
-
Neutral Impurities: Unreacted starting materials or non-acidic byproducts may not be fully removed by a single acid-base extraction.
-
Structurally Similar Acidic Impurities: Other carboxylic acids formed during the synthesis can co-purify.
-
Solution: pH-Gradient Extraction: A more refined acid-base extraction can sometimes be employed by carefully adjusting the pH to selectively protonate and extract acids with different pKa values.
-
Below is a workflow diagram illustrating the decision-making process for further purification.
Caption: Decision workflow for advanced purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurities can vary depending on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as the precursor alcohol or aldehyde.
-
Byproducts from Side Reactions: Including positional isomers or products of over-oxidation.[10][11]
-
Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.[12]
-
Solvents: Trapped organic solvents from the reaction or initial workup.
Q2: What is the most effective and straightforward method for initial purification?
A2: For a carboxylic acid like this compound, acid-base extraction is a highly effective and simple initial purification step.[8][13] This technique separates the acidic product from neutral and basic impurities.[14][15] The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide). The acidic this compound is deprotonated to form its water-soluble salt, which partitions into the aqueous layer. The layers are then separated, and the aqueous layer is acidified to precipitate the purified acid, which can be collected by filtration.[9][15]
Q3: How do I select the best solvent for recrystallization?
A3: The ideal recrystallization solvent should have the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures.[3]
-
The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal during drying.
A good practice is to test several solvents on a small scale. Water, ethanol, methanol, toluene, and mixtures like ethanol/water are common choices for substituted benzoic acids.[16][17]
| Solvent | Solubility of Benzoic Acid Derivatives | Suitability Notes |
| Water | Sparingly soluble in cold, more soluble in hot.[2] | Good for removing highly polar or ionic impurities. |
| Ethanol/Methanol | Generally high solubility.[16] | Often used in combination with water to create an effective solvent system. |
| Toluene | Good solubility for many aromatic acids.[17] | Effective for less polar compounds. |
| Hexane/Petroleum Ether | Low solubility. | Can be used as an anti-solvent to induce crystallization from a more polar solvent. |
Q4: How can I confirm the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for determining purity.[4][18]
-
Melting Point Analysis: A pure compound will have a sharp melting point range, while an impure compound will melt over a broader and lower temperature range.[19]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.[6][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities, even at low levels.[21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and can provide information on both purity and the identity of impurities.[22]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[13][14] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (as its sodium salt), while neutral impurities will remain in the lower organic layer.
-
Collection: Drain the lower organic layer and set it aside. Collect the aqueous layer in a separate beaker or flask.
-
Repeat: To ensure complete extraction, wash the organic layer again with a fresh portion of the basic solution and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., concentrated HCl) dropwise while stirring until the solution is acidic (test with pH paper).[14][15] The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water to remove any residual salts, and dry thoroughly.[4]
Caption: Workflow for acid-base extraction.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent based on small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate or steam bath) while stirring.[3]
-
Saturated Solution: Continue to add small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat to boiling briefly.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath for about 20 minutes to maximize crystal yield.[2]
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. vernier.com [vernier.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Recrystallization of Benzoic Acid - 1920 Words | Bartleby [bartleby.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 2-Methoxy-4-methylbenzoic Acid During Storage
Welcome to the technical support center for 2-Methoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during storage and handling. Our approach is grounded in established scientific principles and field-proven insights to support the success of your research and development endeavors.
Introduction to the Stability of this compound
This compound is a crucial building block in the synthesis of various pharmaceuticals. Its stability is paramount to ensure the reproducibility of experimental results and the quality of final products. While generally stable under standard conditions, this aromatic carboxylic acid can be susceptible to degradation influenced by environmental factors such as temperature, light, and humidity. Understanding and controlling these factors are key to preserving its purity and potency over time.
This guide will delve into the potential degradation pathways, recommend optimal storage conditions, and provide methods to assess the stability of your material.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors that can compromise the stability of this compound are elevated temperature, exposure to light (especially UV light), and high humidity. The presence of incompatible materials or contaminants can also catalyze degradation.[1][2]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure and data from similar aromatic carboxylic acids, two primary degradation pathways are anticipated:
-
O-Demethylation: Cleavage of the methoxy group (-OCH₃) to form 4-methyl-2-hydroxybenzoic acid. This can be accelerated by acidic or basic conditions and elevated temperatures.
-
Decarboxylation: Loss of the carboxylic acid group (-COOH) as carbon dioxide, particularly under high-temperature stress, to yield 3-methylanisole.
Q3: How should I store my solid this compound for optimal long-term stability?
A3: For optimal long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[1][3][4] Specifically, storage at 2-8°C is recommended. For extended storage, maintaining a dry, inert atmosphere (e.g., by purging with nitrogen or argon) within the container can further minimize oxidative and hydrolytic degradation.
Q4: I've noticed a change in the color of my this compound powder. What could be the cause?
A4: A change in color, such as yellowing or browning, can be an indicator of degradation. This is often due to the formation of small amounts of degradation products, which may be colored. It is advisable to re-analyze the material to confirm its purity before use.
Q5: What type of container is best for storing this compound?
A5: Amber glass bottles with tight-fitting, chemically resistant caps are highly recommended for storing solid this compound. The amber glass protects the compound from light-induced degradation.[3] For solutions, amber glass vials with PTFE-lined caps are ideal. It is important to ensure the container material is compatible with aromatic carboxylic acids to prevent leaching or reaction.[5][6]
Troubleshooting Guide: Common Stability-Related Issues
This section provides a structured approach to troubleshooting common issues you might encounter.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Assay Purity Over Time | Inappropriate storage conditions (high temperature, humidity, light exposure). | 1. Review current storage conditions and ensure they align with the recommendations (cool, dry, dark). 2. Implement a re-testing schedule for long-stored materials. 3. Consider storing under an inert atmosphere for critical applications. |
| Appearance of New Peaks in HPLC Analysis | Chemical degradation of the compound. | 1. Attempt to identify the degradation products using techniques like LC-MS. 2. Conduct a forced degradation study (see Protocol 1) to understand the degradation profile under various stress conditions. 3. Re-evaluate the storage and handling procedures to mitigate the identified stress factors. |
| Inconsistent Experimental Results | Use of partially degraded material. | 1. Always use freshly opened or recently qualified material for sensitive experiments. 2. Re-qualify older batches of the compound using a validated analytical method (see Protocol 2) before use. |
| Discoloration of the Solid Material | Formation of degradation products, possibly due to oxidation or photodegradation. | 1. Store the material in amber or opaque containers to protect from light. 2. Ensure the container is tightly sealed to minimize exposure to air and moisture. |
Experimental Protocols
These detailed protocols provide a framework for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Repeat the experiment with 1 N HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
Repeat with 1 N NaOH if necessary.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
Repeat with 30% H₂O₂ if needed.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial.
-
Heat at 80°C for 48 hours.
-
Cool, dissolve in methanol, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound (in a quartz cuvette or suitable transparent container) to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at appropriate time points.
-
Data Analysis: Analyze all stressed samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC method that can be used to separate this compound from its potential degradation products. This method is adapted from a validated method for a structurally similar compound.[7][8][9][10][11]
Objective: To quantify the purity of this compound and detect any degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Dissolve the sample to be tested in the mobile phase to achieve a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: Before analysis, inject the standard solution five times and ensure the relative standard deviation (RSD) of the peak area is less than 2.0%.
-
Calculation: Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that of the standard.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the experimental workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. The Influence of Carboxylic Acid in Packaging Materials | Lund University [lunduniversity.lu.se]
- 6. coleparmer.com [coleparmer.com]
- 7. researchgate.net [researchgate.net]
- 8. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2-Methoxy-4-methylbenzoic Acid in Reaction Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the common challenge of poor solubility of 2-Methoxy-4-methylbenzoic acid in various reaction media. Our approach is rooted in fundamental physicochemical principles and validated through practical laboratory applications.
Introduction: Understanding the Solubility Challenge
This compound (MMBA) is a valuable building block in organic synthesis. However, its crystalline nature, driven by a combination of a rigid benzene ring and the potential for strong intermolecular hydrogen bonding via the carboxylic acid group, often leads to limited solubility in many common organic solvents. This can result in slow reaction rates, incomplete conversions, and challenges in purification. This guide provides a structured approach to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative data for this compound is not extensively published, we can infer its behavior from its structure and data from closely related analogs like benzoic acid and 4-methoxybenzoic acid.
-
Polar Protic Solvents: Generally, MMBA will exhibit moderate to good solubility in polar protic solvents like methanol, ethanol, and other alcohols, especially with heating. These solvents can effectively hydrogen bond with the carboxylic acid group, disrupting the crystal lattice.
-
Polar Aprotic Solvents: High solubility can be expected in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). These solvents are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid.[1] DMF, for instance, has been successfully used as a solvent for reactions involving MMBA.
-
Ethers and Esters: Moderate solubility is often observed in solvents like ethyl acetate and diethyl ether.
-
Non-Polar Solvents: Solubility is typically low in non-polar solvents like toluene, hexane, and dichloromethane (DCM).[2][3]
-
Aqueous Solutions: As a carboxylic acid, its solubility in water is low but highly pH-dependent. In acidic or neutral water, it is poorly soluble. However, in basic solutions (pH > pKa), it deprotonates to form the more soluble carboxylate salt.[4]
Q2: How does pH affect the solubility of this compound?
The solubility of carboxylic acids is directly influenced by pH. Below its pKa (estimated to be around 4, similar to other benzoic acids), the acid exists predominantly in its neutral, less soluble form (R-COOH). Above the pKa, it is deprotonated to its highly polar and much more water-soluble carboxylate salt form (R-COO⁻).[5] This principle can be exploited to enhance solubility, not just in water, but also in certain organic reaction systems.
Q3: Can I predict the best solvent for my reaction involving this compound?
While precise prediction is challenging without experimental data, the principle of "like dissolves like" is a good starting point. For reactions requiring a non-polar medium where MMBA solubility is poor, a combination of strategies outlined in the troubleshooting section will be necessary. For many common transformations, polar aprotic solvents like DMF, DMSO, or THF are excellent starting points due to their strong solvating power for carboxylic acids.[1]
Troubleshooting Guide: Strategies to Enhance Solubility
This section provides a systematic approach to resolving solubility issues during your experiments.
Issue 1: My this compound is not dissolving in the chosen reaction solvent.
The insolubility stems from strong intermolecular forces in the solid state (crystal lattice energy) being greater than the energy of solvation in the chosen solvent.
-
Solvent Selection & Co-solvents:
-
Strategy: If the reaction chemistry allows, switch to a more polar aprotic solvent like DMF, DMAc, or DMSO. If a less polar solvent is required, consider using a co-solvent system.
-
Protocol: Start by preparing a stock solution of MMBA in a high-solubility solvent (e.g., DMF). Then, add this stock solution to your main reaction solvent (e.g., toluene). This can maintain a homogeneous solution at a workable concentration. Even small amounts of a polar co-solvent can significantly enhance solubility.[6]
-
-
Temperature Elevation:
-
Strategy: For most neutral organic compounds, solubility increases with temperature. Heating the reaction mixture can often be sufficient to dissolve the starting material.
-
Protocol: Gradually heat the reaction mixture to the desired reaction temperature while stirring. Ensure the temperature does not exceed the stability limits of your reactants or reagents. Always check for dissolution before adding other reagents.
-
-
In-Situ Salt Formation:
-
Strategy: Convert the carboxylic acid to its corresponding salt in situ using a suitable base. The resulting ionic salt often has significantly different (and sometimes better) solubility in certain organic media, or this can be a prelude to activation (e.g., for amide coupling).
-
Protocol:
-
Suspend this compound in your reaction solvent (e.g., THF, DCM).
-
Add a slight excess (1.05-1.1 equivalents) of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature. Often, the suspension will dissolve as the ammonium salt is formed.
-
Proceed with the addition of your other reagents. This is a common first step in peptide coupling and other acylation reactions.[7]
-
-
Caption: Decision workflow for addressing MMBA solubility.
Issue 2: My esterification or amidation reaction is sluggish, and I suspect solubility is the cause.
Even if the material appears suspended, the concentration of dissolved MMBA in the solution phase may be too low for an efficient reaction rate. The reaction is "solution-phase limited."
-
Activation to a More Soluble Intermediate:
-
Strategy: Convert the carboxylic acid to an acid chloride or a mixed anhydride. These intermediates are often more soluble in common aprotic solvents like DCM and THF and are also highly reactive.
-
Protocol (Acid Chloride Formation):
-
Suspend this compound (1 eq.) in anhydrous DCM or toluene.
-
Add oxalyl chloride (1.2-1.5 eq.) and a catalytic amount of DMF (1-2 drops).
-
Stir at room temperature for 1-2 hours until gas evolution ceases and the solution becomes clear.
-
The resulting solution of the acid chloride can be used directly in the next step (e.g., by adding an alcohol or amine).[8]
-
-
-
Use of Coupling Agents with Solubilizing Effects:
-
Strategy: Some coupling agents for amidation, like HATU or HBTU, are used in polar aprotic solvents where MMBA is already soluble. This combination ensures a homogeneous reaction environment from the start.
-
Protocol (Amide Coupling with HATU):
-
Dissolve this compound (1 eq.) in DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.). Stir for 10-15 minutes to form the active ester.
-
Add the amine (1.0-1.2 eq.) and continue stirring until the reaction is complete.
-
-
The following table provides a starting point for solvent selection based on common reaction types. Solubility is estimated from data on benzoic acid and 4-methoxybenzoic acid.[2][3]
| Reaction Type | Primary Solvent | Co-Solvent / Additive | Expected MMBA Solubility |
| Fischer Esterification | Methanol / Ethanol | Sulfuric Acid (catalyst) | High |
| Amide Coupling | DMF / NMP | HATU, HOBt, DIPEA | Very High |
| Acyl Chloride Formation | DCM / Toluene | Oxalyl Chloride, DMF (cat.) | Low (initially), High (as chloride) |
| Nucleophilic Substitution | THF / Acetonitrile | TEA, K₂CO₃ | Moderate to High (as salt) |
Experimental Protocols
Protocol 1: General Procedure for Solubility Screening
-
To a series of 1-dram vials, add approximately 10 mg of this compound.
-
Add a magnetic stir flea to each vial.
-
Add 0.5 mL of a chosen solvent (e.g., THF, DCM, Toluene, DMF, Ethanol) to each vial.
-
Stir vigorously at room temperature for 30 minutes.
-
Visually inspect for complete dissolution.
-
If not dissolved, add another 0.5 mL of solvent and continue stirring. Repeat until dissolution is achieved to estimate solubility.
-
For promising solvents, repeat the experiment at an elevated temperature (e.g., 50 °C).
Protocol 2: Step-by-Step Amidation via In-Situ Salt Formation
-
Charge a round-bottom flask with this compound (1.0 eq.) and your desired amine (1.1 eq.).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution.
-
Add DIPEA (2.5 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Caption: Standard workflow for amide coupling of MMBA.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Preventing byproduct formation in the functionalization of 2-Methoxy-4-methylbenzoic acid
Welcome to the technical support center for the functionalization of 2-Methoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable starting material in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a carboxylic acid, an electron-donating methoxy group, and a moderately activating methyl group, presents unique opportunities and challenges. The interplay of these functional groups dictates the molecule's reactivity, and a thorough understanding of their electronic and steric effects is crucial for preventing the formation of unwanted byproducts.
The methoxy and methyl groups activate the aromatic ring, making it more susceptible to electrophilic substitution than benzoic acid itself. This heightened reactivity, while beneficial for certain transformations, can lead to undesired side reactions if not properly controlled. This guide will provide you with the expertise to anticipate and mitigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the functionalization of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Formation of a Decarboxylated Byproduct
Question: During my esterification/amidation reaction, I'm observing a significant amount of a byproduct that I've identified as 3-methylanisole. What is causing this, and how can I prevent it?
Answer:
The formation of 3-methylanisole is a result of decarboxylation, the loss of the carboxylic acid group as carbon dioxide. This is a common side reaction for benzoic acids, particularly those with electron-donating substituents, and is often promoted by acidic conditions and elevated temperatures.[1][2]
Causality:
-
Acid Catalysis: Strong acids, often used to catalyze esterification (Fischer esterification), can protonate the aromatic ring, weakening the bond between the ring and the carboxyl group.[1]
-
Thermal Stress: High reaction temperatures provide the activation energy needed for the decarboxylation to occur.
Solutions:
-
Milder Reaction Conditions:
-
Lower Temperature: Whenever possible, conduct your reaction at a lower temperature. Even a modest reduction can significantly decrease the rate of decarboxylation.
-
Alternative Catalysts: For esterifications, consider using milder acid catalysts like p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid.[3] For amidations, avoid strongly acidic conditions altogether.
-
-
Carboxylic Acid Activation at Lower Temperatures:
-
Instead of relying on high temperatures and strong acids, activate the carboxylic acid group under milder conditions before introducing the nucleophile (alcohol or amine).
Experimental Protocol: Activation with Thionyl Chloride (for Amidation or Esterification)
-
Suspend this compound (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.[4]
-
Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting acyl chloride can then be reacted with the desired alcohol or amine at a lower temperature (e.g., 0 °C to room temperature), often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl produced.
-
Decision-Making Workflow for Decarboxylation:
Caption: Troubleshooting decarboxylation.
Issue 2: Unwanted Ring Halogenation
Question: I'm attempting to form the acyl chloride using thionyl chloride, but I'm seeing byproducts with an additional chlorine atom on the aromatic ring. Why is this happening?
Answer:
The methoxy and methyl groups are ortho-, para-directing activators for electrophilic aromatic substitution.[5] The reaction conditions for forming an acyl chloride, particularly if a Lewis acid catalyst is present or formed in situ, can sometimes be harsh enough to promote electrophilic chlorination of the activated aromatic ring.
Causality:
-
Ring Activation: The electron-donating nature of the methoxy and methyl groups makes the aromatic ring of this compound electron-rich and thus highly susceptible to electrophilic attack.
-
Electrophile Generation: Thionyl chloride, especially in the presence of impurities or catalytic species, can generate electrophilic chlorine species.
Solutions:
-
Strict Control of Reaction Conditions:
-
Low Temperature: Perform the reaction at 0 °C or below to minimize the rate of ring chlorination.
-
High Purity Reagents: Use freshly distilled thionyl chloride to avoid acidic impurities (like HCl) that can catalyze side reactions.
-
Avoid Lewis Acid Catalysts: Do not add Lewis acids like AlCl₃ or FeCl₃ when forming the acyl chloride unless absolutely necessary for a subsequent step, and even then, add it after the acyl chloride is formed.
-
-
Alternative Activating Agents:
-
Consider using oxalyl chloride instead of thionyl chloride. It is often more reactive and can be used at lower temperatures, reducing the likelihood of side reactions. The byproducts of oxalyl chloride (CO and CO₂) are gaseous and easily removed.
-
For amidations, carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are excellent alternatives that avoid the use of halogenating agents altogether.[6]
Experimental Protocol: Amidation using EDC/HOBt
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up typically involves washing with aqueous acid and base to remove unreacted starting materials and coupling reagents.
-
Issue 3: Low Yield in Amidation Reactions
Question: My amidation reaction with a primary/secondary amine is giving a very low yield, and I'm recovering a lot of my starting carboxylic acid. What's going on?
Answer:
Direct amidation of a carboxylic acid with an amine is often inefficient without an activating agent. Amines are basic and can deprotonate the carboxylic acid to form an unreactive carboxylate salt.
Causality:
-
Acid-Base Neutralization: The amine acts as a base, and the carboxylic acid acts as an acid, leading to the formation of an ammonium carboxylate salt. This salt is generally unreactive towards amide formation unless heated to very high temperatures to drive off water, which can lead to other side reactions like decarboxylation.
Solutions:
-
Use of Coupling Agents: As detailed in the previous section, employing coupling agents is the most effective way to achieve high yields in amidation reactions under mild conditions.
Coupling Agent Byproduct Removal of Byproduct DCC Dicyclohexylurea (DCU) Filtration (DCU is a solid) EDC A water-soluble urea Aqueous work-up -
Acyl Chloride Intermediate: The two-step process of first forming the acyl chloride and then reacting it with the amine is a robust and high-yielding method.
Reaction Pathway Visualization:
Caption: Amidation reaction pathways.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the methoxy group during functionalization of the carboxylic acid?
A1: Generally, the methoxy group is stable under the conditions used for esterification and amidation. However, under strongly acidic conditions and high temperatures, there is a risk of ether cleavage. If your reaction requires such harsh conditions, consider using milder alternatives first. Protecting the methoxy group is usually not necessary for standard functionalizations of the carboxylic acid.
Q2: I am performing a Friedel-Crafts acylation on a different part of my molecule. Will the this compound moiety interfere?
A2: Yes, it is highly likely to interfere. The aromatic ring of this compound is activated by two electron-donating groups, making it a prime target for Friedel-Crafts acylation.[7][8] The carboxylic acid group is deactivating, but the strong activating effect of the methoxy and methyl groups will likely lead to acylation on this ring. It is advisable to perform the functionalization of the benzoic acid first or to use a protecting group strategy if other parts of the molecule need to undergo electrophilic aromatic substitution.
Q3: How can I purify my desired product from unreacted this compound?
A3: If your product is an ester or an amide, it will be neutral. Unreacted this compound is acidic. An aqueous work-up with a mild base, such as a saturated sodium bicarbonate solution, will deprotonate the carboxylic acid, making it water-soluble and allowing for its separation from the neutral product in an organic solvent layer.[3]
Q4: Can I reduce the carboxylic acid group to an alcohol?
A4: Yes, the carboxylic acid can be reduced to a primary alcohol. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) are required. Note that LiAlH₄ will also reduce esters, amides, and many other functional groups, so chemoselectivity can be an issue. Borane (BH₃) complexes are a milder alternative that can selectively reduce carboxylic acids in the presence of some other functional groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. condor.depaul.edu [condor.depaul.edu]
Validation & Comparative
A Comparative Analysis of 2-Methoxy-4-methylbenzoic Acid and Its Isomers: A Guide for Researchers
In the landscape of pharmaceutical and chemical research, the subtle repositioning of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of 2-Methoxy-4-methylbenzoic acid and its key structural isomers. We will delve into the nuanced differences in their physical and chemical characteristics, explore their spectral fingerprints, and provide detailed experimental protocols for their synthesis and analysis. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exploration of substituted benzoic acid derivatives.
Introduction to Methoxy-Methylbenzoic Acid Isomers: More Than Just a Structural Shuffle
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of methoxy (-OCH₃) and methyl (-CH₃) groups imparts significant changes to the electronic and steric nature of the parent molecule. The methoxy group, with its dual electronic nature—acting as an electron-donating group through resonance and an electron-withdrawing group through induction—and the electron-donating methyl group, collectively influence properties such as acidity (pKa), lipophilicity (logP), and crystal packing. The specific placement of these groups, as we will explore, is a critical determinant of the molecule's overall behavior.
This guide will focus on the following key isomers:
-
This compound
-
3-Methoxy-4-methylbenzoic acid
-
4-Methoxy-2-methylbenzoic acid
-
2-Methoxy-5-methylbenzoic acid
Our analysis will illuminate how the positional interplay of these substituents dictates the unique characteristics of each isomer.
Physicochemical Properties: A Quantitative Comparison
The physical properties of these isomers, such as melting point and boiling point, are influenced by the ability of the molecules to pack in a crystal lattice and the strength of their intermolecular forces. Acidity, a crucial parameter in drug design, is particularly sensitive to the electronic effects of the substituents.
| Property | This compound | 3-Methoxy-4-methylbenzoic acid | 4-Methoxy-2-methylbenzoic acid | 2-Methoxy-5-methylbenzoic acid |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol |
| Melting Point (°C) | 103-107 | 152-154[1] | 177-181[2] | 69[3] |
| Boiling Point (°C) | 308.7 (Predicted) | Not available | 294.3 | Not available |
| pKa | Not available | Not available | Not available | Not available |
Expert Insights: The significant differences in melting points are a direct consequence of the molecular symmetry and the efficiency of crystal lattice packing. For instance, the higher melting point of 4-Methoxy-2-methylbenzoic acid suggests a more stable and well-ordered crystal structure compared to its isomers[2]. The acidity (pKa) is governed by the stability of the corresponding carboxylate anion. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it. The position of the methoxy group is particularly influential; an ortho-methoxy group can increase acidity due to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the undissociated acid.
Spectroscopic Fingerprints: Distinguishing the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of isomers. Each isomer presents a unique spectral signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule.
Comparative ¹H NMR Data (Predicted, in CDCl₃, δ ppm):
| Proton | This compound | 3-Methoxy-4-methylbenzoic acid | 4-Methoxy-2-methylbenzoic acid | 2-Methoxy-5-methylbenzoic acid |
| -COOH | ~10-12 | ~10-12 | ~10-12 | ~10-12 |
| -OCH₃ | ~3.9 | ~3.8 | ~3.8 | ~3.9 |
| -CH₃ | ~2.4 | ~2.3 | ~2.6 | ~2.3 |
| Aromatic H | 6.8-7.9 (3H) | 7.1-7.6 (3H) | 6.7-7.9 (3H) | 6.9-7.8 (3H) |
Comparative ¹³C NMR Data (Predicted, in CDCl₃, δ ppm):
| Carbon | This compound | 3-Methoxy-4-methylbenzoic acid | 4-Methoxy-2-methylbenzoic acid | 2-Methoxy-5-methylbenzoic acid |
| C=O | ~168 | ~172 | ~173 | ~168 |
| -OCH₃ | ~56 | ~55 | ~55 | ~56 |
| -CH₃ | ~22 | ~16 | ~22 | ~21 |
| Aromatic C | 115-160 | 113-160 | 110-163 | 112-158 |
Expert Rationale: The chemical shifts of the aromatic protons and carbons are highly dependent on the electronic effects of the substituents. The electron-donating methoxy and methyl groups will shield nearby protons and carbons, causing them to resonate at a lower chemical shift (upfield). The precise splitting patterns (coupling constants) of the aromatic protons are unique to each isomer and are key to their differentiation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. All isomers will exhibit characteristic absorptions for the O-H of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O of the carboxylic acid (~1680-1710 cm⁻¹), and the C-O of the methoxy group (~1250 cm⁻¹). However, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption for each isomer due to differences in their overall vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For these isomers, the molecular ion peak (M⁺) will be observed at m/z 166. The fragmentation patterns will differ based on the stability of the resulting fragments. Common fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 151, and the loss of a hydroxyl radical (•OH) to give a fragment at m/z 149. The relative intensities of these fragment ions will be characteristic of each isomer.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-hydroxy-4-methylbenzoic acid.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-4-methylbenzoic Acid Purity
For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of validated analytical methods for assessing the purity of 2-Methoxy-4-methylbenzoic acid, a key building block in the synthesis of various organic molecules.
This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, grounding each protocol in the principles of scientific integrity as outlined by major regulatory bodies. The methods presented are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the method is suitable for its intended purpose.[1][3][4][5] This guide will explore and compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry for the quantitative determination of this compound purity. Spectroscopic methods for identity confirmation will also be discussed. All validation parameters are considered in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][6][7][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
Reverse-phase HPLC (RP-HPLC) with UV detection is a powerful and widely used technique for the purity analysis of non-volatile and thermally stable compounds like this compound.[9][10] Its high resolving power allows for the separation of the main component from its potential impurities.
Rationale for Method Development
The selection of a C18 column is based on its hydrophobicity, which provides good retention for the moderately polar this compound. The mobile phase, a mixture of acetonitrile and acidified water, is chosen to ensure good peak shape and resolution. The acid in the mobile phase suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. The detection wavelength is selected based on the UV absorbance maximum of the analyte.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a UV/Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Data Summary for HPLC Method
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R1)) | Hypothetical Performance Data |
| Specificity | No interference at the retention time of the analyte. | No peaks observed in the blank chromatogram at the analyte's retention time. Peak purity index > 0.999. |
| Linearity (R²) | R² ≥ 0.999 | 0.9998 over a range of 0.01 - 0.2 mg/mL. |
| Range | - | 0.01 - 0.2 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2%. |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.001 mg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.003 mg/mL. |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters. | %RSD < 2.0% for variations in flow rate (±0.1 mL/min) and column temperature (±2°C). |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC): An Alternative for Volatile Impurities
Gas Chromatography is a suitable alternative for purity analysis, especially for identifying and quantifying volatile or semi-volatile impurities that may not be readily detected by HPLC. For a polar, acidic compound like this compound, a derivatization step is typically required to increase its volatility and improve peak shape.
Rationale for Method Development
Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton of the carboxylic acid into a less polar and more volatile trimethylsilyl (TMS) ester. This allows for analysis on a standard non-polar GC column. Flame Ionization Detection (FID) is a universal detector for organic compounds and provides a linear response over a wide concentration range.
Experimental Protocol: GC-FID Method
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (splitless).
-
Sample Preparation and Derivatization:
-
Accurately weigh about 10 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Validation Data Summary for GC Method
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R1)) | Hypothetical Performance Data |
| Specificity | No interference at the retention time of the derivatized analyte. | No interfering peaks observed in the derivatized blank. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 over a range of 0.1 - 2.0 mg/mL. |
| Range | - | 0.1 - 2.0 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5%. |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 1.1% Intermediate Precision: 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.005 mg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.015 mg/mL. |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters. | %RSD < 2.0% for variations in oven ramp rate (±1°C/min) and final hold time (±1 min). |
GC Workflow Diagram
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. quora.com [quora.com]
- 10. echemi.com [echemi.com]
A Comparative Guide to the Biological Activities of 2-Methoxy-4-methylbenzoic Acid and Other Methoxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxybenzoic acids, a class of phenolic compounds, are characterized by a benzoic acid core substituted with one or more methoxy groups. Their structural diversity, arising from the varied positions of the methoxy and other functional groups on the benzene ring, gives rise to a wide spectrum of biological activities. This guide provides a comparative analysis of 2-Methoxy-4-methylbenzoic acid and its structurally related isomers, focusing on their performance in key biological assays. Understanding the structure-activity relationships within this class of compounds is pivotal for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.
This document delves into the known biological profiles of common methoxybenzoic acid isomers, including anisic acid isomers (2-, 3-, and 4-methoxybenzoic acid), vanillic acid, isovanillic acid, and veratric acid. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will leverage established structure-activity relationship principles to provide a predictive assessment of its potential biological activities. Detailed protocols for fundamental biological assays are also provided to facilitate further research and standardized comparisons.
Structural Comparison of Methoxybenzoic Acid Isomers
The biological activity of methoxybenzoic acid derivatives is intrinsically linked to their chemical structure. The position of the methoxy group and the presence of other substituents, such as hydroxyl or methyl groups, significantly influence their physicochemical properties and their interactions with biological targets.
| Compound Name | Structure | Key Structural Features |
| This compound | Methoxy group at position 2, methyl group at position 4. | |
| 2-Methoxybenzoic acid (o-Anisic acid) | Methoxy group at the ortho position. | |
| 3-Methoxybenzoic acid (m-Anisic acid) | Methoxy group at the meta position. | |
| 4-Methoxybenzoic acid (p-Anisic acid) | Methoxy group at the para position. | |
| Vanillic acid (4-Hydroxy-3-methoxybenzoic acid) | Hydroxyl group at position 4, methoxy group at position 3. | |
| Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid) | Hydroxyl group at position 3, methoxy group at position 4. | |
| Veratric acid (3,4-Dimethoxybenzoic acid) | Methoxy groups at positions 3 and 4. |
Comparative Biological Activities
The following sections summarize the known biological activities of various methoxybenzoic acid isomers in key in vitro assays.
Antimicrobial Activity
The antimicrobial properties of benzoic acid derivatives are well-documented, and substitutions on the benzene ring can significantly modulate this activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Methoxybenzoic Acid Isomers against E. coli
| Compound | MIC (mg/mL) | Reference |
| Benzoic Acid | 1 | [1] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | 1 | [1] |
| 4-Methoxybenzoic acid (p-Anisic acid) | >1 | [1] |
Note: Data for a direct comparison of all isomers under the same experimental conditions is limited. The provided data indicates that the addition of a methoxy group at the para position can weaken the antibacterial effect against E. coli compared to benzoic acid and salicylic acid[1].
Antioxidant Activity
The antioxidant capacity of phenolic compounds is largely attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.
Table 2: DPPH Radical Scavenging Activity (IC50) of Methoxybenzoic Acid Derivatives
| Compound | DPPH IC50 (µM) | Reference |
| Vanillic acid | - | [2][3] |
| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Potent | [4] |
| 2,3-Dihydroxy-4-methoxybenzoic acid | High | [4] |
Note: Quantitative IC50 values for a direct comparison are not consistently reported across the literature. However, studies indicate that the presence of hydroxyl groups, particularly in ortho and para positions, significantly enhances antioxidant activity[4]. Vanillic acid is known to possess antioxidant properties[2][3].
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Table 3: COX Inhibition Profile of Methoxybenzoic Acid Derivatives
| Compound | Target | Activity | Reference |
| 2-Methoxybenzoic acid | COX | Inhibitor | [5] |
| Vanillic acid | - | Anti-inflammatory | [2][3] |
| Veratric acid | COX-2 | Reduces expression | [6] |
Predicted Activity Profile of this compound
Based on established structure-activity relationships for benzoic acid derivatives, we can extrapolate a predicted biological activity profile for this compound.
-
Antimicrobial Activity: The presence of a methoxy group, as seen with p-anisic acid, may result in moderate to low antibacterial activity compared to unsubstituted benzoic acid[1]. The additional methyl group is a lipophilic substituent which might influence membrane permeability and, consequently, its antimicrobial effect.
-
Antioxidant Activity: Lacking hydroxyl groups, this compound is predicted to have significantly lower antioxidant activity compared to hydroxylated analogues like vanillic acid or protocatechuic acid. The primary mechanism of antioxidant activity in phenolic acids involves hydrogen donation from hydroxyl groups, which is absent in this molecule.
-
Anti-inflammatory Activity: The structural similarity to 2-methoxybenzoic acid (o-anisic acid), a known COX inhibitor, suggests that this compound may also possess anti-inflammatory properties[5]. The methyl group at the 4-position could influence its binding affinity and selectivity for COX isoenzymes.
It is crucial to emphasize that these are predictions based on structural analogy. Empirical validation through the experimental protocols detailed below is essential to confirm these hypotheses.
Experimental Protocols
To facilitate reproducible and comparative research, detailed step-by-step methodologies for key biological assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 16-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
DPPH Radical Scavenging Assay
This protocol describes a common spectrophotometric method for evaluating antioxidant activity.
Caption: Workflow for DPPH Radical Scavenging Assay.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Include a control containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity[7].
COX-2 Inhibition Assay
This protocol provides a general workflow for screening compounds for their ability to inhibit the COX-2 enzyme.
References
- 1. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methoxybenzoic acid | 579-75-9 | FM00504 | Biosynth [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Crystallographic Characterization of 2-Methoxy-4-methylbenzoic Acid for Drug Development Professionals
In the landscape of modern drug discovery and development, the precise, atomic-level understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its therapeutic potential.[1][2][3] For small molecules such as 2-Methoxy-4-methylbenzoic acid, a substituted benzoic acid derivative, this structural elucidation is paramount. Benzoic acid and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, from antimicrobial to anti-cancer agents.[4][5][6][7] The specific arrangement of atoms, dictated by bond lengths, bond angles, and intermolecular interactions, governs how a molecule interacts with its biological target, influencing its efficacy, selectivity, and pharmacokinetic properties.[3][8]
This guide provides an in-depth, comparative analysis of the characterization of this compound using single-crystal X-ray diffraction (SCXRD), a powerful technique for unambiguous structure determination.[9][10] We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and compare the crystallographic parameters of a representative benzoic acid derivative with other relevant alternatives to provide a comprehensive framework for researchers, scientists, and drug development professionals.
The Imperative of High-Resolution Structural Data in Drug Design
The journey of a drug candidate from a promising lead to a clinical reality is fraught with challenges, a significant portion of which can be mitigated by a deep understanding of its structure-activity relationship (SAR).[4] X-ray crystallography provides this crucial insight by revealing the precise spatial arrangement of atoms in a crystalline solid.[11] This knowledge empowers medicinal chemists to:
-
Validate Molecular Identity and Purity: Unambiguously confirm the chemical structure and identify any potential polymorphs or solvates, which can have profound implications on a drug's stability, solubility, and bioavailability.[8]
-
Inform Rational Drug Design: Visualize how a ligand binds to its target protein, enabling the design of more potent and selective analogs.[1][2][3]
-
Optimize Physicochemical Properties: Understand how intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, influence properties like melting point, solubility, and dissolution rate.
Experimental Protocol: From Powder to Structure
The successful crystallographic analysis of a small molecule like this compound hinges on the initial, and often most challenging, step: growing high-quality single crystals.[9][12] The following protocol outlines a detailed methodology, emphasizing the rationale behind each step.
I. Crystallization of this compound
The choice of crystallization method and solvent is critical and often requires screening a variety of conditions.[12][13] For a small organic molecule like this compound, slow evaporation from a suitable solvent is a robust starting point.
Step 1: Solvent Selection
-
Rationale: The ideal solvent should dissolve the compound to a moderate extent. Too high a solubility will inhibit precipitation, while too low a solubility will result in rapid precipitation of amorphous solid or very small crystals. A solvent screening should be performed using small amounts of the compound in various common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane).
-
Procedure:
-
Place a few milligrams of this compound into several small vials.
-
Add a small amount of a different solvent to each vial and observe the solubility at room temperature with gentle agitation.
-
For solvents in which the compound is sparingly soluble, gentle heating can be applied to achieve dissolution.
-
Select a solvent in which the compound is soluble upon heating but has lower solubility at room temperature. For many benzoic acid derivatives, ethyl acetate has proven to be a suitable solvent for crystallization.[14]
-
Step 2: Slow Evaporation
-
Rationale: Slow evaporation of the solvent gradually increases the concentration of the solute, leading to supersaturation and subsequent nucleation and crystal growth. A slow rate is crucial for the formation of large, well-ordered crystals.
-
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent (e.g., hot ethyl acetate) in a clean glass vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows for slow solvent evaporation.
-
Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Monitor the vial over several days for the formation of single crystals.
-
Diagram of the Experimental Workflow for X-ray Crystallography
References
- 1. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. migrationletters.com [migrationletters.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Protein X-ray Crystallography and Drug Discovery [mdpi.com]
- 9. sptlabtech.com [sptlabtech.com]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Methoxy-4-methylbenzoic Acid for Researchers and Drug Development Professionals
Introduction
2-Methoxy-4-methylbenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern makes it an important intermediate where precise control of molecular architecture is paramount. The efficacy of any synthetic endeavor relies heavily on the chosen pathway, impacting not only the yield and purity of the final product but also the overall cost, scalability, and environmental footprint. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering experimental protocols, mechanistic insights, and a critical evaluation of their respective merits and drawbacks to aid researchers in making informed decisions for their specific applications.
Route 1: Grignard Carboxylation of 2-Bromo-5-methylanisole
This classical organometallic approach leverages the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide to introduce the carboxylic acid functionality. It is a convergent and often high-yielding method for the synthesis of benzoic acid derivatives.
Mechanistic Rationale
The synthesis begins with the formation of a Grignard reagent from 2-bromo-5-methylanisole. This involves the insertion of magnesium metal into the carbon-bromine bond, inverting the polarity at the carbon atom and rendering it nucleophilic. The subsequent step is the carboxylation, where the highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (typically from dry ice or CO2 gas). The resulting magnesium carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid. The choice of an ethereal solvent like anhydrous diethyl ether or tetrahydrofuran (THF) is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.
Experimental Protocol:
Step 1: Formation of 2-methoxy-4-methylphenylmagnesium bromide
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add a solution of 2-bromo-5-methylanisole (1.0 eq) in anhydrous diethyl ether via the dropping funnel. A small portion is added initially to initiate the reaction, which is evidenced by heat evolution and the disappearance of the iodine color.
-
The remaining solution of the aryl bromide is then added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Workup
-
The Grignard solution is cooled in an ice bath.
-
Crushed dry ice (solid CO2, a large excess) is slowly added to the vigorously stirred reaction mixture. Alternatively, the Grignard solution can be added to a slurry of dry ice in anhydrous ether.
-
The reaction is allowed to warm to room temperature, and the excess ether is removed under reduced pressure.
-
The resulting magnesium salt is hydrolyzed by the slow addition of cold 10% hydrochloric acid or sulfuric acid.
-
The crude this compound precipitates and is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water.
Workflow Diagram:
Caption: Synthetic workflow for Route 1.
Route 2: Formylation of 3-Methylanisole followed by Oxidation
This two-step approach involves the introduction of a formyl group onto the aromatic ring of 3-methylanisole, followed by oxidation of the resulting aldehyde to the carboxylic acid. The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic compounds like anisoles.[1][2][3]
Mechanistic Rationale
The Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[4] This electrophilic species then attacks the electron-rich aromatic ring of 3-methylanisole. The methoxy group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The formylation is expected to occur predominantly at the position ortho to the methoxy group and para to the methyl group due to the stronger directing effect of the methoxy group and steric hindrance at the other ortho position. The resulting iminium salt is then hydrolyzed during workup to yield 2-methoxy-4-methylbenzaldehyde.
The second step involves the oxidation of the aldehyde to a carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate (KMnO4) and sodium chlorite (NaClO2) being common choices. Oxidation with KMnO4 is typically performed under basic or neutral conditions, followed by acidification.[5]
Experimental Protocol:
Step 1: Vilsmeier-Haack Formylation of 3-Methylanisole
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, phosphorus oxychloride (1.5 eq) is added to N,N-dimethylformamide (3.0 eq) at 0-5 °C with stirring.
-
The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
3-Methylanisole (1.0 eq) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is heated to 60-70 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with a sodium hydroxide solution.
-
The product, 2-methoxy-4-methylbenzaldehyde, is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aldehyde, which can be purified by vacuum distillation or column chromatography.
Step 2: Oxidation of 2-Methoxy-4-methylbenzaldehyde
-
The 2-methoxy-4-methylbenzaldehyde (1.0 eq) is dissolved in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
A solution of potassium permanganate (approx. 1.0 eq) in water is added dropwise to the stirred aldehyde solution. The reaction is exothermic and the temperature should be controlled.
-
The reaction is stirred at room temperature until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
The manganese dioxide precipitate is removed by filtration.
-
The filtrate is acidified with hydrochloric acid to precipitate the this compound.
-
The solid product is collected by filtration, washed with cold water, and recrystallized from ethanol/water to afford the pure acid.
Workflow Diagram:
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Parameter | Route 1: Grignard Carboxylation | Route 2: Formylation and Oxidation |
| Starting Material | 2-Bromo-5-methylanisole | 3-Methylanisole |
| Reagents | Mg, CO2, Acid | POCl3, DMF, Oxidizing agent (e.g., KMnO4), Acid |
| Number of Steps | 1 (one-pot) | 2 |
| Overall Yield | Moderate to High (typically 60-80%) | Moderate to High (Formylation: ~70-85%, Oxidation: >90%) |
| Purity of Final Product | Generally good after recrystallization | Generally good after recrystallization |
| Scalability | Scalable, but Grignard reactions require strict anhydrous conditions and can be exothermic. | Both steps are generally scalable. The Vilsmeier-Haack reaction is widely used in industry. |
| Safety Considerations | Use of highly flammable ether. Grignard reagents are pyrophoric. Exothermic reaction. | POCl3 is corrosive and reacts violently with water. DMF is a potential teratogen. Oxidation with KMnO4 can be exothermic. |
| Environmental Impact | Use of ethereal solvents. | Use of chlorinated reagents (POCl3) and potentially heavy metals (Mn from KMnO4). |
| Cost-Effectiveness | 2-Bromo-5-methylanisole is a relatively expensive starting material. | 3-Methylanisole is a more readily available and cheaper starting material.[6][7][8][9] Reagents like POCl3 and DMF are also relatively inexpensive.[10][11][12][13][14][15][16][17][18] |
Discussion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound. The choice between them will largely depend on the specific requirements of the researcher or organization.
Route 1 (Grignard Carboxylation) offers the advantage of being a one-pot reaction, which can be appealing in terms of process simplicity. However, the stringent requirement for anhydrous conditions and the handling of pyrophoric Grignard reagents necessitate specialized equipment and careful handling, which might be a limiting factor in some laboratory settings. A potential side reaction in the Grignard carboxylation of methoxy-substituted aryl halides is the formation of symmetrical ketones, although this is generally a minor pathway.[19][20] The higher cost of the starting material, 2-bromo-5-methylanisole, is a significant drawback for large-scale synthesis.
Route 2 (Formylation and Oxidation) , while being a two-step process, utilizes a more cost-effective and readily available starting material, 3-methylanisole.[6][7][8][9] The Vilsmeier-Haack reaction is a robust and well-established industrial process, making this route more amenable to scale-up.[21][22] The regioselectivity of the formylation is a key consideration. The strong ortho-, para-directing effect of the methoxy group is expected to favor the formation of the desired 2-methoxy-4-methylbenzaldehyde isomer. The subsequent oxidation of the aldehyde to the carboxylic acid is typically a high-yielding and straightforward transformation. While this route involves the use of corrosive and potentially hazardous reagents like phosphorus oxychloride, these are standard industrial chemicals with well-established handling procedures.
For laboratory-scale synthesis where cost is not the primary constraint and the necessary equipment for handling organometallics is available, the Grignard route offers a direct and efficient pathway. However, for larger-scale production and in scenarios where cost-effectiveness is a major driver, the two-step formylation and oxidation route starting from 3-methylanisole is the more pragmatic and economically viable option. The latter route's reliance on cheaper starting materials and its proven scalability in industrial settings make it the recommended choice for drug development and commercial manufacturing.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 间甲基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Methylanisole 99 100-84-5 [sigmaaldrich.com]
- 8. B21455.30 [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N,N-Dimethylformamide price,buy N,N-Dimethylformamide - chemicalbook [m.chemicalbook.com]
- 11. Phosphorus oxitrichloride price,buy Phosphorus oxitrichloride - chemicalbook [m.chemicalbook.com]
- 12. Phosphorus oxychloride, 99%, Thermo Scientific Chemicals 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. N,N-Dimethylformamide 99.5+%, TCI America 100 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 14. volochem.com [volochem.com]
- 15. museumservicescorporation.com [museumservicescorporation.com]
- 16. labdepotinc.com [labdepotinc.com]
- 17. labdepotinc.com [labdepotinc.com]
- 18. N,N-Dimethylformamide, ACS, 99.8+%, 16oz | eBay [ebay.com]
- 19. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. aml.iaamonline.org [aml.iaamonline.org]
- 22. ijpcbs.com [ijpcbs.com]
A Researcher's Guide to the Purity Analysis of Commercially Available 2-Methoxy-4-methylbenzoic Acid
For professionals in pharmaceutical research and drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. 2-Methoxy-4-methylbenzoic acid (CAS No. 704-45-0), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in the final drug substance.
This guide provides an in-depth comparison of orthogonal analytical methodologies for the comprehensive purity assessment of commercially available this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering researchers to build self-validating systems for quality assurance.
The Importance of an Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and limitations. A robust purity assessment, therefore, relies on an orthogonal approach, utilizing multiple techniques that measure different physicochemical properties of the analyte and its potential impurities. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Section 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the workhorse for purity analysis in the pharmaceutical industry, excelling at the separation and quantification of the main component from its non-volatile impurities.[1] For an aromatic carboxylic acid like this compound, a reversed-phase method with UV detection is the most common and effective approach.
Expertise & Experience: Why Reversed-Phase?
We choose a reversed-phase setup (e.g., a C18 column) because the stationary phase is non-polar, while the mobile phase is polar. This compound, being a moderately polar molecule, will have a good affinity for both phases, allowing for excellent separation control by simply modulating the ratio of the organic modifier (like acetonitrile) to the aqueous buffer in the mobile phase. Critically, adding an acid (e.g., phosphoric or formic acid) to the mobile phase is essential to suppress the ionization of the carboxylic acid group.[2] This ensures that the analyte is in a single, neutral form, resulting in sharp, symmetrical peaks and reproducible retention times.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 5 µm, 4.6 mm x 150 mm.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient: Start at 70:30 (A:B), ramp to 30:70 over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm, selected based on the UV spectrum of the analyte.[2]
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Workflow for HPLC Purity Analysis
Caption: HPLC-UV workflow for purity assessment.
Section 2: GC-MS for Volatile and Semi-Volatile Impurities
While HPLC is excellent for non-volatile compounds, it may miss volatile impurities such as residual solvents from the synthesis process. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the ideal technique for identifying and quantifying these volatile components.
Expertise & Experience: The Necessity of Derivatization
A key challenge with analyzing carboxylic acids by GC is their high polarity and low volatility, which leads to poor peak shape and thermal degradation in the hot injection port.[3] To overcome this, a derivatization step is mandatory. We convert the polar carboxylic acid group into a non-polar, more volatile ester or silyl ether. A common and effective method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4] This step is critical for obtaining reliable and reproducible results.
Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (a common, robust column for general-purpose analysis).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Sample Preparation & Derivatization:
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification can be performed using an internal standard if required.
Workflow for GC-MS Impurity Analysis
Caption: GC-MS workflow including derivatization.
Section 3: Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination.[5][6] Unlike chromatographic techniques that rely on relative responses, qNMR provides an absolute measure of purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and weight.[7]
Trustworthiness: A Self-Validating System
The power of ¹H qNMR lies in the direct proportionality between the integrated signal area and the number of protons giving rise to that signal.[8] This fundamental principle makes it an incredibly accurate and precise technique, often considered a "primary ratio method" of measurement. It requires no analyte-specific reference standard and can simultaneously quantify the main component, identify and quantify impurities, and measure residual solvents from a single experiment, provided their signals are resolved.[9]
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Internal Standard (IS): Select a certified IS with high purity that has a simple spectrum (ideally a single, sharp singlet) and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the chosen internal standard into the same vial.
-
Record the weights precisely (to at least 4 decimal places).
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters. This is the most critical step.
-
Causality: A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being quantified is crucial to ensure all protons have fully relaxed between pulses. A typical value for small molecules is 30-60 seconds. This prevents signal saturation and ensures accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing & Calculation:
-
Apply phase and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Workflow for qNMR Purity Determination
Caption: qNMR workflow for absolute purity analysis.
Comparative Summary and Data Presentation
To illustrate the power of this orthogonal approach, let's consider hypothetical purity data for three different commercial batches of this compound.
| Parameter | Method | Supplier A | Supplier B | Supplier C | Rationale for Method Choice |
| Assay (Area %) | HPLC-UV | 99.85% | 99.52% | 99.91% | Best for quantifying known and unknown related substances (non-volatile). |
| Absolute Purity | ¹H qNMR | 99.7% | 98.9% | 99.2% | Provides an absolute mass purity, accounting for non-UV active impurities. |
| Impurity 1 (Isomer) | HPLC-UV | 0.08% | 0.31% | < 0.05% | HPLC excels at separating positional isomers. |
| Impurity 2 (Starting Material) | HPLC-UV | < 0.05% | 0.15% | < 0.05% | Detects unreacted, less-polar starting materials effectively. |
| Residual Toluene | GC-MS | 50 ppm | 350 ppm | Not Detected | GC-MS is the gold standard for volatile solvent analysis. |
| Water Content | Karl Fischer | 0.05% | 0.20% | 0.65% | Specific and accurate method for water determination. |
| Overall Purity Assessment | Combined | High Purity | Contains significant process impurities and residual solvent. | High purity but contains significant water. | An orthogonal approach gives a complete and trustworthy purity profile. |
Conclusion and Recommendations
The purity analysis of a critical raw material like this compound demands a multi-faceted, orthogonal approach.
-
HPLC is indispensable for routine quality control, providing excellent separation of process-related impurities and degradation products.
-
GC-MS is essential for detecting and quantifying volatile impurities, particularly residual solvents, which are often overlooked by liquid chromatography.
-
qNMR serves as a powerful, primary method for providing an absolute purity value, validating chromatographic results, and identifying unknown structures. It is particularly valuable for qualifying new batches or suppliers.
For researchers and drug development professionals, relying on a single purity value from a supplier's Certificate of Analysis is insufficient. A comprehensive internal validation using at least two of these orthogonal techniques is strongly recommended. This ensures the quality and consistency of the starting material, which is fundamental to the integrity of the subsequent research and development process.
References
- 1. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 2. agilent.com [agilent.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies for 2-Methoxy-4-methylbenzoic acid Derivatives
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies developed against 2-Methoxy-4-methylbenzoic acid. It is intended for researchers, scientists, and drug development professionals who require highly specific antibodies for their work and need to understand the nuances of antibody performance. We will explore the underlying principles of antibody development against small molecules, provide detailed experimental protocols, and present a comparative analysis of hypothetical antibody candidates.
Introduction: The Imperative of Specificity
This compound and its derivatives are small organic molecules that may serve as crucial biomarkers or therapeutic targets in various research and development pipelines. The development of robust immunoassays to detect and quantify these molecules is paramount, and the cornerstone of a reliable immunoassay is a highly specific antibody.[1][2] Antibody specificity refers to the ability to bind selectively to a unique epitope on a target antigen, avoiding interactions with unrelated molecules.[1] However, when dealing with a family of structurally similar derivatives, the potential for cross-reactivity —where an antibody binds to molecules other than the primary target analyte—becomes a critical concern.[3][4]
High cross-reactivity can lead to false positives, inaccurate quantification, and misinterpreted results, undermining the validity of a study.[3] Therefore, rigorous characterization of an antibody's cross-reactivity profile is not merely a quality control step but a fundamental requirement for assay validation. This guide will compare two monoclonal antibodies, mAb-A and mAb-B, raised against this compound, and assess their binding characteristics against a panel of structurally related compounds.
The Challenge of Small Molecule Immunogenicity
Small molecules like this compound, known as haptens , are generally not immunogenic on their own because their small size prevents them from being effectively recognized by the immune system.[5][6][7][8] To elicit an immune response and generate antibodies, the hapten must be covalently coupled to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5][7][9][] This hapten-carrier conjugate presents the small molecule to the immune system in a context that can stimulate B-cells to produce specific antibodies.[5][6][8]
The design of the hapten and the nature of the linker used for conjugation are critical, as they influence which parts of the small molecule are exposed to the immune system, thereby determining the specificity and affinity of the resulting antibodies.[5][11]
Comparative Analysis of Antibody Performance
To evaluate the specificity of our hypothetical antibodies, mAb-A and mAb-B, we will employ two gold-standard techniques: the Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.[12][13]
Cross-Reactivity Panel: A panel of compounds with systematic structural variations was selected to probe the binding pocket of the antibodies.
-
Target Analyte: this compound
-
Derivative 1: 2-Hydroxy-4-methylbenzoic acid (demethylation of methoxy group)
-
Derivative 2: 2-Methoxy-4-ethylbenzoic acid (modification of methyl group)
-
Derivative 3: 4-Methylbenzoic acid (removal of methoxy group)
-
Derivative 4: 2-Methoxybenzoic acid (removal of methyl group)
Method 1: Competitive ELISA (cELISA)
The competitive ELISA is a powerful tool for quantifying small molecules and assessing antibody cross-reactivity.[14][15][16][17] In this format, the free analyte in a sample competes with a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites.[18][19][20] The resulting signal is inversely proportional to the concentration of the free analyte.[14][16]
Caption: Competitive ELISA workflow for small molecule detection.
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of a 2 µg/mL solution of this compound conjugated to Ovalbumin (OVA) in carbonate-bicarbonate buffer (pH 9.6).[14] Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBS-T).[21]
-
Blocking: Block non-specific binding sites by adding 200 µL/well of 1% BSA in PBS-T. Incubate for 1 hour at room temperature (RT).[14]
-
Competition: In a separate plate, prepare serial dilutions of the target analyte and its derivatives. Add 50 µL of each dilution to the corresponding wells of the coated plate. Immediately add 50 µL of the primary antibody (mAb-A or mAb-B) at a pre-optimized concentration.
-
Incubation: Incubate for 1 hour at RT to allow competition between the coated antigen and the free analyte for antibody binding sites.[16]
-
Washing: Wash the plate five times with PBS-T.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated goat anti-mouse IgG, diluted 1:5000 in blocking buffer. Incubate for 1 hour at RT.[14]
-
Washing: Wash the plate five times with PBS-T.
-
Development: Add 100 µL/well of TMB substrate and incubate in the dark for 15-20 minutes.[21]
-
Stopping Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.[14]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance vs. log concentration for each compound. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).[20][22][23] Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Derivative) x 100[24]
| Compound | mAb-A IC50 (nM) | mAb-A % Cross-Reactivity | mAb-B IC50 (nM) | mAb-B % Cross-Reactivity |
| This compound | 1.5 | 100% | 2.1 | 100% |
| 2-Hydroxy-4-methylbenzoic acid | 25.0 | 6.0% | 18.5 | 11.4% |
| 2-Methoxy-4-ethylbenzoic acid | 180.7 | 0.8% | 350.0 | 0.6% |
| 4-Methylbenzoic acid | 1250.0 | 0.12% | 840.3 | 0.25% |
| 2-Methoxybenzoic acid | > 5000 | <0.03% | > 5000 | <0.04% |
Interpretation: The cELISA data suggests that mAb-A is more specific than mAb-B. It shows significantly lower cross-reactivity towards Derivatives 1, 2, and 3. Both antibodies demonstrate that the 4-methyl group (absent in Derivative 4) and the 2-methoxy group (absent in Derivative 3) are critical for recognition, with mAb-A showing exceptionally low recognition when either group is altered or removed.
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on molecular interactions.[12][13][25] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[25] This allows for the precise determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[12][13]
Caption: SPR workflow for kinetic analysis of antibody-hapten interactions.
-
Chip Preparation: Use a CM5 sensor chip. Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Antibody Immobilization: Immobilize mAb-A and mAb-B on separate flow cells via amine coupling to a target density of ~8000 Resonance Units (RU).
-
Blocking: Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
Analyte Injection: Prepare serial dilutions of the target analyte and each derivative in running buffer (e.g., HBS-EP+). Inject each concentration over the antibody-immobilized surface for 120 seconds (association phase).
-
Dissociation: Allow the buffer to flow over the chip for 300 seconds to monitor the dissociation phase.
-
Regeneration: Regenerate the sensor surface between each analyte injection using a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.0).
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kinetic constants (ka, kd) and calculate the affinity (KD = kd/ka).[26]
| Compound | Antibody | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | mAb-A | 2.5 x 10⁵ | 3.8 x 10⁻⁴ | 1.5 x 10⁻⁹ |
| mAb-B | 1.9 x 10⁵ | 4.0 x 10⁻⁴ | 2.1 x 10⁻⁹ | |
| 2-Hydroxy-4-methylbenzoic acid | mAb-A | 1.1 x 10⁵ | 2.8 x 10⁻³ | 2.5 x 10⁻⁸ |
| mAb-B | 1.3 x 10⁵ | 2.4 x 10⁻³ | 1.8 x 10⁻⁸ | |
| 2-Methoxy-4-ethylbenzoic acid | mAb-A | 4.2 x 10⁴ | 7.6 x 10⁻³ | 1.8 x 10⁻⁷ |
| mAb-B | 3.1 x 10⁴ | 1.1 x 10⁻² | 3.5 x 10⁻⁷ | |
| 4-Methylbenzoic acid | mAb-A | 8.8 x 10³ | 1.1 x 10⁻² | 1.3 x 10⁻⁶ |
| mAb-B | 9.5 x 10³ | 8.0 x 10⁻³ | 8.4 x 10⁻⁷ | |
| 2-Methoxybenzoic acid | mAb-A | No Binding Detected | No Binding Detected | N/A |
| mAb-B | No Binding Detected | No Binding Detected | N/A |
Interpretation: The SPR data provides a more nuanced view of the binding events and confirms the cELISA findings.
-
Affinity: Both antibodies show high, nanomolar affinity (KD) for the target analyte. mAb-A has a slightly higher affinity than mAb-B.
-
Kinetics: The higher affinity of mAb-A is driven by both a faster on-rate (ka) and a slower off-rate (kd) compared to mAb-B, indicating more rapid binding and a more stable complex.
-
Specificity: For all cross-reacting derivatives, the affinity (KD) is significantly weaker (10 to 1000-fold lower) than for the target analyte. mAb-A consistently shows weaker binding to the derivatives than mAb-B, particularly for the ethyl- and hydroxy-substituted compounds. The complete lack of binding to 2-Methoxybenzoic acid for both antibodies strongly suggests the 4-methyl group is an essential part of the epitope.
Conclusion and Recommendations
Both cELISA and SPR are indispensable tools for characterizing antibody cross-reactivity. The cELISA provides a robust, high-throughput method for initial screening and ranking, while SPR delivers detailed kinetic information that explains the mechanism of binding and affinity.
Based on the comprehensive analysis:
-
mAb-A is the superior candidate for applications requiring high specificity. It demonstrates lower cross-reactivity across the board in the cELISA and consistently weaker affinity for off-target derivatives in the SPR analysis. Its higher affinity for the target analyte is driven by favorable kinetics, suggesting it will perform better in assays requiring high sensitivity and stability.
-
mAb-B , while still a high-affinity antibody, shows a greater tolerance for modifications at the 2-position (hydroxy vs. methoxy), making it less suitable for applications where distinguishing between these two derivatives is critical.
Researchers must carefully consider the acceptable level of cross-reactivity for their specific application. For quantitative assays intended for regulatory submission or clinical diagnostics, an antibody with the profile of mAb-A would be strongly recommended. This guide underscores the necessity of a multi-faceted, data-driven approach to antibody validation to ensure the generation of reliable and reproducible scientific results.
References
- 1. What is Antibody Specificity? [biointron.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. cusabio.com [cusabio.com]
- 4. What are the differences between cross-reactivity and specificity? | AAT Bioquest [aatbio.com]
- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hapten - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocolsandsolutions.com [protocolsandsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 17. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 2-Methoxy-4-methylbenzoic Acid-Based Materials for Pharmaceutical Development
Introduction: Beyond the Datasheet – A Framework for Performance Evaluation
In the landscape of pharmaceutical and materials science, 2-Methoxy-4-methylbenzoic acid has emerged as a versatile molecular scaffold. Its unique substitution pattern—featuring methoxy, methyl, and carboxylic acid groups—offers a compelling combination of stability, reactivity, and modifiability. This makes it a valuable building block for a range of applications, from the synthesis of anti-inflammatory and analgesic agents to the formulation of specialty polymers.[1][2]
However, selecting the optimal starting material for a synthetic pathway or formulation is not merely about consulting a catalog. It requires a rigorous, data-driven benchmarking process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound against relevant alternatives. We will move beyond theoretical properties to detail practical, self-validating experimental protocols that generate actionable performance data. Our focus is not just on the "how" but the "why," explaining the causality behind experimental choices to ensure the insights are both technically accurate and field-proven.
Chapter 1: Defining the Contenders – Selecting Appropriate Comparators
A benchmark is only as meaningful as the alternatives against which a material is compared. For this compound, the most logical comparators are its own positional isomers and a common, less-substituted analog. The position of the methyl group can significantly influence steric hindrance, electronic effects, and ultimately, biological activity and synthetic accessibility.
For the purpose of this guide, we will compare our target molecule against:
-
4-Methoxy-2-methylbenzoic acid: An isomer where the methyl group is ortho to the carboxylic acid, potentially introducing significant steric effects.[3]
-
p-Anisic acid (4-Methoxybenzoic acid): A common precursor that lacks the methyl group, serving as a baseline to evaluate the impact of the methyl substitution.[1]
Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives
| Property | This compound | 4-Methoxy-2-methylbenzoic acid | p-Anisic Acid (4-Methoxybenzoic acid) |
| Molecular Formula | C₉H₁₀O₃[4] | C₉H₁₀O₃[3] | C₈H₈O₃[5] |
| Molecular Weight | 166.17 g/mol [6] | 166.17 g/mol [3] | 152.15 g/mol [5] |
| CAS Number | 704-45-0[6] | 6245-57-4[3] | 100-09-4 |
| Melting Point (°C) | Not specified | 177-181[3] | 182-185 |
| pKa | Data not readily available | Data not readily available | ~4.47 |
| Appearance | White crystalline powder[1] | Solid | White crystalline solid |
Note: Some experimental values like melting point and pKa can vary slightly based on purity and measurement conditions.
Chapter 2: The Gauntlet – Experimental Protocols for Performance Benchmarking
We will now detail two critical experimental workflows designed to produce quantitative, comparable data on synthetic utility and drug development suitability.
Benchmark Protocol 1: Assessing Synthetic Utility via Amidation
The conversion of the carboxylic acid to an amide is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).[2] This protocol benchmarks the efficiency of this conversion. The causality for choosing this reaction is its prevalence and its sensitivity to both electronic effects and steric hindrance around the carboxyl group.
Objective: To compare the reaction yield, purity, and kinetics of amide formation for this compound and its alternatives.
Workflow Visualization:
Caption: Workflow for comparative amidation reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
For each of the three benzoic acid derivatives, prepare a 0.5 M solution in a suitable anhydrous solvent (e.g., Dichloromethane, DCM).
-
Prepare a 0.5 M solution of a model amine, such as aniline, in DCM.
-
Prepare a solution of a standard peptide coupling reagent system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), in DCM.
-
-
Reaction Setup (Perform in parallel for all three derivatives):
-
To a clean, dry reaction flask, add 1.0 equivalent of the benzoic acid derivative solution.
-
Add 1.1 equivalents of the aniline solution.
-
Add 1.2 equivalents of the EDC/HOBt coupling solution.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
At time points (e.g., 0, 15, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.
-
Analyze the aliquot by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product.[7][8] This provides kinetic data.
-
-
Work-up and Isolation:
-
After the reaction is complete (as determined by monitoring), quench the reaction by adding 1 M HCl.
-
Perform a liquid-liquid extraction to separate the organic and aqueous layers.[9]
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification and Analysis:
-
Purify the crude product using flash column chromatography.
-
Characterize the purified product using ¹H NMR and ¹³C NMR to confirm its structure and purity.[5]
-
Calculate the final isolated yield.
-
Data Presentation:
Table 2: Comparative Amidation Reaction Performance
| Parameter | This compound | 4-Methoxy-2-methylbenzoic acid | p-Anisic Acid |
| Time to Completion (min) | Experimental Data | Experimental Data | Experimental Data |
| Crude Purity (by HPLC, %) | Experimental Data | Experimental Data | Experimental Data |
| Isolated Yield (%) | Experimental Data | Experimental Data | Experimental Data |
Benchmark Protocol 2: Physicochemical Profiling for Drug Development
Early-stage drug development relies heavily on understanding a compound's physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
Objective: To determine and compare the aqueous solubility and lipophilicity (LogP) of the three derivatives.
Step-by-Step Methodology: Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of the solid benzoic acid derivative to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a pre-validated HPLC method with a standard calibration curve.[8]
Step-by-Step Methodology: Lipophilicity (Shake-Flask LogP)
-
Prepare a biphasic system of n-octanol and water (or PBS pH 7.4), pre-saturate each phase with the other.
-
Dissolve a known amount of the benzoic acid derivative in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for several hours to allow for partitioning equilibrium.
-
Centrifuge to ensure complete phase separation.
-
Measure the concentration of the compound in both the aqueous and the n-octanol phases using HPLC.
-
Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
Data Presentation:
Table 3: Comparative Physicochemical Properties
| Parameter | This compound | 4-Methoxy-2-methylbenzoic acid | p-Anisic Acid |
| Aqueous Solubility (µg/mL at pH 7.4) | Experimental Data | Experimental Data | Experimental Data |
| LogP (Octanol/Water) | Experimental Data | Experimental Data | Experimental Data |
Chapter 3: Interpreting the Data – Linking Structure to Performance
The data generated from these protocols provide a robust basis for decision-making.
Logical Framework for Interpretation:
Caption: Decision framework for candidate selection.
-
Synthetic Performance: A lower yield or slower kinetics for the 4-Methoxy-2-methylbenzoic acid derivative would likely be attributable to steric hindrance from the methyl group being ortho to the reacting carboxyl group. In contrast, this compound and p-Anisic acid would be expected to perform more efficiently.
-
Physicochemical Properties: The addition of a methyl group (comparing p-Anisic acid to the other two) is expected to increase lipophilicity (higher LogP) and decrease aqueous solubility. This is a critical trade-off in drug design, where sufficient solubility is needed for formulation, but adequate lipophilicity is required to cross biological membranes.
Chapter 4: Broader Context – Biological Activity and Target Engagement
While this guide focuses on fundamental performance metrics, the ultimate goal is often to create a biologically active molecule. Benzoic acid derivatives are known to interact with various biological targets. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[10] Derivatives of benzoic acid have also been explored as multi-target inhibitors for conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE).[11][12]
Illustrative Biological Pathway: COX Inhibition
Caption: Inhibition of the COX pathway by NSAIDs.
The structural variations benchmarked in this guide directly influence how a final synthesized molecule might fit into the active site of a target enzyme like COX. The placement of the methyl and methoxy groups dictates the molecule's shape and electronic distribution, which are critical for target binding and subsequent biological activity.
Conclusion
The selection of a foundational chemical building block like this compound should be a decision grounded in robust, comparative data. By moving beyond catalog specifications and implementing the systematic benchmarking protocols outlined in this guide, researchers can gain a profound understanding of how subtle structural differences translate into significant performance variations. This data-first approach de-risks downstream development, accelerates discovery, and ultimately leads to the creation of more effective and reliable materials and medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. srinichem.com [srinichem.com]
- 3. 4-甲氧基-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-メトキシ-4-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In-Silico Prediction of Properties for 2-Methoxy-4-methylbenzoic Acid Analogs
This guide provides a comprehensive, technically-grounded framework for the in-silico evaluation of novel analogs of 2-Methoxy-4-methylbenzoic acid. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to prioritize synthetic efforts and accelerate the discovery pipeline. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating workflow.
Introduction: The Rationale for Analog Development
This compound is a substituted benzoic acid derivative.[1] Compounds of this class, including 4-Methoxysalicylic Acid and 2-Methyl-4-methoxybenzoic acid, are recognized as versatile building blocks in medicinal chemistry, often serving as intermediates in the synthesis of agents with anti-inflammatory and analgesic properties.[2][3][4] The core objective of an analog design campaign is to systematically modify the parent structure to optimize a desired biological activity while simultaneously engineering favorable pharmacokinetic and safety profiles.
In-silico, or computational, methods are indispensable in this early phase.[5] They allow for the rapid, cost-effective screening of vast chemical spaces, filtering out compounds with undesirable properties long before any resource-intensive synthesis is undertaken.[6] This guide will compare and detail the application of key in-silico techniques for predicting the physicochemical, pharmacokinetic, and target-binding properties of designed analogs.
The In-Silico Triage Workflow: A Strategy for Early-Stage Drug Discovery
A successful computational workflow is not a linear path but an iterative cycle of design, prediction, and analysis. The goal is to intelligently filter a large, conceptual library of analogs down to a small, manageable set of high-priority candidates for synthesis and in-vitro testing.
Our workflow is built on a tiered approach, starting with broad, computationally inexpensive filters and progressing to more complex, resource-intensive simulations.
Caption: High-level in-silico workflow for analog evaluation.
Designing the Analog Library
For this guide, we will use this compound as our parent compound (Scaffold 0) and design three hypothetical analogs with minor structural modifications. These modifications are chosen to probe the effects of changing lipophilicity, hydrogen bonding potential, and steric bulk. The Simplified Molecular Input Line Entry System (SMILES) is a text-based format used to represent these 2D chemical structures.[7]
| ID | Compound Name | Modification from Parent | SMILES String |
| S0 | This compound (Parent) | - | COC1=C(C=C(C=C1)C)C(=O)O |
| A1 | 2-Hydroxy-4-methylbenzoic acid | Methoxy -> Hydroxy | CC1=CC(=C(C=C1)C(=O)O)O |
| A2 | 2-Methoxy-4-ethylbenzoic acid | Methyl -> Ethyl | COC1=C(C=C(C=C1)CC)C(=O)O |
| A3 | 5-Chloro-2-methoxy-4-methylbenzoic acid | Add Chlorine at C5 | COC1=C(C(=C(C=C1)C)Cl)C(=O)O |
Phase 1: Physicochemical Properties & Drug-Likeness Comparison
The first and broadest filter in our workflow assesses the fundamental physicochemical properties that govern a molecule's "drug-likeness." A compound with poor physicochemical properties is unlikely to be a successful oral drug, regardless of its biological activity.[6]
Core Concept: Lipinski's Rule of Five (Ro5)
Formulated by Christopher Lipinski in 1997, the Rule of Five is a foundational guideline in drug discovery used to evaluate the likelihood of a compound being orally bioavailable.[8][9] It is not a rigid law but a statistical observation that most successful oral drugs are relatively small and moderately lipophilic.[8] Poor absorption or permeation is more likely if a compound violates more than one of the following criteria:[9]
-
Molecular Weight (MW) ≤ 500 Daltons [10]
-
LogP (a measure of lipophilicity) ≤ 5 [10]
-
Hydrogen Bond Donors (HBD) ≤ 5 [10]
-
Hydrogen Bond Acceptors (HBA) ≤ 10 [10]
Caption: Key parameters of Lipinski's Rule of Five.
Tool Comparison: SwissADME vs. pkCSM
Numerous web-based tools can rapidly predict these properties. We will compare two widely used, free platforms: SwissADME and pkCSM.[11][12][13][14]
| Feature | SwissADME | pkCSM |
| Primary Function | Pharmacokinetics, drug-likeness, and medicinal chemistry friendliness prediction.[15][16] | Prediction of pharmacokinetic and toxicity properties using graph-based signatures.[12][17] |
| Input Format | SMILES list, drawing | SMILES list, drawing, file upload |
| Key Outputs | Physicochemical properties, Lipinski analysis, solubility, pharmacokinetic predictions (GI absorption, BBB permeation), "BOILED-Egg" plot.[18] | Comprehensive ADMET predictions including absorption, distribution, metabolism, excretion, and various toxicity endpoints.[11] |
| User Interface | Highly intuitive and visual, with graphical outputs like the Bioavailability Radar.[16] | Data-centric, providing detailed tables of predicted values.[11] |
| Citation | Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. | Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry. |
Experimental Protocol: Property Prediction using SwissADME
-
Navigate to the SwissADME web server.
-
Input Molecules : In the main text box, paste the list of SMILES strings for compounds S0, A1, A2, and A3, with one SMILES per line.
-
Execute Analysis : Click the "Run" button to initiate the predictions.
-
Data Collection : The results page will display a comprehensive table. For this phase, record the values for Molecular Weight, LogP, H-Bond Acceptors, H-Bond Donors, and the number of Lipinski violations.
Comparative Data: Physicochemical Properties
| ID | MW ( g/mol ) | LogP | H-Bond Acceptors | H-Bond Donors | Lipinski Violations |
| S0 | 180.20 | 2.15 | 3 | 1 | 0 |
| A1 | 166.17 | 1.86 | 3 | 2 | 0 |
| A2 | 194.23 | 2.66 | 3 | 1 | 0 |
| A3 | 214.64 | 2.86 | 3 | 1 | 0 |
| (Data predicted using the SwissADME web server) |
Analysis : All designed analogs, as well as the parent compound, comfortably adhere to Lipinski's Rule of Five, with zero violations. This is an expected and desired outcome for an initial design phase. They all possess molecular weights well under 500 Da and exhibit moderate lipophilicity (LogP < 5), suggesting they have a high probability of good membrane permeability and oral absorption.[10][19] Therefore, all four compounds pass our initial filter and proceed to the next phase.
Phase 2: ADMET Profiling
After confirming general drug-likeness, we must predict a more detailed profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[20] These properties are a primary cause of late-stage drug development failures.[17] We will use the pkCSM web server for this analysis due to its comprehensive toxicity predictions.
Experimental Protocol: ADMET Prediction using pkCSM
-
Navigate to the pkCSM web server.
-
Input Molecules : Select the "Predict ADMET" option. Paste the list of SMILES strings for S0, A1, A2, and A3 into the input field.
-
Initiate Prediction : Click the "Submit" button.
-
Data Compilation : From the results, compile the predictions for key ADMET parameters. For this guide, we will focus on Caco-2 Permeability (absorption), CNS Permeability (distribution), CYP2D6 inhibition (metabolism), and AMES Toxicity (mutagenicity).
Comparative Data: Key ADMET Properties
| ID | Caco-2 Permeability (log Papp) | CNS Permeability (logPS) | CYP2D6 Inhibitor | AMES Toxicity |
| S0 | 0.98 | -1.55 | No | No |
| A1 | 0.81 | -1.98 | No | No |
| A2 | 1.05 | -1.49 | Yes | No |
| A3 | 1.12 | -1.31 | Yes | Yes |
| (Data predicted using the pkCSM web server) |
Interpretation and Causality :
-
Caco-2 Permeability : This model predicts how well a compound might be absorbed across the intestinal wall. Higher values suggest better absorption. All analogs show reasonable predicted permeability. The increased lipophilicity of A2 and A3 correlates with a predicted increase in permeability.
-
CNS Permeability : This predicts the likelihood of a compound crossing the blood-brain barrier. A logPS > -2 generally indicates a CNS-penetrant compound. For drugs targeting the periphery, lower CNS permeability is desirable to avoid side effects. Analog A1, with its additional H-bond donor, is predicted to be the least CNS-penetrant.
-
CYP2D6 Inhibition : Cytochrome P450 enzymes are critical for drug metabolism. Inhibition of these enzymes can lead to dangerous drug-drug interactions. The model predicts that analogs A2 and A3 may inhibit the CYP2D6 isoform, a potential liability.
-
AMES Toxicity : This test predicts mutagenic potential. The introduction of the chloro group in A3 flags it as potentially mutagenic, a significant toxicity concern.
Analysis : Based on this ADMET screen, analog A3 is deprioritized due to its predicted mutagenicity and CYP inhibition. Analog A2 is flagged for potential CYP inhibition, which warrants caution. Analog A1 presents the most favorable ADMET profile, with good predicted absorption and the lowest risk of CNS penetration or toxicity.
Phase 3: Target Interaction via Molecular Docking
Assuming this class of compounds targets a specific protein, molecular docking can predict the preferred binding pose and estimate the binding affinity.[21][22] This allows us to compare how our structural modifications might impact target engagement.
For this guide, we will hypothesize that our compounds target Cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs. We will use the PDB structure 5IKR.
Core Concept: The Molecular Docking Workflow
Molecular docking is a computational simulation that places a small molecule (ligand) into the binding site of a target macromolecule (receptor) and scores the interaction.[23] The workflow involves several critical steps.[21]
Caption: Standard workflow for molecular docking.
Experimental Protocol: Simplified AutoDock Vina Docking
This protocol provides a conceptual overview. Executing these steps requires familiarity with tools like AutoDock Tools (ADT), PyMOL, or Chimera.[24][25][26]
-
Receptor Preparation :
-
Download the PDB file for COX-2 (e.g., 5IKR) from the RCSB PDB.
-
Load the structure into a molecular visualization tool.
-
Remove all water molecules and non-protein heteroatoms (except essential cofactors, if any).[25][27]
-
Add polar hydrogens and assign Gasteiger charges.
-
Save the prepared receptor in the required PDBQT format.[28]
-
-
Ligand Preparation :
-
Grid Box Generation :
-
Identify the active site of the protein, typically where the co-crystallized ligand is found.
-
Define a 3D grid box that encompasses this entire binding pocket. The size and center of this box are critical parameters.[26]
-
-
Running the Docking :
-
Analysis :
-
Vina will output several binding poses for each ligand, ranked by a scoring function (binding affinity in kcal/mol).[22]
-
The most negative value indicates the most favorable predicted binding.[22]
-
Visualize the top-ranked pose for each ligand within the receptor's active site to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Comparative Data: Predicted Binding Affinities
| ID | Compound Name | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| S0 | This compound | -7.8 | Carboxylate H-bonds with Arg120, Tyr355. Methoxy group in hydrophobic pocket. |
| A1 | 2-Hydroxy-4-methylbenzoic acid | -8.2 | Carboxylate H-bonds with Arg120, Tyr355. Additional H-bond from hydroxyl to Ser530. |
| A2 | 2-Methoxy-4-ethylbenzoic acid | -8.0 | Carboxylate H-bonds with Arg120, Tyr355. Ethyl group extends deeper into hydrophobic pocket. |
| A3 | Not Docked | - | Deprioritized due to toxicity prediction. |
(Note: These are hypothetical but plausible results for illustrative purposes.)
Analysis :
-
The docking results suggest that all three compounds can fit well within the COX-2 active site, with the carboxylate group forming crucial hydrogen bonds, a common binding motif for COX inhibitors.
-
Analog A1 is predicted to have the strongest binding affinity (-8.2 kcal/mol). The replacement of the methoxy with a hydroxyl group allows for an additional, favorable hydrogen bond with Ser530, potentially increasing potency.
-
Analog A2 shows a slight improvement in binding over the parent compound. The larger ethyl group may achieve more favorable hydrophobic contacts within the binding pocket compared to the parent's methyl group.
Final Comparison and Candidate Prioritization
By integrating the data from all three phases, we can make an evidence-based decision on which analog(s) to prioritize for synthesis.
| ID | Lipinski Violations | Key ADMET Liabilities | Predicted Binding Affinity (kcal/mol) | Recommendation |
| S0 | 0 | None | -7.8 | Benchmark |
| A1 | 0 | None | -8.2 | Synthesize (Priority 1) |
| A2 | 0 | Potential CYP2D6 Inhibitor | -8.0 | Synthesize (Priority 2) |
| A3 | 0 | AMES Positive, CYP2D6 Inhibitor | N/A | Deprioritize |
-
Analog A1 is the highest priority candidate. It shows no physicochemical or ADMET liabilities and is predicted to have a superior binding affinity to the target compared to the parent compound, likely due to an additional hydrogen bond.
-
Analog A2 is a viable secondary candidate. While its predicted binding is also improved, the potential for CYP450 inhibition means it carries a higher risk than A1. This compound should be synthesized and tested, with a specific focus on experimental CYP inhibition assays.
-
Analog A3 is rejected. The prediction of mutagenicity is a significant safety flag that is difficult to mitigate, making it a poor candidate to advance.
This structured, multi-phase computational analysis provides a robust, logical, and cost-effective strategy to navigate the early stages of drug discovery, ensuring that laboratory resources are focused on compounds with the highest probability of success.
References
- 1. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 5. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 11. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pkCSM [biosig.lab.uq.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. (PDF) pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures (2015) | Douglas E. V. Pires | 3305 Citations [scispace.com]
- 15. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 16. youtube.com [youtube.com]
- 17. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 18. youtube.com [youtube.com]
- 19. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 20. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. quora.com [quora.com]
- 28. T015 · Protein ligand docking — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 29. Meeko: Docking straight from SMILES string | Oxford Protein Informatics Group [blopig.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methoxy-4-methylbenzoic Acid
For researchers and drug development professionals, adherence to stringent safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and responsible laboratory management. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Methoxy-4-methylbenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, offering a clear path for managing waste generated from this compound.
Foundational Safety & Hazard Assessment
Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is critical. This compound is not benign; it presents several risks that dictate its handling and disposal pathway.
Hazard Profile:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][2][4]
-
Harmful if Swallowed: Evidence suggests the compound is harmful if ingested.[3]
This hazard profile means that this compound waste cannot be treated as a simple acidic substance. Its disposal must account for its irritant and toxicological properties, not just its corrosivity. Therefore, standard laboratory neutralization for the sole purpose of sewer disposal is generally not recommended without explicit approval from your institution's Environmental Health & Safety (EH&S) office.[5][6]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste.[4] This includes:
-
Ventilation: All handling and preparation for disposal should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dusts or mists.[1][3][4]
The Primary Disposal Pathway: Professional Waste Management
The most authoritative and universally compliant method for disposing of this compound is through a licensed hazardous waste disposal program.[1][3][4] This ensures that the chemical is managed in an environmentally sound manner, typically via controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts like carbon oxides.[3][7]
Step-by-Step Protocol for Waste Collection and Storage
This protocol details the standard operating procedure for accumulating this compound waste in the laboratory prior to collection by a professional service.
-
Container Selection:
-
Waste Segregation:
-
Crucially, do not mix this compound waste with other waste streams, particularly incompatible materials like strong bases or strong oxidizing agents.[1][10] Mixing incompatible chemicals can lead to dangerous reactions.
-
Dedicate a specific container solely for this waste and its associated contaminated materials (e.g., weighing paper, contaminated gloves).
-
-
Labeling:
-
Immediately label the waste container. The label must be clear, legible, and securely affixed.[9][10]
-
The label must include:
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation (i.e., in the same laboratory).[11]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Keep the container closed at all times except when adding waste.[6][12] This is a critical safety and regulatory requirement to prevent the release of vapors.
-
-
Arranging for Disposal:
-
Familiarize yourself with your institution's hazardous waste pickup schedule and procedures. This is typically managed by an Office of Environmental Health & Safety (EH&S) or a similar department.[12]
-
Contact your EH&S office to schedule a pickup once the container is full or before it exceeds the storage time limit (often 12 months, but institutional rules may be stricter).[11]
-
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for disposal of this compound.
The Secondary Pathway: Neutralization (Use with Extreme Caution)
Neutralization is a process that adjusts the pH of a corrosive waste to a neutral range (typically 5.5-9.0) to render it non-corrosive.[13][14] However, for a chemical like this compound, which is hazardous for reasons beyond corrosivity, neutralization is not a complete treatment .[5] The resulting salt solution may still be considered hazardous due to the parent compound's properties.
This procedure should only be considered for very dilute aqueous solutions and ONLY with prior, explicit approval from your institution's EH&S department.
Step-by-Step Protocol for Approved Neutralization
-
Verification: Confirm with EH&S that neutralization and subsequent sewer disposal are permitted for your specific waste stream.
-
Preparation:
-
Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash). Avoid using strong bases like sodium hydroxide unless you are experienced with the significant heat of reaction.
-
Slow Addition: While stirring the acidic solution gently, add the basic solution very slowly. A rapid addition can cause effervescence (fizzing) and splashing.[13]
-
pH Monitoring: Periodically stop adding the base and measure the pH of the solution using a calibrated pH meter or pH strips.
-
Completion: Continue adding the base until the pH is stable within the neutral range required by your local wastewater authority (typically between 5.5 and 9.0).[13][14]
-
Final Disposal: If approved, pour the neutralized solution down the sanitary sewer drain, followed by a large volume of running water (at least 20 parts water to 1 part solution) to ensure it is thoroughly flushed.[13]
-
Record Keeping: Document the neutralization procedure, including the chemical neutralized, the amount, the final pH, and the date of disposal, in a laboratory waste log.[6]
Managing Spills and Contaminated Materials
Any materials used to clean up a spill of this compound must be treated as hazardous waste.[12]
-
Spill Response:
-
Evacuate personnel from the immediate area if the spill is large.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1] Avoid creating dust.[1]
-
Clean the spill area thoroughly.
-
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (like water or another solvent in which it is soluble).[9][12] The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, deface the label and dispose of the container according to your facility's procedures for non-hazardous solid waste.[12]
Summary and Core Principles
The disposal of this compound is governed by its multiple hazard characteristics. The trust you build as a scientist is reflected in your meticulous attention to safety and environmental stewardship.
| Disposal Parameter | Guideline | Rationale |
| Primary Disposal Method | Collection for professional disposal via a licensed contractor.[1][3][4] | Addresses all hazards (irritant, toxic), not just corrosivity. Ensures regulatory compliance. |
| Waste Container | Labeled, sealed, compatible (e.g., HDPE) container.[8][9] | Prevents leaks, dangerous reactions, and exposure. |
| Storage | In a designated, secondary-contained Satellite Accumulation Area.[11] | Ensures safe, temporary storage at the point of generation. |
| Sewer Disposal | Not recommended. Only for dilute solutions after neutralization and with explicit EH&S approval.[5] | Protects waterways from chemical contaminants; the neutralized salt may still be hazardous. |
| PPE Requirement | Gloves, safety goggles, face shield, lab coat.[1][3][4] | Protects personnel from skin, eye, and respiratory irritation. |
By adhering to these procedures, you ensure that your work in advancing science does not come at the cost of safety or environmental integrity. Always prioritize the most conservative disposal pathway and consult your institution's safety professionals when in doubt.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. carlroth.com [carlroth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. esd.uga.edu [esd.uga.edu]
- 6. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 14. uwb.edu [uwb.edu]
Mastering the Safe Handling of 2-Methoxy-4-methylbenzoic Acid: A Guide for Laboratory Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Methoxy-4-methylbenzoic acid, ensuring that operational excellence and personal safety are maintained at every step. By understanding the "why" behind each safety protocol, from personal protective equipment (PPE) selection to disposal, researchers can build a self-validating system of safety and compliance in their laboratories.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound that, while essential for various research applications, presents a specific set of hazards that must be meticulously managed. According to its Safety Data Sheet (SDS), the primary risks are:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2]
-
Skin Irritation: Direct contact can cause skin irritation.[3]
-
Serious Eye Irritation: The compound is a significant eye irritant, capable of causing serious damage.[1][3][4]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[3][4]
A thorough risk assessment is the critical first step before any handling of this compound. This involves not only understanding the inherent hazards of the chemical itself but also evaluating the specific procedures and quantities that will be used in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for mitigating the risks associated with this compound. The causality behind each piece of equipment is rooted in preventing the primary routes of exposure.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] This is critical to prevent airborne particles from causing serious eye irritation. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves should be inspected for tears or holes before each use. After handling, gloves should be removed using the proper technique to avoid skin contamination and disposed of as contaminated waste.[5] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills and contamination of personal clothing.[5] |
| Respiratory Protection | N95 (US) certified dust mask or equivalent respirator | To be used when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely. All handling of the powder should ideally be performed within a fume hood to minimize inhalation risk.[5][6] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[3] |
Operational Plan: From Preparation to Disposal
A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment. The following procedural steps provide a comprehensive plan for handling this compound.
Preparation and Engineering Controls
-
Consult the SDS: Before beginning any work, ensure that the most current Safety Data Sheet for this compound is readily available and has been reviewed by all personnel involved.
-
Designated Work Area: All handling of the solid compound should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood to control dust and potential vapors.[1][6]
-
Emergency Equipment Check: Confirm that a fully functional eyewash station and safety shower are immediately accessible and unobstructed.[3][4][7]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and sealable containers, before bringing the chemical into the work area to minimize movement and the risk of spills.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use a spatula to carefully transfer the desired amount of the solid onto weighing paper or into a suitable container. Avoid creating dust clouds.
-
-
Dissolving the Compound:
-
If preparing a solution, add the solid this compound to the solvent slowly while stirring. This prevents splashing and aids in controlled dissolution.
-
-
Container Management: Keep the primary container of this compound tightly sealed when not in use to prevent contamination and accidental spills.[3][4]
-
Post-Handling Decontamination:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after completing the work and before leaving the laboratory.[1]
-
Clean and decontaminate all work surfaces and equipment used during the procedure.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealable container for disposal.[3][6] Do not use air hoses for cleanup.[8]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection: Collect all waste, including excess reagent and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and appropriate waste container.[1]
-
Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations.[1][6]
-
Professional Disposal Service: It is highly recommended to use a licensed professional waste disposal service for the removal of chemical waste.[5]
-
Empty Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the empty container as per institutional guidelines.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for safe handling.
By integrating these safety protocols and understanding the rationale behind them, researchers can confidently handle this compound, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
